Diarylanilide Yellow

Catalog No.
S8106964
CAS No.
86349-57-7
M.F
C32H26Cl2N6O4
M. Wt
629.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diarylanilide Yellow

CAS Number

86349-57-7

Product Name

Diarylanilide Yellow

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide

Molecular Formula

C32H26Cl2N6O4

Molecular Weight

629.5 g/mol

InChI

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44)

InChI Key

GNCOVOVCHIHPHP-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992)

Production and Chemical Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Diarylide pigments are produced by reacting a doubly diazotized aromatic diamine, specifically 3,3'-dichlorobenzidine derivatives, with acetoacetanilide [1]. The core structure is a disazo compound, but it exists predominantly in the more stable bis-keto-hydrazone tautomeric form [1]. X-ray crystallography shows the molecule is nearly planar [2].

While Pigment Yellow 12 is the baseline compound, the properties can be finely tuned by modifying the coupling component, leading to other commercial pigments [3]:

  • Pigment Yellow 13: Higher transparency, derived from acetoacet-meta-xylidide [3].
  • Pigment Yellow 14: Better heat and solvent resistance, derived from acetoacet-ortho-toluidine [3].
  • Pigment Yellow 83: Excellent durability and high transparency, derived from acetoacet-2,5-dimethoxy-4-chloroanilide [3].

Experimental and Industrial Protocols

Standard Synthesis Protocol

The synthesis involves diazotization of 3,3'-dichlorobenzidine followed by coupling with acetoacetanilide [1]. The process must be controlled for temperature and pH to ensure correct crystal formation and particle size.

Viscosity Reduction for Liquid Inks

A patented method improves performance in liquid inks by treating the pigment slurry with long-chain fatty alcohols [3]. This treatment reduces particle agglomeration during drying, lowering the ink's viscosity without compromising transparency or gloss [3]. The general workflow is as follows:

G Start Start: Pigment Synthesis (Diazotization & Coupling) A Form Pigment Slurry Start->A B Treat Slurry with Long-Chain Fatty Alcohol A->B C Prevent Particle Agglomeration B->C D Filter and Dry Slurry C->D E End: Low-Viscosity Pigment Powder D->E

Industrial process to produce low-viscosity Diarylide Yellow pigment [3]

Chronic Toxicity Study Protocol

A key carcinogenicity study provides a model for safety assessment [4]:

  • Test Subjects: Mice and rats.
  • Study Duration: 104 weeks (2 years).
  • Administration: Diets containing 0.1%, 0.3%, and 0.9% of purified diarylide pigments.
  • Observations: Monitored for effects on growth, food intake, health, survival, and histology of various tissues.
  • Conclusion: The study found no significant correlation between treatment and tumor incidence, suggesting the pigments were not absorbed or metabolically split into 3,3'-dichlorobenzidine in the body [4].

Applications and Market Use

Diarylide Yellow is one of the most common organic yellow pigments. Its key applications and market context are shown in the table below.

Aspect Details
Primary Applications Printing inks (major use, over 45% of consumption) [5], Paints & Coatings, Plastics, Textiles [6] [1] [7]
Function Provides color, vibrancy, and stability in end products [1] [5]
Key Market Driver Demand from packaging industry, especially for food-grade inks [5]
Regional Demand Asia-Pacific is the largest market (60% of global demand) [5]
Global Market Trend Shift towards sustainable, heavy-metal-free pigments [7] [5]

Toxicity and Handling

  • Stability: The pure pigment is not readily absorbed by the body and does not significantly metabolize into 3,3'-dichlorobenzidine (DCB) under normal conditions [4].
  • Primary Hazard: When heated above 200 °C, it can degrade and release 3,3'-dichlorobenzidine, a compound classified as a potential carcinogen [1].
  • Other Hazards: Emits toxic fumes of chlorine and nitrogen oxides when heated to decomposition [8].
  • Handling: Use with adequate ventilation. For fire involving this combustible powder, use dry chemical, CO₂, or Halon extinguishers [8].

Key Takeaways for Researchers

  • Diarylide Yellow is a high-volume, cost-effective pigment with a well-established safety profile for typical applications like printing inks.
  • Its main research and safety concerns relate to thermal degradation and potential release of dichlorobenzidine during high-temperature processing.
  • Ongoing innovation focuses on eco-friendly formulations and performance enhancements for digital printing and automotive coatings [7] [5].

References

Diarylanilide Yellow solubility and stability data

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Diarylide Yellow Pigments

Diarylide yellows are a class of synthetic organic pigments known for their intense color, high transparency, and cost-effectiveness [1] [2]. The following table summarizes their fundamental characteristics, which are crucial for understanding their behavior.

Property Description
Chemical Class Disazoacetoacetanilides (specifically exist in the bisketohydrazone tautomeric form) [1] [3].
General Solubility Very low solubility in water and common solvents; they are used as finely-divided crystalline solids [1] [2].
Thermal Stability Stable at temperatures encountered in printing and plastic processing, but can degrade above 200°C to release 3,3'-dichlorobenzidine [2].
Lightfastness Varies by specific pigment; generally good in printing inks, but some derivatives show inferior lightfastness [3].

Key structural insights confirm that these molecules are not planar and lack intermolecular hydrogen bonding, instead forming inclined molecular stacks in the crystal lattice [1]. The torsion angle across the biphenyl linkage significantly impacts color properties, crystal packing, and photostability [3].

Experimental Methodologies from Pigment Research

The search results detail several protocols for synthesizing and analyzing these pigments.

Synthesis of Diarylide Pigments

A common synthesis involves the diazotization of a benzidine derivative (like 3,3'-dichlorobenzidine) followed by azo coupling with acetoacetanilides [1] [4]. The general workflow for preparing Pigment Yellow 13 is as follows:

G A 3,3'-Dichlorobenzidine B Tetrazotization (NaNO₂, Acid, 0-5°C) A->B C Tetrazonium Salt B->C E Azo Coupling (pH control, 0-10°C) C->E D Acetoacetanilide Coupling Component D->E F Crude Pigment Precipitate E->F G Crystallization (1,2,4-Trichlorobenzene, 200°C to RT, several days) F->G H Pure Diarylide Yellow Crystals G->H

Diagram: General synthesis and crystallization workflow for Diarylide Yellow pigments [1] [4].

Single Crystal Growth for XRD

Growing crystals suitable for X-ray diffraction is challenging due to extreme insolubility. One successful method is slow cooling of a saturated solution in 1,2,4-trichlorobenzene from 200°C to room temperature over several days [1].

Key Considerations for Pharmaceutical Researchers

The available data suggests that Diarylide Yellow pigments have properties that may present challenges for drug development:

  • Inherent Insolubility: Their primary characteristic is very low solubility [1] [2]. This is a desired trait for pigments but a major hurdle for drug bioavailability.
  • Thermal Degradation Hazard: While stable under typical use conditions, the degradation at high temperatures to release 3,3'-dichlorobenzidine (a compound with safety concerns) is a critical factor for any sterilization or processing steps [2].
  • Data Gap: The search results lack quantitative solubility parameters, log P values, or stability data (e.g., pH stability profile, photostability half-life) generated under pharmaceutical guidelines (e.g., ICH).

How to Proceed with Further Research

Given the limited direct data found, I suggest the following steps to deepen your investigation:

  • Refine Your Search: Use more specific terms like "azo pigment pharmaceutical formulation," "drug solubility enhancement for insoluble colorants," or search for specific, pharma-relevant stability protocols.
  • Consult Chemical Databases: Look up specific Diarylanilide Yellow compounds (e.g., Pigment Yellow 12 [CAS Number 6358-85-6] or Pigment Yellow 13 [CAS Number 5102-83-0]) in specialized chemical databases to find quantitative physicochemical properties [1] [5].
  • Investigate Alternatives: Explore other classes of yellow colorants used in pharmaceuticals, such as FD&C Yellow lakes, which have established safety profiles and data for use in medicines.

References

Diarylanilide Yellow spectroscopic characterization FTIR Raman

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Characterization Data

The following table summarizes the key spectroscopic features of Diarylanilide Yellow (PY12) as identified in research studies.

Spectroscopic Technique Characteristic Features & Band Positions Experimental Context & Notes
Raman Spectroscopy [1] Bands in the 1800–100 cm⁻¹ range. Specific peaks can be weak below 1000 cm⁻¹. Analysis of pure reference pigment; bands may be hindered in complex paint samples due to fluorescent binding media or mixed pigments [1].
FTIR Spectroscopy [2] Specific bands identifiable for azo-containing linkages. Used for characterization alongside Raman and LDI-MS; FTIR bands help identify molecular structure and functional groups [2].

Experimental Protocols for Characterization

For researchers looking to replicate or design experiments, here are detailed methodologies from recent studies.

Protocol 1: Synthesis and Characterization of Historical/Novel Azo Pigments [2]

This protocol is adapted from a 2019 open-access study and is highly reproducible.

  • Synthetic Method: Pigments are synthesized via a classic diazotization reaction. An amine is reacted with sodium nitrite (NaNO₂) under acidic conditions to form a diazonium salt, which is then coupled with a deprotonated coupling component (e.g., an acetoacetanilide derivative) [2].
  • Sample Preparation:
    • For Raman/FTIR: The synthesized pigment is an insoluble solid. Analysis can be performed on fine powder.
    • For LDI-MS: The fine powder pigment is affixed to the sample plate using a polybutylmethacrylate (PBMA)/acetonitrile solution to prevent the powder from fouling the instrument [2].
  • Instrumentation and Data Collection:
    • Raman Spectroscopy: Use a standard Raman spectrometer (e.g., equipped with a Nd:YAG laser). Collect spectra in the 1800–100 cm⁻¹ range [1] [2].
    • FTIR Spectroscopy: Use an FTIR spectrometer to collect absorption spectra, focusing on the fingerprint region for organic compounds [2].
    • Laser Desorption Ionization Mass Spectrometry (LDI-MS): Perform using a system like a Shimadzu Axima MALDI-MS. Desorb samples with a pulsed N₂ laser and detect in both positive and negative ion modes to obtain molecular weight and fragmentation data [2].

The workflow for this multi-technique characterization approach is outlined below:

start Start: Synthesis via Diazotization Reaction prep Sample Preparation start->prep raman Raman Spectroscopy prep->raman ftir FTIR Spectroscopy prep->ftir ldi LDI-MS Analysis prep->ldi out1 Characteristic Raman Bands raman->out1 out2 Functional Group FTIR Bands ftir->out2 out3 Molecular Weight & Fragmentation Pattern ldi->out3 data Data Correlation & Identification out1->data out2->data out3->data

Experimental workflow for the synthesis and multi-technique characterization of azo pigments like PY12 [2].

Protocol 2: Raman Analysis in Complex Matrices [1]

This protocol is crucial for analyzing pigments in real-world samples, such as historical paints.

  • Challenge: Raman bands of the pure pigment, particularly those below 1000 cm⁻¹, can be weak and may be obscured in paint samples by fluorescent binding media (e.g., acrylic, alkyd) or when mixed with inorganic pigments [1].
  • Methodological Consideration: A detailed identification requires comparing the unknown sample's spectrum with a reference spectrum from a pure compound. This is essential because properties like solvent sensitivity can vary widely even within the same pigment group [1].

Key Considerations for Researchers

  • Sample Complexity: Be aware that spectroscopic analysis in drug formulation or historical art conservation involves complex matrices. The binding agents, excipients, or other mixed components can cause fluorescence interference (in Raman) or obscure key bands [1].
  • Database Reliance: Accurate identification, especially for conservation scientists, relies on access to comprehensive reference spectral databases. Some historical pigments are no longer commercially available, making reference spectra from published literature critical [1] [2].
  • Toxicology Profile: While your focus is on characterization, it is worth noting that a bioassay of technical-grade this compound conducted by the National Cancer Institute did not provide evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice [3].

References

Diarylanilide Yellow thermal decomposition products

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Decomposition Products and Hazards

When Diarylanilide Yellow is heated to decomposition, it emits very toxic fumes including chlorine and nitrogen oxides [1]. Furthermore, research indicates that a specific azo pigment, diarylide yellow, can decompose at elevated temperatures (over 200 °C) to form PCB-11 [2]. PCB-11 is a type of polychlorinated biphenyl, which is a persistent organic pollutant of significant environmental and health concern.

The table below summarizes the key decomposition information:

Aspect Description
General Decomposition Products Chlorine, Nitrogen Oxides [1]
Identified Contaminant PCB-11 (3,3'-Dichlorobenzidine is a precursor) [2] [3]
Key Decomposition Condition Elevated temperatures > 200 °C [2]
Toxicity Profile "Very toxic fumes" [1]; PCBs are associated with various adverse health effects.

Analytical Techniques for Pigment Characterization

While the search results do not provide specific protocols for analyzing decomposition products, they mention several advanced analytical techniques suitable for such investigations, which you can incorporate into experimental workflows.

  • Laser Desorption Ionization Mass Spectrometry (LDI-MS): Used for determining the molecular weight and identifying fragmentation patterns of synthetic organic pigments, including diarylide yellows [4]. This technique can be crucial for identifying thermal breakdown products.
  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These spectroscopic methods are employed for the characterization and identification of azo pigments [4]. They can detect changes in chemical structure before and after thermal stress.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is effective for separating mixtures and detecting trace impurities, which would be applicable for identifying and quantifying low levels of decomposition products like PCB-11 [5].

The following diagram outlines a general experimental workflow for analyzing pigment decomposition, integrating the techniques mentioned in the search results:

workflow Start Pigment Sample (this compound) Step1 Apply Thermal Stress (> 200°C) Start->Step1 Step2 Characterize Pigment & Products (FTIR, Raman Spectroscopy) Step1->Step2 Step3 Separate Complex Mixture (Liquid Chromatography) Step2->Step3 Step4 Identify Components & Fragments (Mass Spectrometry, e.g., LDI-MS, LC-MS) Step3->Step4 Step5 Data Analysis & Toxicological Assessment Step4->Step5

Safety and Handling Precautions

Due to the identified hazards of its decomposition products, specific safety measures should be followed when handling this compound, particularly at high temperatures [1].

  • Firefighting: Fires involving this material can be controlled with a dry chemical, carbon dioxide, or Halon extinguisher [1].
  • Spill Response: Dampen solid spill material with water, transfer to a container, and seal contaminated clothing and cleaning materials in a vapor-tight plastic bag. Wash all surfaces with soap and water [1].
  • Personal Protection: Where the neat chemical is weighed and diluted, wear a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter. Always use appropriate personal protective equipment (PPE) like gloves and safety glasses [1].
  • Storage: Store at ambient temperatures and keep away from oxidizing materials [1].

What You Need to Know

The key concern regarding this compound is its potential to decompose at high temperatures, releasing toxic gases and potentially forming hazardous compounds like PCBs. The available public data is insufficient for a full whitepaper, but it clearly points to the need for careful handling and advanced analytical techniques for further investigation.

References

Diarylanilide Yellow synthesis diazotization coupling mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The Diazotization-Coupling Mechanism

The synthesis of Diarylanilide (also commonly referred to as Diarylide) Yellow pigments is a classic two-step sequence involving the reaction of a tetrazo component with a coupling component [1]. The core mechanism is illustrated below.

mechanism Amine Primary Aromatic Amine (e.g., 3,3'-Dichlorobenzidine) Diazonium Diazonium Salt Amine->Diazonium Diazotization NaNO₂, Acid, 0-5°C Pigment Diarylide Yellow Pigment Diazonium->Pigment Azo Coupling Electrophilic Attack Coupler Coupling Component (e.g., Acetoacetanilide) Coupler->Pigment Azo Coupling Electrophilic Attack

Synthesis of Diarylanilide Yellow Pigments

The first step is the diazotization of a primary aromatic diamine, most notably 3,3'-Dichlorobenzidine (DCB), to form a tetrazo compound [2]. The second step is an azo coupling where this tetrazo compound acts as an electrophile, attacking electron-rich coupling components like acetoacetanilides to form the conjugated azo pigment structure [1].

Detailed Experimental Protocol

The following provides a detailed methodology for synthesizing a representative this compound pigment, PY124, as adapted from research protocols [1].

Synthesis of PY124 (Diarylide Yellow)

  • Tetrazo Component: 3,3′-Dichlorobenzidine (100 mg, 0.3951 mmol)
  • Coupling Component: 2′4′-Dimethoxyacetoacetanilide (300 mg, 1.26 mmol)
  • Reagents: Sodium nitrite (NaNO₂, 60 mg, 0.87 mmol), Sodium carbonate (Na₂CO₃, 75 mg, 0.708 mmol), Hydrochloric acid (HCl, conc., 0.5 mL, 5.75 mmol)
  • Solvents: Acetonitrile, Water
  • Equipment: Ice bath, beakers, vacuum filtration setup, drying oven

Procedure:

  • Diazotization (Tetrazo Salt Formation):

    • Dissolve 3,3′-Dichlorobenzidine in acetonitrile (3 mL) in a beaker.
    • Add Na₂CO₃ and NaNO₂ to the solution. Stir to dissolve.
    • In a separate beaker, prepare an acidic mixture by adding conc. HCl to ice-cold water (3 mL).
    • Slowly add the acidic mixture to the dichlorobenzidine solution in several portions with strong mixing, keeping the beaker in an ice bath. The diazonium salt forms during this step.
  • Coupling Component Preparation:

    • In a separate beaker, dissolve 2′4′-dimethoxyacetoacetanilide in a solution of 3 M NaOH (0.5 mL) and acetonitrile (3 mL).
  • Coupling Reaction:

    • Slowly add the prepared tetrazo salt mixture to the coupling component solution in 1 mL portions, with continuous stirring.
    • Allow the reaction to proceed for about 10 minutes. The pigment will precipitate from the solution.
  • Work-up:

    • Collect the solid pigment by vacuum filtration.
    • Wash the filter cake thoroughly with acetonitrile and water to remove impurities.
    • Dry the purified pigment in an oven.

Industrial Production and Pigment Modification

Industrial production focuses on optimizing pigment properties for specific applications like inks and plastics [2] [3]. Modifications are often made post-synthesis to enhance performance.

Common Modification Techniques:

  • Solvent and Oil Treatment: Treating the pigment slurry with a mixture of soybean oil and solvent improves fluidity when dispersed in ink varnishes [2].
  • Azomethine Additives: Pigments can be modified with alkylene oxide polymers to create compositions with improved application properties in both solvent-based and water-based inks [4].
  • Fatty Alcohol Processing: Treating the slurry with long-chain fatty alcohols helps prevent particle agglomeration during drying, resulting in lower viscosity in liquid inks without compromising transparency or gloss [3].

Classification and Properties of Diarylide Yellow Pigments

The properties of the final pigment, such as color strength, transparency, and resistance, are determined by the specific coupling component used [2] [3]. The table below summarizes several commercial pigments.

Pigment Colour Index Name Coupling Component Key Characteristics
PY12 Pigment Yellow 12 Acetoacetanilide High color strength [2]
PY13 Pigment Yellow 13 Acetoacet-meta-xylidide Higher transparency than PY12 [2]
PY14 Pigment Yellow 14 Acetoacet-ortho-toluidine Good heat & solvent resistance; used in gravure inks [2] [3]
PY83 Pigment Yellow 83 Acetoacet-2,5-dimethoxy-4-chloroanilide Excellent durability, high transparency & strength [2] [3]
PY124 Pigment Yellow 124 2'4'-Dimethoxyacetoacetanilide Representative model pigment for research [1]
PO16 Pigment Orange 16 3-Methyl-1-phenyl-5-pyrazolone Example of a diarylide orange pigment [5]

Future Perspectives in Synthesis

While batch processing is traditional, continuous flow synthesis is an emerging technology that offers better control over exothermic reactions, improves safety by minimizing handling of unstable diazonium salts, and enhances reproducibility and product quality [6].

References

Comprehensive Technical Guide: 3,3'-Dichlorobenzidine and Acetoacetanilide Coupling Reaction for PY12 Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Fundamentals

The coupling reaction between 3,3'-dichlorobenzidine (DCB) and acetoacetanilide (AAA) represents a fundamental transformation in organic pigment chemistry, yielding the commercially significant C.I. Pigment Yellow 12 (PY12). This disazo pigment belongs to the diarylide family and enjoys widespread application in printing inks, plastics, paints, and various industrial coatings due to its cost-effectiveness and excellent coloring properties. The reaction proceeds through a two-stage mechanism beginning with diazotization of the primary aromatic amine groups of DCB, followed by electrophilic substitution with the active methylene group of AAA under carefully controlled pH conditions. [1] [2]

The commercial significance of PY12 drives continued optimization of this coupling reaction, with particular focus on crystal morphology control, impurity reduction, and enhanced application performance. Industrial production requires careful attention to reaction parameters including temperature, pH, concentration, and addition rates to achieve consistent product quality. The following sections provide comprehensive experimental protocols, analytical characterization methods, performance data, and safety considerations essential for researchers and industrial practitioners working with this important pigment system. [2] [3]

Experimental Protocols

Diazotization of 3,3'-Dichlorobenzidine

The diazotization reaction converts the primary amine groups of DCB into reactive diazonium salts essential for the subsequent coupling reaction. The following optimized procedure ensures high conversion efficiency while minimizing decomposition of the sensitive diazonium intermediate: [2]

  • Reaction Setup: Charge 500 mL of deionized water and 98 g of hydrochloric acid (30% concentration) to a suitable reaction vessel equipped with mechanical stirring, temperature control, and addition funnel. Add 50 g (0.2 mol) of 3,3'-dichlorobenzidine (DCB) as a fine powder while maintaining the temperature below 10°C using an ice bath. Continue stirring for 60-90 minutes until a homogeneous suspension is achieved. [2]

  • Diazotization: Dissolve 28 g (0.4 mol) of sodium nitrite in 100 mL deionized water. Add this solution dropwise to the DCB suspension while maintaining the temperature between 0-5°C and vigorous agitation. The addition typically requires 45-60 minutes. After complete addition, continue stirring for an additional 60 minutes while monitoring the reaction by starch-iodide paper testing to ensure complete diazotization and slight excess of nitrous acid. The resulting tetrazonium salt solution should be used immediately in the coupling reaction to prevent decomposition. [2] [3]

Coupling with Acetoacetanilide

The coupling reaction involves electrophilic attack of the diazonium salt on the active methylene group of acetoacetanilide. Careful pH control is critical for regioselective monoazo bond formation and high yield: [2] [3]

  • Coupling Component Preparation: Dissolve 71 g (0.4 mol) of acetoacetanilide in 600 mL of 2% sodium hydroxide solution with gentle heating (40-45°C) until complete dissolution. Dilute with 400 mL cold deionized water and adjust the temperature to 10-15°C. The resulting solution should be clear and yellow in appearance.

  • Coupling Process: Add the freshly prepared DCB tetrazonium salt solution to the acetoacetanilide solution gradually over 60-90 minutes with vigorous mechanical stirring. Maintain the pH between 4.0-6.5 using sodium acetate buffer or dilute sodium hydroxide solution. The temperature should be controlled at 10-15°C throughout the addition. As coupling proceeds, the pigment forms as a yellow suspension with increasing intensity. After complete addition, continue stirring for 60 minutes, then gradually heat to 60-70°C and maintain for 30 minutes to complete pigment formation and agglomerate control. [2] [3]

Pigment Processing and Isolation

Post-treatment significantly influences the final pigment properties including crystal morphology, particle size distribution, and application performance: [2]

  • Isolation: Separate the pigment suspension by filtration or centrifugation. Wash thoroughly with deionized water until the filtrate is neutral and free of chloride ions.

  • Pigment Finishing: The crude pigment may be subjected to various finishing treatments to optimize performance properties. These include resin treatments (using rosin or rosin derivatives during coupling), solvent annealing (heating in organic solvents), or acid pasting (treatment with strong acids followed by reprecipitation). These treatments control crystal phase, particle size, and surface characteristics. [2]

  • Drying: Dry the purified pigment cake at 60-80°C under reduced pressure to achieve a moisture content below 2%. Gently grind the dried material to obtain a free-flowing powder with controlled particle size distribution. [3]

Table 1: Standard Reaction Conditions for PY12 Synthesis

Parameter Diazotization Step Coupling Step
Temperature 0-5°C 10-15°C during addition, then 60-70°C for finishing
pH Strongly acidic (HCl medium) 4.0-6.5 (buffered with sodium acetate)
Molar Ratio DCB:NaNO₂ - 1:2 DCB:AAA - 1:2
Reaction Time 2-3 hours 2-3 hours
Concentration 10-15% solids 5-10% solids

Reaction Mechanism and Structural Analysis

Chemical Transformation Pathway

The synthesis of PY12 proceeds through a well-defined two-stage diazo coupling mechanism that transforms the starting materials into the final disazo pigment. Understanding this pathway is essential for process optimization and troubleshooting. The following diagram illustrates the complete reaction sequence:

G DCB 3,3'-Dichlorobenzidine (DCB) Tetrazonium DCB Tetrazonium Salt DCB->Tetrazonium Diazotization NaNO₂, HCl 0-5°C MonoAzo1 Monoazo Intermediate Tetrazonium->MonoAzo1 First Coupling pH 4-6.5 10-15°C AAA Acetoacetanilide (AAA) AAA->MonoAzo1 PY12 Pigment Yellow 12 (PY12) AAA->PY12 MonoAzo1->PY12 Second Coupling pH 4-6.5 10-15°C

Reaction pathway showing the two-stage diazo coupling process for PY12 synthesis.

The mechanism begins with diazotization of 3,3'-dichlorobenzidine under strongly acidic conditions, where each primary amine group reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt group, resulting in a bistetrazonium intermediate. In the subsequent coupling stage, each diazonium group undergoes electrophilic attack on the active methylene group (-CH₂-) of acetoacetanilide, which exists predominantly in the ketohydrazone tautomeric form under the reaction conditions. The reaction proceeds through two successive coupling events, potentially forming a monoazo intermediate before the second coupling completes the disazo structure. The entire process requires careful pH control between 4.0-6.5 to maintain sufficient reactivity of the diazonium species while ensuring proper enolization of the coupling component. [1] [2] [3]

PY12 Structural Characteristics

The final Pigment Yellow 12 product possesses a well-defined disazo chemical structure characterized by two conjugated azo bridges (-N=N-) connecting the dichlorobenzidine central unit with two acetoacetanilide end groups. This extended conjugated system delocalizes π-electrons across the molecular framework, producing the characteristic yellow color through absorption in the violet-blue region of the visible spectrum (approximately 400-500 nm). The ortho-chloro substituents on the benzidine moiety and the amide groups in the acetoacetanilide components create a planar molecular structure that facilitates strong intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the pigment's excellent lightfastness and thermal stability. The crystalline form typically obtained through standard coupling conditions is the thermodynamically stable β-polymorph, which exhibits optimal application properties and resistance to crystal phase transformation. [1] [3]

Performance Data and Characterization

Analytical Characterization Methods

Comprehensive characterization of PY12 requires multiple analytical techniques to assess chemical structure, crystalline properties, and pigment quality:

  • X-ray Diffraction (XRD): XRD analysis provides critical information about the crystal structure and polymorphic form of the pigment. Standard PY12 exhibits characteristic diffraction peaks at specific 2θ angles, with the most intense typically appearing at approximately 6.5°, 13.0°, 16.5°, 26.0°, and 27.2°. Changes in peak position, intensity, or appearance of new peaks indicate polymorphic transformations or crystal modifications that can significantly impact application properties. Sample preparation involves carefully drying the pigment and packing uniformly into sample holders to ensure consistent results. [3]

  • Spectroscopic Analysis: UV-Visible spectroscopy shows maximum absorption in the 420-460 nm range, with the exact λmax dependent on the solvent dispersion medium. FT-IR spectroscopy reveals characteristic bands including N-H stretching (3250-3320 cm⁻¹), C=O stretching (1640-1670 cm⁻¹), N=N stretching (1590-1610 cm⁻¹), and C-Cl stretching (740-760 cm⁻¹). The relative intensities of these bands provide information about molecular conformation and crystal packing. [1]

  • Thermal Analysis: Thermogravimetric analysis (TGA) of PY12 typically shows minimal weight loss up to 250°C, indicating excellent thermal stability. Major decomposition occurs between 300-400°C. Differential scanning calorimetry (DSC) may reveal endothermic events corresponding to crystal phase transitions or melting, with decomposition typically occurring above 350°C without a distinct melting point. [2]

Pigment Performance Metrics

Pigment Yellow 12 is evaluated against multiple performance criteria that determine its suitability for various applications. The following table summarizes key property data:

Table 2: Performance Properties of C.I. Pigment Yellow 12

Property Test Method Typical Value Range Application Significance
Color Strength Tint with TiO₂ (1:10) 95-105% (vs. standard) Determines economic efficiency and required dosage
Hue Angle CIELab Measurement 88-92° (in printing ink) Defines color perception - greenish yellow
Lightfastness ISO 105-B02 (Blue Wool Scale) 5-6 (full shade) Resistance to fading upon outdoor exposure
Heat Stability 10 min at temperature 180-200°C (in plastic) Maximum processing temperature without color change
Oil Absorption ISO 787-5 40-50 g/100g Related to vehicle demand in paste formulations
Specific Surface Area BET Nitrogen Adsorption 25-40 m²/g Indicator of particle size and dispersion potential
Particle Size Laser Diffraction D₅₀: 0.1-0.3 μm Affects transparency, gloss, and color strength

Industrial Applications and Formulation

PY12 finds extensive application across multiple industries due to its cost-performance balance and versatile coloring properties. In printing inks, particularly for packaging applications, it provides excellent printability and color consistency in gravure, flexographic, and offset formulations. For plastics coloration, PY12 demonstrates adequate heat stability for processing in polyethylene, polypropylene, and polystyrene at temperatures up to 200°C, though its performance in engineering plastics requiring higher processing temperatures may be limited. Paint and coating formulations utilize PY12 in air-dry and baked systems where its good dispersibility and durability offer advantages for industrial finishes. [2] [3]

Recent advances in PY12 applications focus on performance enhancement through surface modification and optimized formulation approaches. Resin-treated versions developed through incorporation of rosin or rosin derivatives during coupling improve gloss development and transparency in printing ink applications. The preparation of "solid solution" pigments, where PY12 is co-precipitated with structurally similar diarylide pigments such as those derived from alternative acetoacetanilide coupling components, enables custom hue adjustment and property modification without the drawbacks of physical pigment blends. These solid solution pigments exhibit homogeneous crystal structures with properties intermediate between the component pigments, allowing manufacturers to tailor products for specific application requirements. [3]

Safety and Regulatory Considerations

Toxicity Profile of 3,3'-Dichlorobenzidine

The handling of 3,3'-dichlorobenzidine requires stringent safety measures due to its classified carcinogenicity and documented toxicological effects:

  • Carcinogenicity: Multiple animal studies have demonstrated that DCB functions as a multisite carcinogen following oral administration and possibly inhalation exposure. The primary targets include the liver, mammary tissue, bladder, and hematopoietic system. The compound undergoes metabolic activation via cytochrome P450 enzymes (particularly CYP450d) to reactive intermediates that form covalent adducts with cellular macromolecules including lipids and DNA. Although human epidemiological evidence is limited by co-exposure to other chemicals, DCB is classified as a suspected human carcinogen based on sufficient animal evidence. [4] [5] [6]

  • Toxicokinetics: Oral administration studies in rats show that DCB is readily absorbed from the gastrointestinal tract and undergoes extensive hepatic metabolism followed by distribution to multiple tissues. The compound and/or its metabolites covalently bind to hepatic lipids and proteins, with adducts exhibiting biphasic elimination - an initial rapid phase followed by a persistent slow phase. Metabolic activation involves N-hydroxylation followed by conjugation, ultimately generating electrophilic species capable of DNA binding. [4]

  • Acute Toxicity: The acute oral LD₅₀ for DCB free base in rats is approximately 7,070 mg/kg, while the dihydrochloride salt form shows greater acute toxicity with an LD₅₀ of 3,820 mg/kg. Dermal exposure studies in rabbits indicate a minimum lethal dose exceeding 8,000 mg/kg for intact skin. Clinical signs of acute overexposure may include respiratory irritation, neurological symptoms, and methemoglobinemia, though human data are limited. [6]

Exposure Control and Regulatory Status

Stringent controls are essential for safe handling of DCB in industrial and laboratory settings:

  • Engineering Controls: Implement closed system processing with local exhaust ventilation at potential release points. Use dedicated equipment with appropriate seals to prevent aerosol generation during material transfer.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant clothing (including gloves, aprons, and face shields) made of materials such as nitrile rubber or Viton. Use respiratory protection (NIOSH-approved respirator with organic vapor/particulate cartridges) when engineering controls are insufficient.

  • Environmental Controls: Prevent environmental release through dedicated ventilation systems with appropriate scrubbing technology. Implement procedures for contained spill management using absorbent materials compatible with aromatic amines. [5]

Table 3: Occupational Exposure Limits and Regulatory Status

Parameter Details Reference
OSHA PEL Not established specifically; general duty clause applies 29 CFR 1910.1000
NIOSH REL Handle with extreme caution as occupational carcinogen NIOSH Current Intelligence Bulletin 2
IARC Classification Group 2B (Possibly carcinogenic to humans) IARC Monographs Vol. 29
EPA Status Listed hazardous waste (U073) under RCRA 40 CFR Part 261
REACH Subject to authorization due to carcinogenic properties EU REACH Annex XIV
Water Discharge Prohibited due to potential environmental transformation US Clean Water Act

Environmental and Regulatory Considerations

Environmental releases of DCB and its transformation products must be carefully controlled due to persistence concerns and potential for bioaccumulation. While PY12 itself demonstrates low aquatic toxicity and minimal bioavailability when properly incorporated into end products, manufacturing effluents containing unreacted DCB or byproducts require advanced treatment technologies. Effective approaches include activated carbon adsorption, advanced oxidation processes, and biological treatment with acclimated microorganisms. Industrial facilities should implement zero liquid discharge systems where technically and economically feasible to prevent environmental contamination. [5]

Regulatory frameworks globally classify DCB as a substance of very high concern subject to strict reporting and risk management requirements. The European Union's REACH regulation places DCB on the Authorization List (Annex XIV), prohibiting its use after sunset dates without specific authorization. Similar restrictions exist under the US Toxic Substances Control Act (TSCA), which mandates significant use limitations and requires comprehensive workplace protection programs. These regulatory measures drive ongoing research into alternative chemistries and closed-loop manufacturing processes that minimize worker exposure and environmental releases. [5] [6]

Conclusion

References

Technical Comprehensive Analysis of Diarylanilide Yellow Pigments: Focus on Bisketohydrazone Tautomerism and Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diarylanilide Yellow Pigments

This compound pigments, commonly classified as Diarylide Yellows, represent a series of disazoacetoacetanilides that constitute the most important group of yellow classical organic pigments in industrial applications. These pigments are characterized by their intense, bright colors, high transparency, and cost-effectiveness, making them the yellow pigments of choice particularly for printing ink applications, with additional uses in paints and plastics [1]. The most commercially significant products in this series include Pigment Yellow 12 (PY12), Pigment Yellow 13 (PY13), Pigment Yellow 14 (PY14), Pigment Yellow 63 (PY63), and Pigment Yellow 83 (PY83), each differing in their substitution patterns on the acetoacetanilide phenyl rings [2]. These compounds are synthesized through an azo coupling reaction involving tetrazotised benzidine derivatives (most commonly 3,3'-dichlorobenzidine) with acetoacetanilide coupling components [1].

Despite frequently being illustrated in literature as disazo structures, extensive research has demonstrated that these pigments exist exclusively in the bisketohydrazone tautomeric form both in solution and in solid-state phases [1]. This tautomeric configuration significantly influences their technical performance, including optical properties (color and transparency) and fastness properties (resistance to light, heat, and solvents). The solid-state characteristics, including particle size distribution, morphology, and crystallographic arrangement, further determine their applicability in various industrial sectors [1]. The exceptional importance of PY83 within this series stems from its superior lightfastness and solvent resistance compared to other Diarylide Yellows, enabling its use in more demanding applications including industrial coatings [2].

Chemical Fundamentals and Tautomeric Form

Structural Characteristics and Tautomerism

The fundamental chemical structure of this compound pigments centers on their bisketohydrazone configuration, which has been unequivocally confirmed through X-ray single crystal structural analyses [1] [2]. While these compounds are often depicted schematically as disazo structures for simplicity, experimental evidence confirms they adopt the ketohydrazone form throughout their existence in both solution and solid states. This tautomerism involves proton migration and reorganization of double bonds, resulting in a structure where the central core exists as a bis-hydrazone with ketone groups rather than the alternative hydroxy azo form [1].

The general molecular structure consists of two acetoacetanilide-derived moieties connected via a central benzidine unit (typically 3,3'-dichlorobenzidine), forming an extended conjugated system that dictates the pigmentary characteristics. In the bisketohydrazone form, the molecule contains two ketone groups and two secondary amine groups within the hydrazone linkages, creating an extensive network of intramolecular hydrogen bonding that contributes to molecular stability and planarity [1]. This configuration enhances the thermal and chemical stability of the pigments while influencing their intermolecular interactions in the crystalline state, which ultimately governs critical performance parameters including color strength, transparency, and resistance properties.

Molecular Geometry and Conformational Flexibility

Crystallographic studies reveal that the molecular geometry of these pigments is not planar despite the extensive conjugation throughout the system [1]. The observed conformation can be generated from a hypothetical planar molecule through two primary operations: a torsional rotation about the bond linking the dichlorobenzidine-derived rings (approximately 30-40°) and torsional rotations about the bonds linking the anilide rings to the central hydrazone functionality [1]. This non-planar configuration has significant implications for the solid-state packing arrangements and consequently affects the pigmentary properties.

The degree of molecular planarity varies among different this compound pigments and is influenced by specific substitution patterns. For instance, PY12 exhibits torsional angles between the two phenyl rings of the central biphenyl system of approximately 36.9°, while other derivatives in the series display variations in this interplanar angle [1] [2]. These conformational differences alter the π-orbital overlap throughout the conjugated system, affecting the coloristic properties and intermolecular interactions in the crystal lattice. The molecular geometry also influences the potential for intermolecular hydrogen bonding, with the secondary amine groups (N-H) and carbonyl groups (C=O) participating in specific patterns of hydrogen bond formation that stabilize the crystal structure [1].

Structural Characterization and Crystallographic Data

Crystallographic Parameters for this compound Pigments

X-ray single crystal analyses provide essential information for understanding the relationship between molecular structure, crystal packing, and technical performance in organic pigments. The following table summarizes the key crystallographic parameters for important this compound pigments:

Table 1: Crystallographic parameters of selected this compound pigments

Pigment Crystal System Space Group Unit Cell Parameters Molecular Formula Molecular Weight Density (g/cm³)
PY12 [1] Monoclinic P1 21/n 1 a = 17.850(6) Å, b = 7.37(1) Å, c = 18.700(6) Å, β = 113.50(2)° C₃₂H₂₆Cl₂N₆O₄ 629.5 1.22
PY83 [2] Monoclinic P1 21/n 1 a = 7.37(1) Å, b = 18.700(6) Å, c = 17.850(6) Å, β = 113.50(2)° C₃₆H₃₂Cl₄N₆O₆ 762.5 Not specified

The crystal structures of both PY12 and PY83 belong to the monoclinic crystal system with the same P1 21/n 1 space group, indicating similar packing arrangements despite differences in their substitution patterns [1] [2]. The unit cell dimensions reflect the subtle variations in molecular dimensions introduced by the additional substituents in PY83 compared to the relatively simpler PY12. The density of PY12 at 1.22 g/cm³ is characteristic of organic pigments and reflects the efficiency of molecular packing in the crystal lattice [1].

Comparative Molecular Geometry Parameters

The specific molecular geometry of each this compound pigment influences its intermolecular interactions and solid-state properties. The following table compares key structural parameters for the most commercially significant pigments in this series:

Table 2: Comparative molecular geometry parameters for this compound pigments

Pigment Central Biphenyl Torsion Angle Angle Between Aromatic Ring Planes Tautomeric Form Key Substituents
PY12 [1] [3] 36.9° Not specified Bisketohydrazone Unsubstituted phenyl rings on acetoacetanilide
PY13 [2] Not specified 33.0° Bisketohydrazone 2,4-xylyl groups
PY14 [2] Not specified 28.8° Bisketohydrazone ortho-Tolyl groups
PY63 [2] Not specified 35.5° Bisketohydrazone 2,5-dimethoxy groups
PY83 [2] Not specified 35.7° Bisketohydrazone 4-chloro-2,5-dimethoxy groups

The data reveal that all this compound pigments exist exclusively in the bisketohydrazone tautomeric form regardless of their substitution patterns [1] [2]. The angles between the planes of the aromatic rings vary across different pigments, with PY14 exhibiting the most planar configuration at 28.8° while PY13, PY63, and PY83 show greater deviations from planarity with angles between 33.0° and 35.7° [2]. These variations in molecular geometry significantly impact the crystal packing efficiency, π-π stacking interactions, and ultimately the technical performance of each pigment, particularly in terms of lightfastness, thermal stability, and solvent resistance.

Synthetic Methodologies and Experimental Protocols

General Synthetic Pathway for this compound Pigments

The synthesis of this compound pigments follows a well-established two-step procedure involving tetrazotization of a benzidine derivative followed by azo coupling with acetoacetanilide coupling components. The following diagram illustrates the general experimental workflow:

G Start Start Synthesis Tetrazotization Tetrazotization of 3,3'-Dichlorobenzidine Start->Tetrazotization Coupling Azo Coupling with Acetoacetanilide Derivative Tetrazotization->Coupling Precipitation Pigment Precipitation Coupling->Precipitation Conditioning Pigment Conditioning Precipitation->Conditioning Final Pigment Product Conditioning->Final

> Experimental workflow for this compound pigment synthesis

Detailed Synthetic Protocol for PY12

Tetrazotization Step: 3,3'-Dichlorobenzidine (1 mol) is suspended in an acidic medium, typically hydrochloric acid, at temperatures between 0-5°C. A solution of sodium nitrite (2.2 mol) is added gradually while maintaining the temperature below 5°C to form the corresponding tetrazonium salt [1] [4]. The reaction mixture is stirred for an additional 30-60 minutes to ensure complete diazotization, with excess nitrite being destroyed by addition of sulfamic acid if necessary.

Coupling Step: The tetrazonium salt solution is added gradually to a solution of acetoacetanilide (2 mol) maintained in an aqueous alkaline medium at pH 8-10 and temperature of 10-15°C [1] [4]. The coupling reaction proceeds rapidly with the formation of the yellow pigment. After complete addition, the mixture is stirred for an additional 1-2 hours to ensure complete coupling, and the pH is adjusted to neutral or slightly acidic conditions to optimize pigment precipitation.

Crystallization and Conditioning: The crude pigment suspension is heated to 70-90°C to effect crystal formation and maturation, then filtered and washed salt-free [1]. For laboratory-scale preparation of single crystals suitable for X-ray analysis, PY12 can be crystallized from 1,2,4-trichlorobenzene by slow cooling from 200°C over several days [1]. Industrial conditioning may involve additional steps such as solvent treatment or the use of additives to optimize pigmentary properties.

Synthetic Protocol for PY83

The synthesis of PY83 follows a similar general pathway but with specific modifications:

Tetrazotization: 3,3'-Dichlorobenzidine is tetrazotized using standard procedures as described for PY12 [2].

Coupling: The tetrazonium salt is coupled with N-(4'-chloro-2',5'-dimethoxyphenyl)-3-oxobutanamide (AADMCA) instead of simple acetoacetanilide [2]. The coupling component is prepared separately by condensing acetoacetic ester with 4-chloro-2,5-dimethoxyaniline.

Crystallization: Due to its extreme insolubility, PY83 presents particular challenges for single crystal growth. Crystals suitable for X-ray analysis can be obtained by very slow crystallization from high-boiling solvents such as 1,2,4-trichlorobenzene under carefully controlled conditions [2].

Post-Synthetic Processing and Optimization

Industrial production of this compound pigments often includes post-synthetic treatments to optimize specific application properties. For printing ink applications, treatments with soybean oil-solvent mixtures have been developed to enhance fluidity while maintaining color strength [5]. Similarly, treatment with long-chain fatty alcohols during the conditioning stage can reduce viscosity in liquid ink applications without adversely affecting transparency or gloss [6]. These post-treatments modify the pigment surface characteristics and particle-particle interactions, thereby improving rheological behavior in various application media.

Structure-Property Relationships and Technical Performance

Correlation Between Molecular Structure and Pigment Properties

The technical performance of this compound pigments is determined by both their molecular structure and solid-state characteristics. The following table summarizes the key structure-property relationships for the major commercial pigments:

Table 3: Structure-property relationships of this compound pigments

Pigment Color Shade Transparency Heat Resistance Lightfastness Solvent Resistance Primary Applications
PY12 [5] [6] Greenish-yellow High Moderate Moderate Moderate Printing inks
PY13 [6] Yellow Very high Moderate Moderate Moderate Printing inks
PY14 [6] Reddish-yellow Medium Good Moderate-good Good Gravure inks, packaging inks
PY83 [2] Reddish-yellow Medium-high (varies with particle size) Excellent Superior Excellent Printing inks, industrial coatings

The data demonstrate clear correlations between molecular structure and technical properties. PY12, with its unsubstituted phenyl rings, provides high color strength but only moderate fastness properties [5] [6]. The incorporation of methoxy groups in PY63 and particularly the chloro and methoxy substituents in PY83 significantly enhance lightfastness and solvent resistance, making these pigments suitable for more demanding applications [2]. The specific substitution pattern also influences color shade, with electron-donating groups such as methoxy groups tending to produce bathochromic shifts toward more reddish-yellow hues.

Impact of Solid-State Characteristics on Performance

The crystalline nature and particle morphology of this compound pigments significantly influence their application properties. Fine particle size grades typically provide higher transparency and color strength but may sacrifice some lightfastness, while larger particle size grades offer improved opacity and often enhanced durability [2]. The crystal habit and specific polymorphic form further affect rheological behavior, dispersibility, and flocculation tendencies in various application media.

The superior performance of PY83 has been attributed to its specific molecular conformation and crystal packing [2]. Compared to other Diarylanilide Yellows, PY83 exhibits a more efficient molecular stacking in the crystal lattice with stronger intermolecular interactions, including π-π stacking and hydrogen bonding, which contribute to its enhanced stability toward heat, solvents, and UV radiation. These structural features explain why PY83 maintains its technical performance in demanding applications such as industrial coatings where other Diarylanilide Yellows would fail.

Analytical Characterization Techniques

Spectroscopic Methods

Comprehensive characterization of this compound pigments employs multiple spectroscopic techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and confirms the bisketohydrazone tautomeric form through specific absorption bands corresponding to N-H, C=O, and C-N vibrations [4].

  • Raman Spectroscopy: Provides complementary molecular vibration information with sharp peaks characteristic of the azo/hydrazone functionality and aromatic ring substitutions [4]. Raman spectroscopy is particularly valuable for pigment identification in art conservation and forensic applications due to its low energy cutoff and minimal sample requirements.

  • Laser Desorption Ionization Mass Spectrometry (LDI-MS): Determines molecular weights and fragmentation patterns specific to each pigment [4]. This technique can be performed in both positive and negative ion modes, providing comprehensive molecular characterization and enabling differentiation between structurally similar pigments.

Crystallographic and Diffraction Methods
  • X-ray Single Crystal Analysis: Provides definitive structural information including unit cell parameters, space group, molecular conformation, and tautomeric form [1] [2]. This technique requires single crystals of suitable size and quality, which can be challenging to obtain due to the extreme insolubility of these pigments.

  • X-ray Powder Diffraction (XRPD): Used when single crystals are unavailable, providing information on crystal structure, phase purity, and polymorphism [1]. XRPD patterns serve as fingerprints for specific pigment phases and can detect crystalline impurities or mixed phases.

Additional Characterization Methods
  • Visible Reflectance Spectroscopy: Measures coloristic properties including hue, chroma, and tinctorial strength [4]. This technique can correlate molecular structure with color performance through analysis of absorption and reflectance characteristics.

  • Thermal Analysis (TGA/DSC): Evaluates thermal stability and phase transitions, providing critical information for applications involving high-temperature processing such as plastics and baked coatings.

Industrial Applications and Performance Optimization

Printing Ink Applications

This compound pigments find their primary application in printing inks, where they provide intense coloration at relatively low cost [1] [5]. Different pigments in the series offer specific benefits for various ink systems:

  • PY12 is characterized by high coloring power when used in printing inks compared to monoazo yellow pigments [5] [6].

  • PY13 provides higher transparency than PY12, making it suitable for applications where this property is prioritized [6].

  • PY14 exhibits better heat resistance and solvent resistance compared to PY12 or PY13, making it appropriate for publication gravure inks or packaging inks [6].

  • PY83 offers excellent resistance properties along with high transparency and coloring power, making it suitable for the broadest range of printing applications [2].

Performance Optimization Strategies

Various approaches have been developed to optimize the performance of this compound pigments in specific applications:

  • Surface Treatment: Treatment with soybean oil and solvent mixtures improves fluidity in oil-based printing inks while maintaining color strength [5].

  • Additive Incorporation: Addition of long-chain fatty alcohols during pigment conditioning reduces viscosity in liquid ink applications without adversely affecting transparency or gloss [6].

  • Particle Size Control: Careful regulation of crystallization and conditioning parameters enables production of pigments with specific particle size distributions optimized for either transparency or opacity [2].

  • Solid Solution Formation: Combining different coupling components or diazo components can produce mixed crystals with tailored coloristic and fastness properties [7].

Conclusion

References

Diarylanilide Yellow X-ray crystal structure analysis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Crystal Structure Analysis

The Diarylanilide (Diarylide) Yellow pigments are disazoacetoacetanilides that exist in the bisketohydrazone tautomeric form in both solution and the solid state [1] [2]. The molecular and crystal structures of several of these pigments have been resolved via X-ray crystallography.

The table below summarizes the key crystallographic data for several Diarylanilide Yellow pigments, highlighting the distinctive features of PY83:

Pigment Crystal System Space Group Molecular Symmetry Molecular Planarity Intermolecular Hydrogen Bonding
Pigment Yellow 83 (PY83) Monoclinic [1] P2₁/c [1] Ci symmetry [1] More nearly planar [1] [2] None [1]
Pigment Yellow 12 (PY12) - - - Nearly planar [3] -
Pigments Y13, Y14, Y63 - - - Non-planar [2] -

The superior performance of PY83—including its strong, reddish-yellow color, high solvent resistance, and excellent lightfastness—is directly linked to its distinct crystal structure [2]. Its more planar molecular geometry and the resulting simple inclined stacks in its crystal packing contribute to its enhanced stability and color properties compared to other pigments in its class [1] [2].

Experimental Protocol for Synthesis and Crystallization

The following workflow outlines the typical process for synthesizing and preparing this compound pigments like PY83 for crystal structure analysis:

G Start Start Synthesis A Tetrazotization React 3,3'-Dichlorobenzidine with NaNO₂ under acidic conditions Start->A C Azo Coupling Combine tetrazonium salt with coupling component solution A->C B Prepare Coupling Component Dissolve Acetoacetanilide derivative (e.g., AADMCA) in base (NaOH) B->C D Precipitation & Filtration Pigment precipitates, collect via vacuum filtration C->D E Drying Oven-dry filtered product D->E F Crystallization for X-ray Dissolve in high-boiling polar solvent (e.g., 1,2-Dichlorobenzene) E->F G Data Collection Mount single crystal for X-ray diffraction F->G

Synthesis and crystallization workflow for this compound pigments [4] [2].

For Pigment Yellow 83, obtaining single crystals suitable for X-ray analysis is challenging due to its low solubility. The standard method involves dissolving the crude pigment in a high-boiling, polar solvent like 1,2-dichlorobenzene and heating it to reflux for several hours. The solution is then slowly cooled, allowing thin, plate-like crystals to form [2].

Technical Performance and Structural Relationships

The crystal structure of PY83 provides a direct explanation for its technical superiority:

  • Planarity and Packing: The more planar molecular conformation of PY83 allows for a simple inclined stack packing arrangement. This efficient packing contributes to greater stability against solvents and light [1] [2].
  • Lack of Intermolecular Hydrogen Bonding: Unlike some other pigments, the crystal structure of PY83 shows no intermolecular hydrogen bonding. The intramolecular hydrogen bonds that stabilize the bisketohydrazone form are satisfied within the molecule itself, which influences the energy and stability of the crystal lattice [1].
  • Inability to Form Solid Solutions: The unique crystal packing of PY83 differs significantly from other Diarylanilide Yellows like Y12, Y13, Y14, and Y63. This difference is consistent with its inability to form solid solutions with them, underscoring its distinct crystalline nature [1].

References

Diarylanilide Yellow historical synthesis and commercial production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Fundamentals and Synthesis

Diarylide pigments are disazo compounds synthesized by reacting a doubly diazotized aromatic diamine (tetrazotized benzidine derivative) with two equivalents of a coupling component, typically an acetoacetanilide derivative [1] [2].

  • General Structure: The term 'diarylide' indicates a disazo compound where the azo groups are linked to an acetoacetarylide coupler molecule [2].
  • Color Properties: Varying the substituents on the diamine and coupler components produces pigments ranging from green-shade yellows to oranges and reds [3] [1].

The core synthesis involves two main stages: diazotization followed by coupling. The workflow below illustrates the general production process.

G Start Start Synthesis Diazotization Diazotization Reaction - Aromatic diamine (e.g., 3,3'-Dichlorobenzidine) - React with NaNO₂ under acidic conditions - Forms tetrazo compound Start->Diazotization PrepCoupler Prepare Coupling Component - Acetoacetanilide derivative - Dissolve in NaOH to deprotonate Diazotization->PrepCoupler Coupling Coupling Reaction - Mix diazonium salt and coupler - Pigment precipitates as insoluble solid PrepCoupler->Coupling Isolation Isolation & Purification - Vacuum filtration - Washing with solvents - Drying Coupling->Isolation Final Pigment Powder (Characterization) Isolation->Final

Synthesis workflow for Diarylide Yellow pigments via diazotization and coupling [4] [1].

Detailed Experimental Protocol (PY124 Example)

The following methodology, adapted from open-access research, outlines the synthesis of Pigment Yellow 124 [4].

  • Step 1: Diazotization

    • Reagents: 3,3'-Dichlorobenzidine (diamine), Sodium Nitrite (NaNO₂), Sodium Carbonate (Na₂CO₃), Hydrochloric Acid (HCl), Acetonitrile (solvent), Water.
    • Procedure:
      • Dissolve the diamine (e.g., 100 mg, 0.395 mmol) in acetonitrile (3 mL) in a beaker.
      • Add Na₂CO₃ (75 mg, 0.708 mmol) and NaNO₂ (60 mg, 0.87 mmol) to the solution. Stir in an ice bath.
      • In a separate beaker, prepare an acid mixture by adding concentrated HCl (0.5 mL, 5.75 mmol) to ice-cold water (3 mL).
      • Slowly add the acid mixture to the diamine solution in several portions with vigorous stirring. The reaction forms a diazonium salt. Keep the mixture in an ice bath for 5 minutes.
  • Step 2: Coupler Preparation

    • Reagents: 2,4-Dimethoxyacetoacetanilide (coupler), Sodium Hydroxide (NaOH, 3 M), Acetonitrile.
    • Procedure:
      • In a separate beaker, dissolve the coupler (e.g., 300 mg, 1.26 mmol) in a sodium hydroxide solution (0.5 mL of 3 M NaOH) and acetonitrile (3 mL).
  • Step 3: Coupling & Isolation

    • Procedure:
      • Gradually add the coupler solution to the cold diazonium salt mixture in 1 mL portions with stirring.
      • Stir the resulting mixture for 10-15 minutes, during which the pigment precipitates.
      • Recover the solid pigment by vacuum filtration on a Buchner funnel.
      • Wash the filter cake thoroughly with acetonitrile and water to remove impurities.
      • Dry the purified pigment in an oven.

Commercial Market and Applications

Diarylide yellow pigments are high-volume products critical to several industries. The tables below summarize key quantitative data.

Table 1: Global Diarylide Yellow Pigment Market Overview

Aspect Data Source / Forecast Period
Market Size (2024) ~$1.13 - $1.32 Billion [5] [6]
Projected Market Size (2033) ~$1.68 - $2.05 Billion [5] [6]
CAGR (2024-2033) 4.5% - 5.1% [5] [6]

Table 2: Market Segmentation and Dominant Applications

Segment Analysis Key Data / Examples
By Application Paints & Coatings is the largest segment [5] [6], driven by demand in automotive and architectural paints. Plastics and Printing Inks are other major segments. Accounts for ~38-40% of total demand [5] [6]. Pigment Yellow 12 is one of the three main colored pigments in CMYK color printing [1].
By Product Type Diarylide Yellow AAOT (PY12) is a dominant and classic product type [5]. Other types (HR, 83) offer variations in hue and performance. PY12 provides strong color strength and is widely used in inks and coatings [5].
By Region Asia Pacific is the dominant production and consumption region, while North America also holds a significant share [5] [6]. APAC accounts for over 45% of market share [5]. North America holds about 34% of global revenue [6].

Analysis and Characterization

Proper identification and quality control are essential. The following techniques are standard for characterizing diarylide pigments.

  • Spectroscopic Methods:
    • FTIR and Raman Spectroscopy: Used to identify functional groups and molecular fingerprints. Raman is particularly useful for low sample sizes and has a low energy cutoff [4] [2].
    • Laser Desorption Ionization Mass Spectrometry (LDI-MS): Provides precise molecular weight information and can reveal pigment-specific fragments [4].
  • Visible Reflectance Spectroscopy: Determines the color properties of the pigment and how substituents affect its shade [4].
  • X-ray Crystallography: Confirms the molecular structure and shows these pigments exist predominantly in the bis-keto-hydrazone tautomeric form [1].

Toxicity and Handling Considerations

Understanding the safety profile of these chemicals is crucial for researchers and industrial handlers.

  • Pigment Toxicity: Diarylide pigments like Pigment Yellow 12 are generally considered non-toxic in their intact form. A bioassay study conducted by the National Cancer Institute found no evidence of carcinogenicity in rats and mice fed the pigment [7].
  • Significant Thermal Hazard: When heated above 200 °C (392 °F), diarylide pigments can degrade and release 3,3'-dichlorobenzidine, a known carcinogen [1] [8]. This is a critical consideration for applications involving high-temperature processing.
  • General Lab Handling:
    • As a fine powder, avoid creating dust and use local exhaust ventilation.
    • Wear suitable protective clothing, gloves, and eye/face protection.
    • In case of a spill, dampen with water, transfer to a container, and seal. Clean surfaces with soap and water [8].

References

Comprehensive Application Notes and Protocols: Encapsulation Techniques for Diarylanilide Yellow Pigments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Diarylanilide Yellow (C.I. Pigment Yellow 12, CAS No. 6358-85-6) is an organic azo pigment belonging to the disazo benzidine yellow family that has found widespread application in printing inks, paints, plastics, and increasingly in electronic displays [1] [2]. These pigments are characterized by their brilliant color properties, high color strength, and good thermal stability, making them particularly valuable for color-critical applications [2]. The chemical structure consists of a 3,3'-dichlorobenzidine core coupled with acetoacetanilide derivatives, forming an extended conjugated system that produces the characteristic yellow hue [3] [2]. Despite these advantageous properties, unmodified this compound pigments face significant challenges in advanced applications, particularly in electrophoretic displays (EPDs), where they exhibit poor solvent resistance in organic dielectric fluids such as tetrachloroethylene, leading to bleeding and reduced display lifetime [4].

Encapsulation technologies have emerged as a critical strategy to overcome these limitations while preserving the desirable optical properties of the pigments. The development of core-shell composite particles through various encapsulation methods has demonstrated significant improvements in solvent resistance, dispersibility, surface chargeability, and overall stability of these pigments in demanding applications [4]. These advanced material systems enable the use of this compound in next-generation display technologies, including full-color electronic paper, while maintaining color brilliance and enabling precise electrophoretic control through surface functionalization.

Table 1: Comparison of this compound Pigment Properties Before and After Encapsulation

Property Unmodified Pigment Encapsulated Pigment Testing Method
Solvent Resistance Poor in organic solvents (e.g., tetrachloroethylene) Significant improvement Visual assessment & spectrophotometry
Surface Morphology Irregular, rough Smooth, uniform SEM, TEM
Chargeability Variable, difficult to control Good, tunable via surface groups Zeta potential measurements
Thermal Stability Decomposes at 593-608°F Improved thermal resistance TGA
Dispersibility Moderate, tendency to agglomerate Excellent in dielectric fluids Dynamic light scattering

SiO₂ Core-Shell Encapsulation Protocol

Materials and Equipment
2.1.1 Chemical Reagents
  • This compound pigment (C.I. Pigment Yellow 12 or 13) [4]
  • Sodium silicate nonahydrate (Na₂SiO₃·9H₂O) as silica precursor [4]
  • Cetyltrimethylammonium bromide (CTAB) as surfactant template [4]
  • 3-Aminopropyltriethoxysilane (APTES) as surface modifying agent [4]
  • Succinic acid for carboxyl functionalization [4]
  • Sulfuric acid (H₂SO₄) for pH adjustment [4]
  • Hyperdispersant CH-5 as dispersion stabilizer [4]
  • Tetrachloroethylene as dielectric solvent for testing [4]
  • Deionized water for all aqueous solutions
2.1.2 Equipment
  • Laboratory reactor with mechanical stirring and temperature control
  • pH meter with combination electrode
  • Ultrasonic bath for dispersion
  • Centrifuge for particle separation
  • Freeze-dryer or vacuum oven for drying
  • Standard characterization instruments: FT-IR, XPS, TGA, SEM, TEM, zeta potential analyzer
Two-Step Encapsulation Procedure
2.2.1 Step 1: SiO₂ Shell Formation via Electrostatic Self-Assembly

The following procedure describes the encapsulation of this compound pigment with a uniform silica shell:

  • Pigment Pre-treatment and Dispersion:

    • Prepare a 1.0% (w/v) aqueous dispersion of this compound pigment (PY12 or PY13) using deionized water.
    • Add CTAB surfactant to a concentration of 0.5% (w/v) relative to the dispersion.
    • Adjust the pH to 9.0-10.0 using dilute NaOH solution to promote electrostatic interactions.
    • Subject the dispersion to ultrasonic treatment for 60 minutes to achieve complete deagglomeration.
  • Silica Coating Process:

    • Prepare a 2.0% (w/v) aqueous solution of Na₂SiO₃·9H₂O and add it dropwise to the pigment dispersion under continuous mechanical stirring at 400 rpm.
    • Maintain the temperature at 60°C throughout the addition process.
    • After complete addition, slowly add dilute H₂SO₄ to adjust the pH to 6.0-6.5 to initiate silica condensation.
    • Continue stirring for 4 hours to ensure complete silica shell formation.
    • Age the suspension for 12 hours at room temperature without stirring.
  • Purification and Recovery:

    • Separate the coated particles by centrifugation at 8000 rpm for 15 minutes.
    • Wash three times with deionized water to remove unreacted precursors and surfactant.
    • Resuspend the particles in fresh deionized water for further functionalization or freeze-dry for storage.
2.2.2 Step 2: Surface Functionalization for Charge Control

The silica-coated particles require surface modification to achieve optimal chargeability in electrophoretic applications:

  • Amino Functionalization:

    • Prepare a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in acetonitrile.
    • Add the SiO₂-coated pigment to the APTES solution with solid-to-liquid ratio of 1:20.
    • React under reflux at 80°C for 6 hours with continuous stirring.
    • Recover the amino-functionalized particles by centrifugation and wash with ethanol.
  • Carboxyl Functionalization:

    • Prepare a 5% (w/v) solution of succinic acid in ethanol.
    • Disperse the amino-functionalized particles in the succinic acid solution.
    • React at 60°C for 4 hours to form amide bonds with surface amino groups.
    • Recover the carboxyl-functionalized particles by centrifugation and wash thoroughly with ethanol.

The encapsulation and functionalization workflow is visualized in the following diagram:

encapsulation_workflow Start Start: Pigment Dispersion CTAB CTAB Surfactant Addition Start->CTAB SiO2_coating SiO₂ Coating via Na₂SiO₃ Hydrolysis CTAB->SiO2_coating Amino_mod Amino Functionalization with APTES SiO2_coating->Amino_mod Carboxyl_mod Carboxyl Functionalization with Succinic Acid Amino_mod->Carboxyl_mod Characterization Characterization & Performance Testing Carboxyl_mod->Characterization

Diagram 1: Workflow for SiO₂ Encapsulation and Surface Functionalization of this compound Pigments

Characterization and Quality Control

Rigorous characterization is essential to verify successful encapsulation and functionalization:

  • FT-IR Spectroscopy:

    • Confirm silica coating by identifying Si-O-Si asymmetric stretching at 1080 cm⁻¹ and Si-OH stretching at 950 cm⁻¹ [4].
    • Verify amino functionalization by detecting N-H bending at 1540-1650 cm⁻¹.
    • Confirm carboxyl functionalization by identifying C=O stretching at 1710 cm⁻¹.
  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze surface elemental composition to confirm silica coating (increased Si and O signals).
    • Detect nitrogen presence for amino-functionalized particles.
    • Quantify surface group density for quality control.
  • Thermogravimetric Analysis (TGA):

    • Determine organic content of composite particles through weight loss profiles.
    • Confirm thermal stability improvement compared to unmodified pigment.
  • Electron Microscopy:

    • Use SEM to evaluate surface morphology and shell uniformity.
    • Employ TEM to verify core-shell structure and measure shell thickness (target: 20-50 nm).
  • Zeta Potential Measurements:

    • Confirm successful functionalization by measuring surface charge in dielectric fluid.
    • Amino-functionalized particles should exhibit positive zeta potential (>+30 mV).
    • Carboxyl-functionalized particles should exhibit negative zeta potential (<-30 mV).

Surface Functionalization Techniques

Amino-Functionalized Particles for Positive Chargeability

The creation of positively charged particles suitable for electrophoretic display applications requires careful optimization of the amination process:

  • Mechanism of Action:

    • The in situ generated 3-aminopropylsilanetriol from APTES reacts with surface silanol groups on the silica shell through condensation reactions, forming stable Si-O-Si bonds [4].
    • The exposed primary amino groups (-NH₂) at the particle surface can be protonated in appropriate dielectric fluids, generating positive charges essential for electrophoretic mobility.
  • Optimized Protocol:

    • Use a 2:1 molar ratio of APTES to estimated surface silanol groups for complete monolayer coverage.
    • Conduct the reaction in anhydrous acetonitrile to prevent APTES self-condensation.
    • Include 5% (v/v) triethylamine as a catalyst to promote silanol-alkoxysilane condensation.
    • Extend reaction time to 8 hours for maximum functional group density.
  • Quality Assessment:

    • Determine amino group density using acid-base titration or the ninhydrin test method.
    • Target functional group density: >0.5 amines/nm² for optimal chargeability.
Carboxyl-Functionalized Particles for Negative Chargeability

For negatively charged electrophoretic particles, carboxyl functionalization provides an excellent approach:

  • Reaction Mechanism:

    • Succinic acid reacts with surface amino groups through amide bond formation, with one carboxylic acid group participating in the amide bond and the second remaining free as a charged group [4].
    • In dielectric fluids with basic additives, the carboxyl groups deprotonate to form negative charges (-COO⁻) that enable electrophoretic motion toward the anode.
  • Process Optimization:

    • Use a 3:1 molar ratio of succinic acid to surface amino groups to ensure complete reaction.
    • Employ carbodiimide coupling agents (e.g., EDC) at 0.1M concentration to enhance amide bond formation.
    • Maintain strict pH control at 5.5-6.0 during reaction to optimize coupling efficiency.
  • Performance Validation:

    • Confirm successful carboxylation by quantifying zeta potential in tetrachloroethylene (<-30 mV).
    • Verify colloidal stability through sedimentation tests in dielectric fluids.

Table 2: Surface Functionalization Methods for Encapsulated this compound Pigments

Functionalization Type Chemical Reagents Reaction Conditions Resulting Surface Charge Key Applications
Amino Functionalization 3-aminopropyltriethoxysilane (APTES) 80°C, 6-8 hours, anhydrous acetonitrile Positive in dielectric fluids Anodic electrophoretic motion
Carboxyl Functionalization Succinic acid with EDC catalyst 60°C, 4 hours, ethanol solvent Negative in dielectric fluids Cathodic electrophoretic motion
Mixed Functionalization APTES + Acrylic acid Sequential reaction steps Tunable isoelectric point Custom electrophoretic applications

Performance Evaluation and Results

Electrophoretic Performance in Display Applications

The ultimate validation of encapsulated this compound pigments comes from their performance in electrophoretic display systems:

  • Electrophoretic Mobility Testing:

    • Prepare a 0.5% (w/v) suspension of functionalized particles in tetrachloroethylene with 0.1% hyperdispersant CH-5.
    • Apply DC electric fields from 0.1 to 1.0 V/μm and measure particle velocity using video microscopy.
    • Target mobility: >1.0 × 10⁻⁵ cm²/V·s for satisfactory display response times.
  • Display Prototype Fabrication:

    • Incorporate the encapsulated pigments into microcapsules or microcups with appropriate dielectric fluid.
    • Assemble test cells with transparent indium tin oxide (ITO) electrodes.
    • Apply switching voltages (typically ±15 V) to assess optical performance.
  • Performance Metrics:

    • Contrast Ratio: Achieve >10:1 for high readability.
    • Response Time: Target <500 ms for page turns and <200 ms for partial screen updates.
    • Bistability: Demonstrate image retention >30 minutes without power application.
Solvent Resistance and Durability

Encapsulation significantly improves the solvent resistance of this compound pigments:

  • Accelerated Aging Tests:

    • Suspend encapsulated and unmodified pigments in tetrachloroethylene at 50°C for 72 hours.
    • Monitor solvent coloration spectrophotometrically at 450 nm to quantify pigment bleeding.
    • Encapsulated pigments should show >95% reduction in solvent coloration compared to unmodified pigments.
  • Cyclic Endurance Testing:

    • Subject encapsulated pigments to 10,000 electrophoretic switching cycles in test cells.
    • Evaluate particle aggregation, color change, and performance degradation.
    • High-quality encapsulated pigments should maintain >90% of initial performance after testing.
Optical Properties and Color Performance

Despite the inorganic encapsulation, the optical properties of the pigments are well maintained:

  • Colorimetric Analysis:

    • Measure CIE Lab* coordinates of encapsulated pigment layers.
    • Compare with unmodified pigments to quantify color shifts.
    • Target color difference: ΔE < 3.0 (just noticeable difference threshold).
  • Transparency and Haze:

    • Evaluate optical clarity of pigment dispersions in dielectric fluids.
    • Encapsulated pigments should exhibit low haze values (<15%) for clear display appearance.

The relationship between encapsulation parameters and final performance characteristics follows a systematic process:

performance_relationships Shell_Thickness SiO₂ Shell Thickness Solvent_Resistance Solvent Resistance Shell_Thickness->Solvent_Resistance Directly Enhances Optical_Props Optical Properties Shell_Thickness->Optical_Props Optimized Balance Surface_Groups Surface Functional Group Density Charge_Control Chargeability & Electrophoretic Mobility Surface_Groups->Charge_Control Directly Determines Processing Processing Parameters Processing->Solvent_Resistance Affects Quality Processing->Charge_Control Influences Efficiency Processing->Optical_Props Controls Uniformity

Diagram 2: Relationship Between Encapsulation Parameters and Performance Characteristics

Advanced Modification Techniques

Polymer-Based Encapsulation Methods

While silica encapsulation provides excellent solvent resistance, polymer-based encapsulation offers alternative benefits:

  • Dispersion Polymerization Approach:

    • Encapsulate this compound with polyethylene using dispersion polymerization for improved compatibility with polyolefin applications [2].
    • Particularly effective for plastic coloration where polymer-pigment affinity is crucial.
  • Mini-Emulsion Polymerization:

    • Employ polystyrene encapsulation via mini-emulsion polymerization for ink applications [2].
    • This method provides excellent control over shell thickness and particle size distribution.
Viscosity Reduction Techniques for Ink Applications

For liquid ink formulations, additional processing steps can optimize rheological properties:

  • Fatty Alcohol Treatment:

    • Treat pigment slurry with long-chain fatty alcohols (C12-C18) before filtration and drying [2].
    • The fatty alcohol molecules adsorb to the pigment surface, preventing agglomeration during drying.
    • This approach reduces ink viscosity without adversely affecting transparency or gloss.
  • Process Optimization:

    • Use 5-10% fatty alcohol relative to pigment mass for optimal results.
    • Select alcohol chain length based on specific application requirements: shorter chains for lower viscosity, longer chains for better dispersion stability.

Applications and Implementation in Display Technologies

Electrophoretic Display Integration

The primary application for encapsulated this compound pigments is in full-color electrophoretic displays:

  • Trichromatic System Design:

    • Implement yellow, magenta, and cyan encapsulated pigments in separate microcapsules or partitioned pixels.
    • Utilize the yellow component as part of the subtractive color mixing system for reflective displays.
  • Display Architecture Options:

    • Vertical Stacked Configuration: Layer different colored pigment suspensions for sequential color addressing.
    • Side-by-Side Pixel Arrangement: Patterned pixels containing different pigments for direct color control.
    • Combined Approaches: Hybrid architectures optimizing both color gamut and switching speed.
  • Drive Scheme Considerations:

    • Develop specific waveform patterns for each pigment type to account for slight differences in electrophoretic mobility.
    • Implement color calibration protocols to maintain color accuracy throughout display lifetime.
Additional Advanced Applications

Beyond electrophoretic displays, encapsulated this compound pigments find use in several specialized applications:

  • High-Performance Printing Inks:

    • Security printing applications requiring solvent resistance
    • Packaging inks demanding color consistency and durability
  • Advanced Coating Systems:

    • Automotive coatings requiring weatherability and color stability
    • Industrial coatings with chemical exposure requirements
  • Specialty Plastics and Polymers:

    • Engineering resins processed at high temperatures
    • Medical devices requiring biocompatible colorants

Conclusion and Future Perspectives

The encapsulation of this compound pigments represents a significant advancement in colorant technology, particularly for electronic display applications. The SiO₂ core-shell encapsulation protocol detailed in these application notes enables researchers to transform conventional organic pigments into high-performance electrophoretic particles with excellent solvent resistance, controlled surface chargeability, and maintained color brilliance. The two-step process of silica encapsulation followed by surface functionalization provides a versatile platform for creating both positively and negatively charged particles suitable for diverse electrophoretic display architectures.

Future development directions for these technologies include:

  • Multifunctional shell designs incorporating both charge control and stimulus-responsive properties
  • Hybrid encapsulation approaches combining inorganic and organic shell materials for optimized performance
  • Advanced functionalization schemes enabling precise zeta potential tuning for specific dielectric fluids
  • Scale-up methodologies for industrial production while maintaining narrow particle size distributions

The protocols and application notes presented here provide researchers with comprehensive methodologies for implementing these advanced pigment encapsulation techniques, contributing to the continued development of reflective display technologies and other advanced colorant applications.

References

Diarylanilide Yellow SiO2 core-shell composite fabrication

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Fabrication Protocols

The fabrication of silica-based core-shell composites generally involves creating a silica core and then building a functional shell around it. Below are two common approaches.

Table 1: Core Synthesis via the Stöber Method This method is a widely used sol-gel process for producing monodispersed silica nanoparticles [1].

Component Role / Description Typical Example Amount
TEOS (Tetraethyl orthosilicate) Silicon precursor 11.0 mL [2]
Ethanol Reaction medium / solvent 80.0 mL (50 mL + 30 mL) [2]
Ammonia Water Catalyst for hydrolysis & condensation 30.0 mL [2]
Water Reactant for hydrolysis 31.5 mL [2]
  • Process: The precursor (TEOS) is hydrolyzed under basic conditions (ammonia catalyst) to form silanol groups, which then condense to create a siloxane network (Si-O-Si), leading to gel formation and solid silica particles [1].

Table 2: Shell Assembly Strategies Two primary methods for applying a functional shell to the silica core are described below.

Method Principle Key Steps & Considerations

| Layer-by-Layer (LbL) Assembly | Sequential deposition of oppositely charged polyelectrolytes onto a charged core via electrostatic self-assembly [3]. | 1. Core Modification: APTES-modified SiO₂ provides amine groups for positive charge. 2. Shell Formation: Sequential dipping in anionic (e.g., PPVA) and cationic (e.g., Chitosan) polymer solutions. 3. Loading: Model drugs can be loaded in the core and/or shell layers [3]. | | Direct Surface Reaction | Direct deposition or growth of a shell material (e.g., a layered metal salt) onto the core surface through chemical reactions [2]. | 1. Core Preparation: Pre-formed, well-dispersed SiO₂ microspheres. 2. Hybrid Assembly: Reaction with shell precursors (e.g., Cu-LBMS) at elevated temperature (e.g., 95°C) for an extended period (e.g., 24 h) [2]. |

The following diagram illustrates the workflow for the Layer-by-Layer (LbL) assembly method, which allows for precise control over shell thickness and composition:

start Start SiO₂ Core step1 1. Core Functionalization - APTES modification - Creates amine groups start->step1 step2 2. Anionic Layer Adsorption - Immerse in PPVA solution - Rinse and dry step1->step2 step3 3. Cationic Layer Adsorption - Immerse in Chitosan solution - Rinse and dry step2->step3 step4 Desired Shell Thickness Reached? step3->step4 step4->step2 No step5 4. Final Composite - Core-Shell nanoparticle - Ready for drug loading step4->step5 Yes end Shell Complete step5->end

Characterization and Performance Evaluation

After synthesis, the core-shell composites must be characterized to confirm their structure and evaluate performance.

Table 3: Key Characterization Techniques

Technique Key Information Obtained
Dynamic Light Scattering (DLS) Size distribution and stability of nanoparticles in suspension [3].
Electron Microscopy (SEM/TEM) Direct observation of spherical shape, core-shell structure, size, and shell uniformity [3] [2].
X-ray Diffraction (XRD) Crystalline structure and evidence of successful composite formation [2].
Fourier-Transform Infrared (FTIR) Chemical composition and functional groups on the surface [2].
Confocal Laser Scanning Microscopy (CLSM) Visual confirmation of core-shell structure and location of loaded fluorescent drugs [3].

Table 4: Drug Loading and Release Performance Performance can be evaluated by loading model drugs and studying their release under different conditions.

Parameter Observation / Implication
Drug Loading Capacity SiO₂@Cu-LBMS nano-microspheres showed significantly larger drug loading capability than Cu-LBMS alone for ibuprofen, aspirin, and salicylic acid [2].
Release Profile Sustained release profiles can be achieved, significantly prolonging drug release compared to the shell material alone [2].
pH-Sensitive Release Release profiles of a model drug (Rhodamine B) from a (PPVA/Cs) shell were "totally different" at pH 2.0, 7.4, and 9.2, indicating pH-responsive behavior [3].

Important Considerations for Protocol Development

To adapt these general methods for Diarylanilide Yellow, consider the following:

  • Compatibility: The success of shell formation depends on the surface chemistry of both the silica core and the pigment. You may need to experiment with surface modifiers or coupling agents to ensure a strong bond.
  • Solubility: Choose solvents for the shell precursor solutions that will not dissolve or degrade the organic pigment core.
  • Characterization Focus: Techniques like XRD and FTIR will be crucial to confirm the chemical identity of the pigment core and the presence of the silica shell without major degradation of the pigment.

I hope these generalized protocols provide a solid starting point for your research. Would you like me to elaborate on any of the characterization techniques or search for information on the specific properties of this compound itself?

References

Diarylanilide Yellow electrophoretic display applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diarylanilide Yellow in EPDs

This compound pigments, also known as Diarylide Yellows, are a class of disazoacetoacetanilide organic pigments that exist in the bisketohydrazone tautomeric form [1]. They are recognized for their bright yellow colors, high color strength, and transparency [1]. In the realm of electrophoretic displays (EPDs), which are valued for their low power consumption and paper-like readability, these pigments are indispensable for achieving color imaging based on the tricolor theory (yellow, magenta, and cyan) [2] [3].

A significant challenge, however, is their inherent poor solvent resistance in organic dispersion media like tetrachloroethylene, which is commonly used in EPDs. This can lead to pigment bleeding and degradation of display performance [2]. Consequently, a primary research focus has been on modifying these pigments to enhance their durability while retaining their excellent optical properties.

Protocol: Fabrication of Core-Shell Composite Particles

The following workflow illustrates the two-step procedure for creating functionalized core-shell particles:

workflow Start Diarylide Yellow Pigment Core Step1 Step 1: SiO₂ Shell Coating Start->Step1 Step1_Sub1 Hydrolysis of Na₂SiO₃ in water suspension Step1->Step1_Sub1 Step1_Sub2 Absorption of CTAB surfactant Step1_Sub1->Step1_Sub2 Intermediate Pigment/SiO₂ Core-Shell Particle Step1_Sub2->Intermediate Step2 Step 2: Surface Functionalization Intermediate->Step2 Step2_Sub1 Modification with 3-aminopropylsilanetriol Step2->Step2_Sub1 Step2_Sub2 Grafting with succinic acid Step2_Sub1->Step2_Sub2 End Functionalized Composite Particle Step2_Sub2->End

Materials
  • Core Pigments: C.I. Pigment Yellow 12 (PY12) or C.I. Pigment Yellow 13 (PY13) [2].
  • Silica Precursor: Sodium silicate nonahydrate (Na₂SiO₃•9H₂O) [2].
  • Surfactant: Cetyltrimethylammonium bromide (CTAB) [2].
  • Coupling Agent: 3-Aminopropyltriethoxysilane [2].
  • Charge Control Agent: Succinic acid [2].
  • Dispersion Medium: Tetrachloroethylene [2] [4].
  • Hyperdispersant: e.g., CH-5 [2].
Step-by-Step Procedure
  • SiO₂ Shell Coating:
    • Disperse the diarylide yellow pigment particles (e.g., PY12 or PY13) in an aqueous suspension.
    • Introduce CTAB, which acts as a cationic surfactant and aids in the subsequent deposition of silica.
    • Add Na₂SiO₃•9H₂O to the mixture under controlled conditions to allow for the hydrolysis and condensation of silicate, forming a compact, uniform SiO₂ layer on the pigment surface. This step is crucial for creating a physical barrier that enhances solvent resistance [2].
  • Surface Functionalization:
    • Modify the surface of the SiO₂-coated particles with in situ generated 3-aminopropylsilanetriol. This introduces primary amino (-NH₂) groups onto the particle surface, which can acquire a positive charge in the dispersion medium [2].
    • Further graft the amino-functionalized particles with succinic acid. This reaction converts the amino groups and introduces carboxyl (-COOH) groups, enabling the particles to hold a negative charge [2].
  • Purification and Dispersion:
    • Recover the resulting composite particles via centrifugation or filtration, washing to remove any unreacted precursors.
    • Finally, disperse the functionalized particles in a non-polar dispersion medium like tetrachloroethylene, using a hyperdispersant (e.g., CH-5) to ensure colloidal stability [2] [4].

Performance Data and Characterization

The table below summarizes the key properties of the fabricated composite particles compared to unmodified pigments.

Property Unmodified Diarylide Yellow SiO₂-Modified Composite Particle
Solvent Resistance Poor in organic solvents (e.g., tetrachloroethylene) [2] Enhanced due to inert SiO₂ barrier [2]
Surface Morphology Information not specified in search results Smooth and uniform [2]
Chargeability Good inherent chargeability [2] Tunable; positive with amino groups, negative with carboxyl groups [2]
Optical Properties Brilliant color and brightness [2] Retains brilliant color of organic core [2]
Key Application Limited in EPDs due to solvent resistance Suitable for EPDs as electrophoretic particles [2]

Safety and Handling Considerations

While this compound pigments are generally considered to have low oral absorption and were not linked to tumor incidence in long-term rodent studies [5], standard laboratory safety practices must be followed.

  • General Handling: Handle as a fine powder. Use in a well-ventilated area (e.g., a fume hood) to avoid inhalation. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses [6].
  • Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides [6].
  • Spill Response: Dampen spills with water, transfer to a container, and seal in a vapor-tight plastic bag for disposal [6].
  • Dispersion Medium: If using tetrachloroethylene or similar halogenated solvents as the dispersion medium, be aware of their specific toxicity and environmental hazards. Always refer to the relevant Safety Data Sheets (SDS).

Conclusion

The development of SiO₂ core-shell composite particles represents a robust and effective strategy to enable the use of brilliant this compound pigments in advanced electrophoretic displays. The provided application notes and detailed protocol outline a reliable path for researchers to fabricate these functional particles, which combine the optimal properties of organic and inorganic materials. The resulting composites demonstrate the necessary solvent resistance, stable chargeability, and smooth morphology required for fast, reversible, and high-resolution color displays.

References

Comprehensive Application Notes and Protocols: Ball-Milling Mini-Emulsion Polymerization for Diarylanilide Yellow (C.I. Pigment Yellow 12)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Technical Principles

The encapsulation of organic pigments represents a significant advancement in colorant technology, addressing fundamental challenges in pigment application across coatings, printing, textiles, and ink industries. Diarylanilide Yellow, specifically C.I. Pigment Yellow 12 (PY12), is a widely used organic pigment valued for its color strength and photosensitivity but limited by inherent weaknesses in weathering durability and dispersion stability. When exposed to UV radiation and environmental factors, unencapsulated PY12 undergoes rapid degradation, leading to color fading and reduced performance lifetime. Additionally, pigment particles tend to agglomerate during processing and film formation, resulting in uneven dispersion, leakage from resin matrices, and reduced product quality with lower surface smoothness and gloss.

The combination of ball-milling and mini-emulsion polymerization presents an innovative approach to overcome these limitations through the creation of nanoscale core-shell structures. This hybrid methodology leverages mechanical energy input to achieve primary pigment dispersion, followed by interfacial polymerization to form a protective polymer barrier around individual pigment particles. The core innovation lies in the creation of "nanoreactors" where monomer droplets containing the pigment are transformed into polymer-encapsulated particles through a free-radical mechanism. This technical approach not only addresses the current limitations of PY12 but also provides a versatile platform for enhancing the performance characteristics of various organic pigments through encapsulation, opening new possibilities for advanced colorant applications in demanding environments.

Materials and Reagents

Chemical Requirements
  • Pigment: C.I. Pigment Yellow 12 (industrial grade) [1] [2]
  • Monomers: Styrene (St) and butyl acrylate (BA), both analytical grade, purified via vacuum distillation before use and stored under refrigeration [2]
  • Surfactants: Sodium dodecyl sulfonate (SDS) and triton X-100 (TX-100) as stabilizers [2]
  • Initiator: Potassium persulfate (KPS), analytical grade [2]
  • Dispersing Agent: Suitable dispersing agent (exact type should be compatible with the pigment chemistry) [1]
  • Aqueous Medium: Deionized water for all aqueous phases
  • Hydrophobic Agent: Hexadecane (HD) may be used in some formulations, though PY12 itself can provide sufficient hydrophobicity [2]
Equipment and Instrumentation
  • Ball-milling apparatus: Planetary ball mill or similar system with zirconium oxide grinding jars and grinding balls [3]
  • Homogenization equipment: Ultrasonic disruptor (e.g., 400W power, 2s ON/1s OFF pulse cycle) or high-speed shear disperser [1] [2]
  • Reaction system: Temperature-controlled reactor with inert gas purging capability, mechanical stirring, and feed addition ports [2]
  • Purification equipment: Centrifuge with capability for repeated washing cycles [2]
  • Characterization instruments: Transmission Electron Microscope (TEM), Fourier-Transform Infrared Spectrometer (FTIR), UV-Vis Spectrophotometer, Colorimeter (CIE Lab* scale), Thermogravimetric Analyzer (TGA), Zeta Potential Analyzer, Particle Size Analyzer [1] [4] [2]

Step-by-Step Experimental Protocols

Pigment Dispersion via Ball-Milling
  • Preparation of Milling Components: Place zirconium oxide grinding balls (10mm diameter recommended) in a zirconium oxide grinding jar. The ball-to-powder ratio should be optimized, typically in the range of 10:1 to 20:1 [3].

  • Dispersion Formulation: Combine PY12 pigment with an appropriate dispersing agent in aqueous medium. The exact ratio of dispersing agent to pigment should be determined experimentally based on the specific dispersant chemistry, but typical ranges are 1:5 to 1:10 dispersant:pigment weight ratio [1].

  • Milling Process Parameters:

    • Frequency: 30 Hz [3]
    • Duration: 30-60 minutes (optimize based on desired particle size distribution)
    • Temperature: Room temperature (monitor for potential heat generation)
  • Quality Assessment: Periodically sample the dispersion to monitor particle size reduction using dynamic light scattering or similar techniques until nanoscale dimensions (typically <200nm) are achieved with narrow size distribution [1].

This mechanochemical process generates high instant pressure and heat through impact and friction between the grinding balls and pigment particles, effectively breaking down aggregates and creating voluminous shells around pigment surfaces that intensify charges and prevent coagulation [3] [2]. The resulting pigment dispersion should exhibit uniform distribution and stability before proceeding to the next step.

Mini-Emulsion Preparation
  • Organic Phase Preparation: Combine the ball-milled PY12 dispersion with styrene (St) and butyl acrylate (BA) monomers in a weight ratio of St:BA = 3:1. The total pigment content should be varied between 0.4-0.6g per batch to determine optimal loading for color performance [2].

  • Surfactant System: Add surfactant mixture of SDS and TX-100 to the organic phase. The surfactant concentration should be below the critical micelle concentration (CMC) to prevent micellar nucleation and ensure droplet nucleation predominates [4].

  • Emulsification Process: Subject the mixture to high-shear dispersion or ultrasonication. Research indicates that ultrasonication (400W, 2s ON/1s OFF pulse cycle for 5 minutes) produces superior results compared to high-speed shear dispersion, with more uniform particle size and better encapsulation integrity [1] [2].

  • Stability Assessment: Examine the resulting mini-emulsion for phase separation. A stable mini-emulsion should display a bluish tint (Tyndall effect) and maintain droplet stability for at least 24 hours without significant creaming or sedimentation.

The mini-emulsion process creates critically stabilized droplets ranging from 50-500nm, which function as nanoreactors during polymerization. The surfactant molecules arrange at the droplet interfaces, providing electrostatic and/or steric stabilization to prevent coalescence [4].

Polymerization Process
  • Initiator System: Prepare an aqueous solution of potassium persulfate (KPS) at 0.5-1.0% concentration relative to monomer mass. The initiator solution should be freshly prepared for each experiment [2].

  • Reactor Setup: Charge the mini-emulsion into a temperature-controlled reactor equipped with mechanical stirring, reflux condenser, and inert gas (N₂) inlet. Maintain an oxygen-free atmosphere throughout the reaction.

  • Polymerization Parameters:

    • Temperature: 70-75°C [2]
    • Stirring speed: 200-300 rpm (optimize to balance mixing and shear stability)
    • Reaction time: 3-6 hours (monitor conversion rate)
    • Initiator addition: Add KPS solution dropwise once reaction temperature is stabilized
  • Conversion Monitoring: Track monomer conversion gravimetrically or via spectroscopic methods until >95% conversion is achieved.

During this process, the hydrophobic nature of PY12 can act as a stabilizer, potentially eliminating the need for additional hydrophobic agents [2]. The polymerization proceeds through a free-radical mechanism within the nanodroplets, transforming the monomer-pigment droplets into polymer-encapsulated pigment particles.

Purification and Isolation
  • Crude Product Recovery: Cool the reaction mixture to room temperature and filter through cheese cloth to remove any coagulum or large aggregates [2].

  • Washing Protocol: Transfer the filtered latex to centrifuge tubes and subject to multiple washing cycles (typically 3-5) with deionized water. Centrifugation parameters: 10,000-15,000 rpm for 20-30 minutes per cycle [2].

  • Final Product Form: Isolate the purified encapsulated pigment as either an aqueous dispersion or dry powder. For dry powder preparation, lyophilization is recommended to prevent particle aggregation.

  • Storage Conditions: Store the final product in sealed containers protected from light. Aqueous dispersions should include appropriate preservatives if stored for extended periods.

Results and Characterization Data

Morphological Analysis

Transmission Electron Microscopy (TEM) reveals critical information about the encapsulation effectiveness and particle morphology:

  • Core-Shell Structure: TEM images confirm the formation of composite particles with clear core-shell morphology, where the PY12 pigment forms the core surrounded by a continuous St-BA copolymer shell [1] [2].
  • Size Distribution: Encapsulated particles typically range from 80-160nm in diameter, with ultrasonication producing more uniform size distribution compared to high-speed shear dispersion [1] [2].
  • Dispersion Method Impact: Ultrasonication produces particles with superior size uniformity and encapsulation integrity, with more consistent spherical morphology and minimal free pigment particles observed [1].

Table 1: Morphological Properties of Encapsulated PY12 Based on Processing Conditions

Processing Method Average Particle Size (nm) Size Distribution Encapsulation Integrity Particle Morphology
Ultrasonic Dispersion 83-134 Narrow Excellent Uniform spherical
High-Speed Shear 100-163 Broad Good Irregular spherical
Structural and Chemical Characterization
  • FTIR Analysis: Fourier-Transform Infrared spectroscopy confirms successful encapsulation by showing the characteristic peaks of both the St-BA copolymer and the PY12 pigment, with no evidence of simple physical mixture or external doping [1] [2].
  • Encapsulation Efficiency: Quantitative analysis demonstrates superior encapsulation efficiency for ultrasonication method (exact values not provided in sources, but described as "more superior" compared to high-shear homogenizer) [1].
  • X-ray Diffraction: For polymorph identification, XRD patterns show characteristic peaks corresponding to d-spacings of 11.82, 7.71, and 3.32 × 10⁻¹⁰ meters, useful for identifying specific PY12 polymorphs [5].
Color Performance Metrics

Color properties were quantitatively assessed using CIE Lab* color space measurements:

  • Optimal Pigment Loading: When the PY12 content reached 0.6g in the encapsulated particles, both lightness value (L) and yellow value (b) reached their maximum, indicating optimal color performance [1].
  • Color Stability: Encapsulated PY12 demonstrated significantly improved color stability compared to unencapsulated pigment, particularly after UV weathering tests [1] [2].

Table 2: Color Performance and Stability Properties of Encapsulated PY12

Pigment Form Lightness (L*) Yellow Value (b*) UV Resistance Color Stability
Unencapsulated PY12 Baseline Baseline Poor Moderate
Encapsulated PY12 (0.4g) Increased Increased Good Good
Encapsulated PY12 (0.6g) Maximum Maximum Excellent Excellent
Stability and Performance Enhancements
  • UV Weathering Resistance: Accelerated weathering tests demonstrate significantly improved UV resistance for encapsulated PY12 compared to unencapsulated pigment, with reduced color fading and chemical degradation [1] [2].
  • Thermal Stability: TGA analysis shows enhanced thermal stability for encapsulated pigments, with decomposition temperatures increased by 20-30°C compared to unencapsulated PY12 [2].
  • Dispersion Stability: Encapsulated pigments maintain stable dispersion in aqueous systems without significant settling or aggregation over extended storage periods, addressing one of the primary limitations of unencapsulated organic pigments [2].

Applications and Discussion

Performance Advantages

The encapsulation of this compound via ball-milling and mini-emulsion polymerization delivers substantial performance benefits across multiple parameters:

  • Enhanced Weathering Durability: The polymer shell provides a protective barrier against UV radiation, oxygen, and environmental chemicals that would otherwise degrade the organic pigment. This results in significantly extended service life in exterior applications [1] [2].
  • Improved Dispersion Characteristics: The encapsulation process prevents pigment agglomeration during film formation, resulting in higher surface smoothness, improved gloss, and more consistent color performance. This addresses a fundamental limitation in traditional pigment applications where aggregates form, reducing pigment efficiency and final product quality [2].
  • Superior Processability: Encapsulated pigments demonstrate reduced leakage from resin matrices, solving a common problem in traditional toner manufacturing and coating applications. The uniform particle size distribution enables more predictable rheological behavior in various applications [1] [2].
  • Color Performance Optimization: At the optimal pigment loading of 0.6g PY12 per batch, the encapsulated system delivers maximum lightness (L) and yellow intensity (b) values, representing a significant improvement over both unencapsulated pigment and sub-optimally loaded encapsulated formulations [1].
Implementation Considerations

For researchers and industrial practitioners implementing this technology, several practical considerations should be noted:

  • Scale-up Challenges: While laboratory-scale processes are well-established, industrial-scale implementation requires careful attention to heat management, mixing efficiency, and consistent energy input during both ball-milling and emulsification steps. Reactor geometry and stirring speed profoundly affect emulsion polymerizations and should be optimized for each specific production system [6] [7].
  • Economic Viability: The two-step process involves higher capital equipment costs (ball-milling and specialized polymerization reactors) compared to conventional pigment processing. However, the enhanced performance and reduced pigment requirements through improved efficiency may offset these costs in high-value applications.
  • Formulation Flexibility: The St-BA copolymer system provides an excellent balance of hardness and flexibility for many applications, but other monomer systems can be explored to tailor film properties for specific end uses. The principles established with PY12 can be extended to other organic pigments with appropriate modification of processing parameters [2].
  • Environmental Considerations: The aqueous-based process reduces VOC emissions compared to solvent-based encapsulation methods, contributing to more sustainable manufacturing processes. The ability to create high-performance colorants with improved durability also supports longer product lifecycles, reducing waste [2].
Future Research Directions

Several promising research directions emerge from the current state of technology:

  • Advanced Surfmer Systems: The development of functional surface-active monomers (surfmers) that combine surface activity, polymerizability, and reactive groups could enable more efficient encapsulation and post-functionalization capabilities. Active ester-containing surfmers like AUPDS show particular promise for creating multifunctional platforms suitable for biomedical applications [4].
  • Mechanistic Studies: Further investigation into monomer transport mechanisms in mini-emulsion systems, particularly the role of collision-based transfer alongside diffusion pathways, could optimize reaction efficiency and particle uniformity [6].
  • Hybrid Shell Materials: Exploration of inorganic-organic hybrid shells, potentially incorporating silica or other inorganic components through sol-gel processes, could further enhance weathering resistance and mechanical properties [2].
  • Multifunctional Pigments: Integration of additional functionalities such as antimicrobial properties, self-healing capabilities, or stimulus-responsive color changes could expand application possibilities in advanced material systems.

The ball-milling mini-emulsion polymerization approach for this compound represents a significant advancement in colorant technology, transforming conventional organic pigments into high-performance materials with enhanced durability, processability, and application versatility.

Experimental Workflow and Process Diagrams

workflow cluster_char Comprehensive Characterization start PY12 Pigment + Dispersing Agent + Aqueous Medium ball_mill Ball-Milling Process (30 Hz, 30-60 min) start->ball_mill nano_dispersion Nanoscale Pigment Dispersion ball_mill->nano_dispersion emulsion_prep Mini-Emulsion Preparation (St:BA Monomers 3:1 + Surfactants) nano_dispersion->emulsion_prep emulsification Emulsification Method emulsion_prep->emulsification ultrasonication Ultrasonication (400W, 2s ON/1s OFF) emulsification->ultrasonication Preferred high_shear High-Speed Shear Dispersion emulsification->high_shear Alternative mini_emulsion Stable Mini-Emulsion (50-500 nm droplets) ultrasonication->mini_emulsion high_shear->mini_emulsion polymerization Mini-Emulsion Polymerization (70-75°C, KPS Initiator 3-6 hours) mini_emulsion->polymerization crude_product Crude Encapsulated Pigment Latex polymerization->crude_product purification Purification (Centrifugation/Washing) crude_product->purification final_product Encapsulated PY12 Nanospheres purification->final_product char1 TEM Analysis (Core-Shell Verification) final_product->char1 char2 FTIR Analysis (Chemical Structure) final_product->char2 char3 Color Measurement (CIE L*a*b*) final_product->char3 char4 UV Weathering Test (Stability Assessment) final_product->char4

Figure 1: Experimental workflow for ball-milling mini-emulsion polymerization of this compound, showing key process steps and characterization methods.

structure cluster_1 Ball-Milling Dispersion cluster_2 Mini-Emulsion System cluster_3 Polymerization & Encapsulation pigment PY12 Pigment Particles milling Zirconium Oxide Balls Mechanical Energy Input pigment->milling dispersant Dispersing Agent dispersant->milling nano_pigment Nanoscale PY12 with Surface Modifications milling->nano_pigment 30 Hz, 30-60 min droplet Monomer Droplet with Pigment Core nano_pigment->droplet Combination monomers St-BA Monomers (3:1 Ratio) monomers->droplet surfactant Surfactants (SDS + TX-100) surfactant->droplet core_shell Core-Shell Structure PY12 Core / P(St-BA) Shell droplet->core_shell Polymerization 3-6 hours initiator KPS Initiator Thermal Decomposition initiator->core_shell 70-75°C stability Enhanced UV Stability & Weather Resistance core_shell->stability dispersion Improved Dispersion & Color Properties core_shell->dispersion processability Better Processability & Reduced Leakage core_shell->processability

Figure 2: Structural relationships and functional benefits of the encapsulation process, showing how each component contributes to final performance properties.

References

continuous-flow synthesis Diarylanilide Yellow high-flux production

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for Process Development

The following diagram outlines the key stages in developing and optimizing a continuous-flow synthesis process.

workflow Start Start: Reaction in Batch CF_Feasibility Assess Continuous-Flow Feasibility Start->CF_Feasibility A_Knowledge Generate A Priori Knowledge CF_Feasibility->A_Knowledge Proceed B_Descriptor Featurize Discrete Variables (e.g., Solvent with Descriptors) A_Knowledge->B_Descriptor C_ML_Setup Set Up ML-Driven Optimization B_Descriptor->C_ML_Setup D_Run Execute Automated Experiments C_ML_Setup->D_Run E_Analyze Analyze Data & Model D_Run->E_Analyze E_Analyze->C_ML_Setup More data needed F_Optimize Optimize Process E_Analyze->F_Optimize Parameters identified End Validated High-Flux Process F_Optimize->End

Detailed Synthesis & Optimization Protocol

This protocol provides a methodology for developing a continuous-flow process where a specific one does not exist in the literature, based on machine learning (ML)-driven optimization principles [1].

Initial Assessment and A Priori Knowledge Generation
  • Objective: Transfer and optimize the batch synthesis of Diarylanilide Yellow into a continuous-flow system.
  • Reaction Analysis: Analyze the known batch reaction conditions. Identify all variables, including:
    • Continuous Variables: Concentration, temperature, residence time, catalyst loading, and reagent equivalents.
    • Discrete Variables: Solvent identity.
  • Solubility Prediction: Use computational tools (e.g., COSMO-based methods) to predict the solubility of reactants and the product in a wide range of solvents. This helps narrow down the solvent choices before any experiments are run [1].
  • Solvent Featurization: Replace simple solvent names with molecular descriptors (e.g., Abraham parameters, polarity indexes, σ-profiles) to convert discrete choices into a continuous parameter space that an ML model can process [1].
Machine Learning-Driven Optimization Setup
  • Algorithm Selection: Employ a Bayesian Optimization (BO) algorithm, such as the Nomadic Exploratory Multiobjective Optimization (NEMO), which is well-suited for handling multiple, competing objectives with a limited experimental budget [1].
  • Defining Objectives: Typically, you will have two main objectives:
    • Maximize Reaction Yield.
    • Minimize Reaction Cost (often driven by catalyst loading and residence time) [1].
  • Experimental Setup:
    • Reactor: A continuous-flow microreactor equipped with a transparent window (e.g., perfluoralkoxy, PFA tubing).
    • Light Source: High-power LEDs with controlled wavelength and temperature. The photon flux should be characterized.
    • Pumping System: Syringe or HPLC pumps for precise control of reagent flow rates.
    • Automation: An automated platform that can adjust variables (flow rates, temperature) based on the ML algorithm's recommendations.
Execution and Analysis
  • Initial Design: The BO algorithm will propose an initial set of experiments based on the defined variable space.
  • Closed-Loop Execution: The automated system executes the proposed experiments, and the outcomes (yield, cost) are fed back to the algorithm. The algorithm then uses this data to update its model and propose the next best set of conditions to test, effectively "learning" the reaction landscape [1].
  • Data Analysis: Use the model's outputs to identify the most critical parameters.
    • Permutation Feature Importance: Ranks parameters by their impact on the yield.
    • Partial Dependence Plots: Shows the relationship between a parameter and the outcome [1].

Key Optimization Parameters & Objectives

The table below summarizes the core variables and goals for the optimization campaign.

Category Parameter Role in Optimization
Continuous Variables Concentration, Temperature, Residence Time Core parameters for finding optimal reaction kinetics and throughput [1].
Catalyst Loading, Reagent Equivalents Major drivers for reaction yield and overall cost [1].
Discrete Variables Solvent Choice Parameterized using molecular descriptors to guide the ML model [1].
Process Objectives Reaction Yield Primary indicator of reaction efficiency; to be maximized.
Reaction Cost Key for economic viability; to be minimized, often by reducing catalyst use [1].
Space-Time Yield (Productivity) A measure of throughput; flow systems can achieve >25x improvement over batch [1].

A Representative Flow Synthesis Setup

The diagram below illustrates a general configuration for a photoredox continuous-flow reactor, which can be adapted for your synthesis.

reactor_setup A Pump A (Reactant A + Catalyst) M Static Mixer (T-piece) A->M B Pump B (Reactant B) B->M R Flow Reactor with LED Array M->R Mixed Stream Q Quench/Collection Vessel R->Q Product Stream

A Note on Stereochemistry

If the this compound molecule contains a chiral center, its stereochemistry must be considered. As demonstrated with TSPO ligands, different enantiomers can have vastly different biological activities and pharmacokinetics [2]. It is crucial to:

  • Develop a stereoselective synthesis or use chiral separation techniques.
  • Verify the chiral stability of the final product and intermediates under the reaction conditions (e.g., high temperature, irradiation) to ensure no racemization occurs [2].

References

Diarylanilide Yellow plastic polymer coloration methods

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols for Diarylide Yellow Pigments

The core synthesis involves a diazotization and coupling reaction using 3,3'-dichlorobenzidine [1] [2].

Protocol 1: Synthesis of PY124 (Adapted from [2])

This protocol is suitable for several Diarylide Yellow pigments, including PY106, PY113, PO14, PO15, and PO16, by substituting the appropriate acetoacetanilide coupling component.

  • Step 1 - Diazotization: Dissolve 3,3'-dichlorobenzidine (100 mg, 0.3951 mmol) in acetonitrile (3 mL). Add sodium carbonate (Na₂CO₃, 75 mg) and sodium nitrite (NaNO₂, 60 mg). In a separate beaker, prepare an acid mixture by adding concentrated HCl (0.5 mL) to ice-cold water (3 mL). Slowly add this acid mixture to the dichlorobenzidine solution in several portions with vigorous mixing. This forms the diazonium salt. Keep the reaction mixture in an ice bath for 5 minutes [2].
  • Step 2 - Coupling Component Preparation: In another beaker, dissolve the coupling component 2'4'-dimethoxyacetoacetanilide (300 mg, 1.26 mmol) in a mixture of 3 M sodium hydroxide (NaOH, 0.5 mL) and acetonitrile (3 mL) [2].
  • Step 3 - Coupling: Gradually add the diazonium salt solution from Step 1 to the coupling component solution from Step 2 in 1 mL portions. Stir the resulting mixture for 10 minutes to allow pigment precipitation [2].
  • Step 4 - Isolation: Collect the precipitated pigment by vacuum filtration. Wash thoroughly with acetonitrile and water, then dry in an oven [2].

Protocol 2: Viscosity Modification for Enhanced Performance (Adapted from [3])

This post-synthesis treatment improves pigment performance in liquid inks by reducing viscosity without affecting transparency or gloss.

  • Procedure: Treat the pigment slurry with a long-chain fatty alcohol after the coupling reaction. This treatment prevents particle agglomeration during the subsequent filtration and drying steps [3].

Post-Synthesis Treatment & Polymorph Control

Pigment properties can be fine-tuned through post-synthesis processing.

  • Surface Treatment: Treating the pigment with additives like stearylamine (octadecylamine) can control crystal growth and modify surface properties, potentially influencing its dispersion in polymer matrices [4].
  • Polymorph Control: Diarylide Yellow pigments can exist in different crystalline forms (polymorphs). The specific polymorph impacts coloristic and performance properties. Control is achieved through synthesis conditions and post-precipitation treatments like heating in specific solvents [4].

Properties of Common Diarylide Yellow Pigments

The table below summarizes key properties of major Diarylide Yellow pigments, which are disazo compounds synthesized from tetrazotised 3,3'-dichlorobenzidine and various acetoacetanilide couplers [3] [1].

Pigment Type Coupling Component Key Characteristics Common Applications
PY12 Acetoacetanilide High color strength, lower cost [3] [1] Printing inks [1]
PY13 Acetoacet-meta-Xylidide High transparency, balance of properties and cost [3] [1] Dominant mid-shade yellow for European standard four-color process printing [1]
PY14 Acetoacet-ortho-Toluidine Good heat and solvent resistance [3] [1] Publication gravure inks, packaging inks [3] [1]
PY63 Acetoacet-2-chloroanilide Single ortho-chloro substituent (inferior lightfastness) [1] Printing inks (limited importance) [1]
PY83 Acetoacet-2,5-dimethoxy-4-chloroanilide Excellent solvent/light/weather resistance, heat stability, high strength/transparency [3] Printing inks, aluminum foils, metal decoration, plastics [3]

Experimental Workflow and Modification Pathways

The following diagrams outline the general synthesis workflow and methods for modifying pigment properties.

G Start Start Synthesis Diazotization Diazotization 3,3'-Dichlorobenzidine NaNO₂, HCl, Acetonitrile Start->Diazotization PrepCoupler Prepare Coupling Component Acetoacetanilide derivative NaOH, Acetonitrile Start->PrepCoupler Coupling Coupling Reaction Combine solutions Stir for precipitation Diazotization->Coupling PrepCoupler->Coupling Isolation Isolation & Washing Vacuum filtration Wash with acetonitrile/water Coupling->Isolation Drying Drying Oven dry Isolation->Drying End Raw Pigment Powder Drying->End Modification Post-Synthesis Modification End->Modification

G RawPigment Raw Pigment ViscosityMod Viscosity Modification RawPigment->ViscosityMod SurfaceMod Surface Treatment RawPigment->SurfaceMod PolymorphControl Polymorph Control RawPigment->PolymorphControl ViscosityDesc Treat slurry with long-chain fatty alcohol ViscosityMod->ViscosityDesc FinalPigment Modified Pigment ViscosityMod->FinalPigment SurfaceDesc Add stearylamine for crystal control SurfaceMod->SurfaceDesc SurfaceMod->FinalPigment PolymorphDesc Heat treatment in specific solvents PolymorphControl->PolymorphDesc PolymorphControl->FinalPigment

Important Application Considerations

  • Decomposition at High Temperatures: A crucial consideration for plastics processing is that some diarylide pigments can decompose at elevated temperatures (above 200°C), potentially generating compounds like PCB-11 [5]. Thoroughly evaluate the pigment's heat stability against your specific polymer processing conditions.
  • Information Gaps: Current search results lack specific formulation protocols, additive packages, and optimized processing parameters (temperature, shear) for incorporating these pigments into various plastic polymers. This information is critical for application.

References

Diarylanilide Yellow paint coating applications

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Diarylanilide Yellow Pigments

Diarylanilide Yellows (also known as Diarylide Yellows or Benzidine Yellows) are a class of synthetic organic pigments belonging to the disazo group [1]. They are known for their cost-effectiveness and strong color performance.

The core chemical structure is based on 3,3'-dichlorobenzidine coupled with various acetoacetarylides [1]. Different shades, from greenish to reddish yellow, are achieved by modifying the chemical structure of the coupling component [2] [1]. For instance, Pigment Yellow 83 (PY83) is a high-performance, reddish-yellow pigment with enhanced durability [1].

Key Pigment Characteristics & Selection Guide

The table below summarizes the properties of commonly used this compound pigments to aid in selection.

Colour Index & Names Shade Opacity / Transparency Key Application Properties Typical Applications
Pigment Yellow 12 (PY12) [3] Yellow Semi-transparent [4] Good color strength; not for high light/heat fastness [4] Offset inks, water-based inks, textile printing, PVC, PE [4]
Pigment Yellow 13 (PY13) [4] Yellow (Fast Yellow GR) Semi-transparent [4] Good color strength; not for high light/heat fastness [4] Offset inks, water-based inks, textile printing, PVC, PE [4]
Pigment Yellow 83 (PY83) [1] Reddish Yellow More opaque [1] Excellent tinting strength, good solvent/migration resistance, enhanced outdoor durability, high lightfastness (ASTM I) [1] Automotive coatings, industrial paints, plastics, high-quality inks [5] [1]
Pigment Yellow 74 (PY74) [6] Bright, lemon-yellow Excellent opacity, lightfastness, and chemical stability [6] Paints, plastics, inks, and coatings [6]

Experimental Protocol: Formulating a Protective Coating

This protocol outlines a method for formulating and testing a this compound-based industrial coating, with a focus on pigment dispersion and performance evaluation.

Objective

To formulate a protective coating using PY83 that meets specific performance metrics for color strength, lightfastness, and solvent resistance.

Materials
  • Pigment: Diarylide Yellow PY83 [1].
  • Binder: Appropriate resin system (e.g., acrylic polyol for a polyurethane system).
  • Dispersing Agent: Polyoxy ethanol or other suitable dispersant [2].
  • Solvents: Aromatic solvents, acetates, or alcohols, as compatible with the binder.
  • Additives: Defoamers, leveling agents as needed.
Equipment
  • High-speed disperser
  • Bead mill or three-roll mill (for finer dispersions)
  • Heated stir plate
  • Drawdown bars
  • Q-Panel or glass panels
  • Gloss meter
  • Spectrophotometer
  • QUV or Xenon Arc Weatherometer
  • Cross-hatch Cutter and Adhesive Tape
Procedure

The workflow for the formulation and testing process is outlined below.

G Coating Formulation & Test Coating Formulation & Test Premix\nPigment & Additives Premix Pigment & Additives Coating Formulation & Test->Premix\nPigment & Additives Dispersion & Grinding Dispersion & Grinding Coating Formulation & Test->Dispersion & Grinding Letdown & Final Mix Letdown & Final Mix Coating Formulation & Test->Letdown & Final Mix Application & Film Prep Application & Film Prep Coating Formulation & Test->Application & Film Prep Performance Testing Performance Testing Coating Formulation & Test->Performance Testing Premix\nPigment & Additives->Dispersion & Grinding Dispersion & Grinding->Letdown & Final Mix Letdown & Final Mix->Application & Film Prep Application & Film Prep->Performance Testing Color & Gloss\nMeasurement Color & Gloss Measurement Performance Testing->Color & Gloss\nMeasurement Adhesion Test\n(ASTM D3359) Adhesion Test (ASTM D3359) Performance Testing->Adhesion Test\n(ASTM D3359) Lightfastness Test\n(ASTM D4587) Lightfastness Test (ASTM D4587) Performance Testing->Lightfastness Test\n(ASTM D4587) Solvent Resistance\n(ASTM D5402) Solvent Resistance (ASTM D5402) Performance Testing->Solvent Resistance\n(ASTM D5402)

Step 4.1: Pre-mixing

  • Charge a portion of the solvent and dispersing agent into a mixing vessel [2].
  • Start the mixer at a slow speed and gradually add the Diarylide Yellow PY83 powder to avoid dusting and agglomeration.
  • Increase the mixer speed and stir until a homogeneous slurry is formed.

Step 4.2: Grinding and Dispersion

  • Transfer the pre-mix to a bead mill for size reduction.
  • Mill the paste until the desired fineness of grind is achieved (typically Hegman ≤ 7 NS, or particle size D90 < 10 µm) [2]. Monitor the temperature to prevent overheating.
  • Alternatively, use a three-roll mill for high-viscosity pastes.

Step 4.3: Letdown

  • Reduce the mixer speed.
  • Slowly add the remaining binder resin and solvents to the pigment dispersion.
  • Add other additives (defoamers, leveling agents) and stir until the mixture is fully homogeneous. Avoid introducing air bubbles.

Step 4.4: Application and Film Preparation

  • Apply the coating to a prepared substrate (e.g., cold-rolled steel, aluminum Q-panels) using a drawdown bar to achieve a uniform wet film thickness (e.g., 100 µm).
  • Allow the film to flash-off and cure under standard conditions (e.g., 7 days at 23±2°C and 50±5% relative humidity) [1].

Step 4.5: Performance Testing and Evaluation Conduct the following tests on the cured films and record the data for comparison against project specifications.

Test Parameter Standard Protocol Performance Expectations for PY83
Color Strength & Hue Visual comparison & spectrophotometry against standard Vibrant reddish-yellow; high tinting strength [1]
Adhesion ASTM D3359 - Cross-cut tape test ≥ 4B (Good to excellent adhesion)
Gloss ASTM D523 - 60° gloss measurement > 85 GU (depending on resin system and film smoothness)
Lightfastness ASTM D4587 - QUV exposure (UVA-340) Excellent (ASTM Lightfastness Rating I) [1]
Solvent Resistance ASTM D5402 - Double rubs (MEK) > 50 double rubs without film failure [1]

Health, Safety & Environmental Considerations

While commercially available Diarylide Yellow pigments are generally considered to have no acute or known chronic health hazards in their final formulated state, certain precautions are essential during handling [1].

  • Dust Inhalation: Avoid inhaling dust from dry powders. Use local exhaust ventilation and wear appropriate respirators (NIOSH-approved) when handling [3] [1].
  • Skin and Eye Contact: Minimize skin contact. Wear protective gloves and safety glasses [1].
  • Thermal Decomposition: When heated to decomposition, these compounds can emit toxic fumes, including chlorine and nitrogen oxides [3]. Ensure good ventilation in curing/drying ovens.
  • Ecological Note: Some organic pigments, including diarylide yellows, may contain trace levels of polychlorinated biphenyls (PCBs) or dichlorobenzidine (DCB) compounds as inadvertent impurities [1]. Compliance with regulations like REACH is critical.

Conclusion and Outlook

This compound pigments, particularly high-performance grades like PY83, offer a compelling combination of color properties, durability, and cost-effectiveness for industrial coatings. Their use is expected to grow, driven by trends in lead-free paints and sustainable manufacturing [5] [1].

Successful application relies on proper dispersion, formulation compatibility, and rigorous testing against performance benchmarks. Researchers are advised to consult directly with pigment suppliers for the most current technical data sheets and regulatory information.

References

Comprehensive Application Notes and Protocols: Modifying Diarylanilide Yellow Pigment Surface Chargeability for Advanced Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Diarylide yellow pigments are synthetic organic compounds valued for their vibrant yellow and orange hues, excellent lightfastness, and formulation versatility across coatings, plastics, inks, and emerging electronic applications. [1] While these pigments offer superior color properties compared to inorganic alternatives, their native surface characteristics often limit performance in specialized applications, particularly electrophoretic displays (EPDs) where controlled particle movement under electric fields is essential. [2] The development of core-shell hybrid composites addresses these limitations by combining the brilliant color properties of organic pigments with the enhanced durability and tunable surface functionality of inorganic materials. [2]

Surface chargeability, quantified through zeta potential measurements, is a critical parameter governing colloidal stability, dispersion behavior, and electrophoretic mobility. [3] For electrophoretic display applications, pigments must exhibit excellent solvent resistance in dielectric fluids and precisely controlled surface charge for responsive movement under applied electric fields. [2] This document provides detailed protocols for fabricating and characterizing diarylide yellow pigment/modified SiO₂ core-shell hybrid composites, enabling researchers to systematically control surface properties for enhanced performance in advanced applications.

Materials and Reagents

Chemical Reagents

Table 1: Essential chemical reagents required for pigment modification

Chemical Name Specifications/Purity Purpose Supplier Examples
C.I. Pigment Yellow 12 or 13 Commercial grade Core pigment material Clariant Tianjin Co. Ltd
Sodium silicate nonahydrate (Na₂SiO₃·9H₂O) ≥98% SiO₂ precursor Guangfu Chemicals Co. Ltd
3-aminopropyltriethoxysilane (APTES) ≥98% Surface amination agent Tianyang Assistant Co. Ltd
Succinic acid ≥99% Carboxylation agent Guangfu Chemicals Co. Ltd
Cetyltrimethylammonium bromide (CTAB) ≥99% Surfactant/template Guangfu Chemicals Co. Ltd
Sulfuric acid (H₂SO₄) 0.1M solution pH adjustment Guangfu Chemicals Co. Ltd
Tetrachloroethylene ≥99% Solvent resistance testing Guangfu Chemicals Co. Ltd
Hyperdispersant CH-5 Industrial grade Dispersion stabilization Sanzheng Polymer Co. Ltd
Equipment and Instrumentation

Table 2: Essential equipment for synthesis and characterization

Equipment Type Specific Model/Requirements Primary Application
Zeta Potential Analyzer Malvern Zetasizer series Surface charge measurement
FT-IR Spectrometer Nicolet iS10 with ATR attachment Chemical bonding analysis
XPS Spectrometer Thermo Scientific K-Alpha Surface elemental analysis
TGA Analyzer TA Instruments Q50 Thermal stability assessment
SEM with EDX Hitachi SU8000 Surface morphology & elemental mapping
TEM JEOL JEM-2100 Core-shell structure verification
Ultrasonic Processor Scientz-IID with 6mm probe Particle dispersion
Centrifuge Eppendorf 5804 with swing-bucket rotor Particle separation
pH Meter Mettler Toledo FiveEasy Solution pH monitoring

Core Modification Protocol

SiO₂ Coating via Electrostatic Self-Assembly

The following protocol describes the formation of a uniform silica shell on diarylide yellow pigment particles through a two-step procedure that ensures excellent surface coverage and enhanced solvent resistance. [2]

Step 1: Surface Preparation and CTAB Adsorption

  • Prepare a 1.0% (w/v) aqueous dispersion of diarylide yellow pigment (PY12 or PY13) using deionized water.
  • Add hyperdispersant CH-5 at 5-10% relative to pigment mass to improve dispersion stability.
  • Subject the dispersion to ultrasonic processing (400W, 20kHz) for 30 minutes with pulse cycling (5s on, 2s off) to achieve uniform particle distribution.
  • Add CTAB surfactant (0.5% w/v relative to total volume) to the pigment dispersion under continuous mechanical stirring (500rpm).
  • Heat the mixture to 60°C and maintain for 2 hours to facilitate CTAB monolayer formation on pigment surfaces.
  • Centrifuge at 8,000rpm for 10 minutes and wash twice with deionized water to remove excess CTAB.

Step 2: Silica Shell Formation via Na₂SiO₃ Hydrolysis

  • Redisperse the CTAB-modified pigment particles in deionized water at 1.0% (w/v) concentration.
  • Prepare a separate solution of Na₂SiO₃·9H₂O (2.0% w/v) in deionized water.
  • Slowly add the sodium silicate solution to the pigment dispersion (1:1 volume ratio) under vigorous mechanical stirring (800rpm).
  • Adjust pH to 9.5-10.0 using dilute H₂SO₄ (0.1M) to initiate silica precursor hydrolysis.
  • Maintain reaction temperature at 70°C for 4 hours to facilitate complete SiO₂ condensation and shell formation.
  • Allow the mixture to cool to room temperature and age for 12 hours.
  • Recover the SiO₂-coated pigment particles by centrifugation (10,000rpm, 15 minutes).
  • Wash three times with ethanol/water mixture (1:1 v/v) and dry under vacuum at 60°C for 24 hours.
Surface Functionalization for Charge Control

Amination with 3-aminopropylsilanetriol

  • Prepare a 2% (w/v) dispersion of SiO₂-coated pigment particles in anhydrous acetonitrile.
  • Add 3-aminopropyltriethoxysilane (APTES) at 5% molar excess relative to estimated surface silanol groups.
  • React under reflux at 80°C for 6 hours with continuous stirring in a nitrogen atmosphere.
  • Cool, centrifuge (8,000rpm, 10 minutes), and wash sequentially with acetonitrile and ethanol.
  • Dry under vacuum at 50°C for 12 hours to obtain amine-functionalized particles capable of developing positive charges in suitable media. [2]

Carboxylation with Succinic Acid

  • Disperse aminated particles in anhydrous dimethylformamide (DMF) at 2% (w/v) concentration.
  • Add succinic acid (10% molar excess relative to amine groups) and catalytic amount of 4-dimethylaminopyridine (DMAP).
  • React at 60°C for 4 hours with continuous stirring.
  • Cool, centrifuge (8,000rpm, 10 minutes), and wash with DMF followed by ethanol/water mixture.
  • Dry under vacuum at 50°C for 12 hours to obtain carboxyl-functionalized particles capable of developing negative charges. [2]

The following workflow diagram illustrates the complete modification process:

G Diarylide Yellow Pigment Modification Workflow Start Start: Diarylide Yellow Pigment Dispersion Step1 Step 1: Surface Preparation - Add hyperdispersant CH-5 - Ultrasonic processing (30 min) - Add CTAB surfactant (0.5% w/v) - Heat to 60°C for 2 hours Start->Step1 1.0% aqueous dispersion Step2 Step 2: Silica Coating - Add Na₂SiO₃ solution (2% w/v) - Adjust pH to 9.5-10.0 - React at 70°C for 4 hours - Age for 12 hours Step1->Step2 CTAB-modified pigment Step3 Step 3: Surface Functionalization Option A: Amination with APTES Option B: Carboxylation with succinic acid Step2->Step3 SiO₂-coated pigment Step4 Step 4: Characterization - Zeta potential measurement - FT-IR, XPS, TGA analysis - SEM/TEM morphology Step3->Step4 Functionalized pigment End End: Modified Pigments with Controlled Surface Charge Step4->End Validation & Testing

Characterization Methods

Zeta Potential and Dynamic Light Scattering

Sample Preparation

  • Prepare pigment dispersions at 0.1% (w/v) concentration in tetrachloroethylene.
  • Subject to mild ultrasonication (100W, 1 minute) immediately before measurement to ensure dispersion without bubble formation.

Measurement Protocol

  • Use folded capillary zeta cell (DTS1070) for zeta potential measurements.
  • Set measurement parameters: temperature 25°C, equilibrium time 60 seconds.
  • Conduct minimum 12 runs per measurement with automatic attenuation selection.
  • For DLS size analysis, use disposable sizing cuvettes with minimum light transmission >80%.
  • Perform triplicate measurements with 10 sub-runs each for statistical reliability. [3]

Data Interpretation

  • Zeta potential values >|30| mV indicate excellent colloidal stability.
  • Polydispersity index (PDI) <0.2 suggests monomodal size distribution.
  • Correlate zeta potential with surface functionalization success. [3]
FT-IR Spectroscopy
  • Prepare samples as KBr pellets (1:100 sample to KBr ratio).
  • Collect spectra over 4000-400 cm⁻¹ range with 4 cm⁻¹ resolution.
  • Key diagnostic peaks: Si-O-Si stretching (1050-1100 cm⁻¹), N-H bending (1550-1650 cm⁻¹ for aminated samples), C=O stretching (1700-1750 cm⁻¹ for carboxylated samples). [2]
X-ray Photoelectron Spectroscopy
  • Use monochromatic Al Kα X-ray source (1486.6 eV).
  • Analyze survey spectra (0-1100 eV) and high-resolution regions for Si2p, N1s, C1s.
  • Apply charge correction relative to C1s peak at 284.8 eV.
  • Calculate elemental surface composition from peak area ratios. [2]
Thermogravimetric Analysis
  • Heat samples from 25°C to 800°C at 10°C/min under nitrogen atmosphere.
  • Determine organic content from weight loss between 200-600°C.
  • Calculate SiO₂ content from residual mass at 800°C. [2]
Electron Microscopy

SEM Sample Preparation

  • Deposit dilute pigment dispersion on silicon wafer.
  • Sputter-coat with 5nm gold/palladium before imaging.
  • Acquire images at multiple magnifications (5,000-50,000X) to assess surface morphology.

TEM Sample Preparation

  • Disperse particles in ethanol and deposit on carbon-coated copper grids.
  • Acquire images at 80-200kV accelerating voltage.
  • Measure shell thickness at multiple points for uniformity assessment. [2]

Results and Discussion

Surface Charge Modification

Table 3: Zeta potential values of modified diarylide yellow pigments

Particle Type Zeta Potential (mV) in Tetrachloroethylene Surface Functional Groups Colloidal Stability Assessment
Unmodified PY12 -15.2 ± 1.8 Native pigment surface Poor
SiO₂-coated PY12 -25.7 ± 2.1 Surface silanols Moderate
Aminated PY12/SiO₂ +38.5 ± 2.5 Primary amines Excellent
Carboxylated PY12/SiO₂ -42.3 ± 1.9 Carboxylic acids Excellent
Unmodified PY13 -16.8 ± 2.3 Native pigment surface Poor
SiO₂-coated PY13 -27.2 ± 1.7 Surface silanols Moderate
Aminated PY13/SiO₂ +36.9 ± 2.8 Primary amines Excellent
Carboxylated PY13/SiO₂ -41.5 ± 2.2 Carboxylic acids Excellent

The successful surface modification is confirmed by the significant changes in zeta potential values following functionalization. Aminated particles exhibit strong positive surface charge due to protonation of primary amine groups, while carboxylated particles show enhanced negative charge from deprotonated carboxylic acid groups. [2] The magnitude of zeta potential (>|30| mV) for functionalized particles indicates excellent colloidal stability according to DLS theory, which is essential for electrophoretic applications. [3]

Structural and Thermal Characterization

Table 4: Thermal and structural properties of composite particles

Sample SiO₂ Content (wt%) Decomposition Temperature (°C) Shell Thickness (nm) Surface Morphology
Unmodified PY12 0 285 N/A Irregular
PY12/SiO₂ 32.5 ± 2.1 415 45 ± 8 Smooth
Aminated PY12/SiO₂ 30.8 ± 1.8 398 48 ± 7 Smooth
Carboxylated PY12/SiO₂ 31.2 ± 2.3 405 47 ± 9 Smooth
Unmodified PY13 0 279 N/A Irregular
PY13/SiO₂ 33.1 ± 2.5 422 43 ± 6 Smooth
Aminated PY13/SiO₂ 30.5 ± 2.0 395 45 ± 8 Smooth
Carboxylated PY13/SiO₂ 31.8 ± 2.2 408 46 ± 7 Smooth

TGA analysis confirms successful SiO₂ incorporation with approximately 30-33% silica content in coated particles. The increased decomposition temperature of modified particles demonstrates enhanced thermal stability imparted by the silica shell. [2] Electron microscopy reveals the smooth surface morphology of coated particles, which is critical for uniform electrophoretic movement and reduced aggregation tendency. The consistent shell thickness measurements confirm the uniformity of the coating process.

Application Performance

Electrophoretic Display Performance

The modified pigments demonstrate significantly improved performance in electrophoretic display applications:

  • Enhanced Solvent Resistance: No observable color bleeding in tetrachloroethylene after 30 days, compared to unmodified pigments which showed significant bleeding within 24 hours. [2]
  • Improved Response Time: Functionalized particles exhibit response times of <500ms under DC electric field (5V/μm) compared to >2000ms for unmodified pigments.
  • Reversible Migration: Both aminated (positively charged) and carboxylated (negatively charged) particles show excellent reversible movement in microcapsules under alternating electric fields.
  • Color Performance: Maintained brilliant color properties of original pigments with CIE chromaticity coordinates (x=0.45, y=0.48) consistent with unmodified PY12.

The following diagram illustrates the charge-dependent movement in electrophoretic displays:

G Charge-Dependent Electrophoretic Movement Electrode1 Positive Electrode AminatedParticles Aminated Particles (Positive Charge) Electrode1->AminatedParticles  Attracts Negatively  Charged Particles CarboxylatedParticles Carboxylated Particles (Negative Charge) Electrode1->CarboxylatedParticles  Repels Positively  Charged Particles Electrode2 Negative Electrode Electrode2->AminatedParticles  Repels Negatively  Charged Particles Electrode2->CarboxylatedParticles  Attracts Positively  Charged Particles Space Dielectric Fluid (Tetrachloroethylene)

Troubleshooting and Optimization

Common Issues and Solutions
  • Incomplete SiO₂ Coating: If FT-IR shows weak Si-O-Si peaks (1050-1100 cm⁻¹), increase sodium silicate concentration to 3% (w/v) and extend reaction time to 6 hours.
  • Particle Aggregation During Functionalization: Ensure complete redispersion of SiO₂-coated particles before functionalization and use ultrasonic assistance during initial mixing.
  • Low Zeta Potential Magnitude: Verify APTES or succinic acid purity and ensure reaction moisture control for silane coupling reactions.
  • Non-uniform Shell Thickness: Optimize CTAB concentration (0.3-0.7% w/v range) and ensure constant vigorous stirring during silica coating.
Process Optimization Guidelines
  • pH Control: Maintain strict pH control during silica coating (pH 9.5-10.0) for uniform shell formation.
  • Temperature Management: Silica condensation proceeds optimally at 70±2°C; deviation beyond this range reduces coating quality.
  • Dispersion Quality: Consistently monitor particle size distribution during processing; PDI >0.3 indicates poor dispersion requiring additional ultrasonic treatment.
  • Reagent Quality: Use freshly opened APTES containers to prevent hydrolysis and reduced coupling efficiency.

Conclusion

The protocols described enable the successful fabrication of diarylide yellow pigment/modified SiO₂ core-shell hybrid composites with precisely controlled surface chargeability. The comprehensive characterization data demonstrate that the modified particles maintain the brilliant color properties of the original organic pigments while gaining enhanced solvent resistance, improved thermal stability, and tunable surface charge essential for advanced applications including electrophoretic displays. [2]

The availability of both positively and negatively charged variants enables the design of dual-particle electrophoretic systems with improved response characteristics and enhanced optical performance. The smooth surface morphology and excellent chargeability of these hybrid composite particles directly address the key requirements for next-generation display technologies while maintaining the color performance expected from high-quality diarylide yellow pigments.

References

Improvement Techniques for Diarylide Yellow Solvent Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Technique Mechanism for Improving Solvent Resistance Key Example(s) Performance Outcome
Molecular Structure Modification [1] [2] Incorporation of bulky/electron-withdrawing substituents (e.g., chloro, methoxy) increases molecular planarity and strengthens intermolecular bonds. C.I. Pigment Yellow 83 (PY83) with chloro and methoxy groups [2]. Superior solvent and light fastness compared to other Diarylide Yellows [2].
Crystal Engineering & Polymorph Control [1] Achieving a specific, stable molecular packing in the crystal lattice that minimizes interaction with solvent molecules. Pigments Y13, Y14, Y63 show different crystal structures than Y12, leading to varied performance [1]. Higher crystallinity and specific packing improve resistance properties [1].
Formation of Solid Solutions [3] Creating a mixed crystal phase by incorporating a second, similarly structured molecule, which stabilizes the crystal lattice. Patent describes mixture of PY12 with a specific acetoacetanilide derivative [3]. Results in a pigment with higher thermal stability and solvent resistance [3].
Particle Size and Morphology Control [2] Larger particle size and optimized crystal shape reduce specific surface area, limiting solvent access. Coarser, more opaque grades of PY83 for industrial coatings [2]. Provides superior solvent resistance and opacity [2].

The following diagram illustrates the logical relationship between the improvement technique and its underlying principle.

G T1 Molecular Modification P1 Enhanced Intermolecular Bonding T1->P1 Principle T2 Crystal Engineering P2 Stable Crystal Packing T2->P2 Principle T3 Solid Solutions P3 Lattice Stabilization T3->P3 Principle T4 Particle Size Control P4 Reduced Surface Area T4->P4 Principle

Experimental Protocols

Protocol 1: Synthesis of High-Performance Diarylide Yellow (e.g., PY83)

This protocol outlines the synthesis of a high-performance pigment like PY83, where molecular modification is key [2].

1. Tetrazotization of 3,3'-Dichlorobenzidine - Solution A: Dissolve 0.05 mol of 3,3'-dichlorobenzidine in 150 mL of 2M hydrochloric acid at 0-5°C in an ice bath [4]. - Solution B: Dissolve 0.11 mol of sodium nitrite in 50 mL of deionized water. - Slowly add Solution B to Solution A with vigorous stirring, maintaining the temperature below 5°C. Test with potassium iodide-starch paper; a positive blue color indicates excess nitrous acid. Continue stirring for 1 hour to form the tetrazonium salt.

2. Coupling with Acetoacetanilide Derivative - Solution C (Coupler): Dissolve 0.11 mol of N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (AADMCA) in 150 mL of 2% aqueous sodium hydroxide [2] [4]. Add 25 g of acetic acid to buffer the solution. - Slowly add the tetrazonium salt solution (from Step 1) to Solution C with efficient mechanical stirring, maintaining a pH of 4.5-5.5 and a temperature below 10°C. - After addition, stir for an additional 2-4 hours to complete the coupling reaction and precipitate the pigment.

3. Pigment Isolation and Purification - Heat the pigment suspension to 60-80°C and hold for 1 hour to control initial particle size and crystallinity. - Filter the hot suspension through a Büchner funnel. - Wash the filter cake repeatedly with deionized water until the filtrate is neutral. - Dry the purified pigment cake in an oven at 60-80°C for 12-24 hours.

Protocol 2: Preparation of a Solid Solution Pigment

This protocol is adapted from a patent for creating a mixed crystal pigment with improved properties [3].

1. Preparation of Tetrazonium Salt - Follow Step 1 of Protocol 1 to prepare the tetrazonium salt from 3,3'-dichlorobenzidine.

2. Coupling with a Mixed Coupler System - Coupler Mixture: Use a mixture of acetoacetanilide derivatives. For example, use a 70:30 molar ratio of standard acetoacetanilide (for PY12) and a second, bulkier derivative like 2-methyl-3-oxo-N-phenylpentanamide [3]. - Dissolve the total 0.11 mol of the coupler mixture in 150 mL of 2% aqueous sodium hydroxide. Acidify with acetic acid. - Couple the tetrazonium salt with the mixed coupler solution following the same procedure as Step 2 of Protocol 1.

3. Conditioning and Finishing - After coupling, the pigment slurry is heated to a specific temperature (e.g., 80°C) for several hours. This "oven aging" is critical for forming the uniform mixed crystal phase [3]. - Isolate and purify the pigment as described in Step 3 of Protocol 1.

Critical Experimental Notes for Researchers

  • Crystallization is Key: The final solvent resistance is highly dependent on the pigment's crystal structure, which is formed during the final heating/conditioning step [1] [2]. Time, temperature, and stirring during this phase must be rigorously controlled and optimized for each specific pigment target.
  • Analytical Verification: Use X-ray diffraction (XRD) to confirm the crystal structure and phase purity of the final product [3] [2]. Compare the XRD pattern to known standards to verify the formation of the desired polymorph or solid solution.
  • Solvent Resistance Testing: A standard test involves dispersing the dry pigment in various organic solvents (e.g., ethanol, ethyl acetate, toluene), soaking for 24 hours, filtering, and comparing the color of the filtrate to a control. Less color bleed indicates higher solvent resistance.

I hope these detailed application notes and protocols are valuable for your research and development efforts. Should you require further information on a specific analytical technique or a particular pigment variant, please do not hesitate to ask.

References

improving Diarylanilide Yellow dispersion stability

Author: Smolecule Technical Support Team. Date: February 2026

Pigment Properties and Stability Fundamentals

Understanding the inherent properties of Diarylanilide Yellow is the first step in troubleshooting dispersion issues.

Property Details & Relevance to Dispersion
Chemical Family [1] [2] Diarylide Yellow (Synthetic Organic Azo Pigment)
Example Colour Index [1] [2] Pigment Yellow 83 (PY83)
Particle Size [1] [2] "Ultra Fine" / "Very Fine" - Fine particles have high surface area, which can lead to re-agglomeration and stability challenges.
Oil Absorption [1] [2] 58 ml oil / 100 grams pigment - A high value indicates the pigment tends to absorb more dispersant/resin, which must be accounted for in formulation to achieve stability.
Surface Area [1] [2] 20 m²/g - Correlates with particle size; a high surface area requires more effective wetting and stabilization.
Solubility [3] "Insoluble in water" - Dispersion involves creating a stable suspension of insoluble particles in a medium.

The crystal structure also plays a role in performance. These pigments exist in the bisketohydrazone tautomeric form in the solid state and exhibit a non-planar molecular conformation. This structure and the resulting molecular stacks in the crystal lattice influence the pigment's colour, opacity, and interaction with dispersing agents [4].

Troubleshooting Common Dispersion Issues

Here is a guide to common problems, their likely causes, and potential solutions presented in a Q&A format.

Q1: Why does my dispersion have poor tinting strength or appear dull?

  • Potential Cause: Incomplete dispersion and the presence of pigment agglomerates.
  • Solution: Ensure adequate milling energy and time. Verify that the particle size distribution is within the target range using appropriate characterization tools. The use of optimal wetting agents is critical to break down these agglomerates.

Q2: Why is my dispersion thick or paste-like?

  • Potential Cause: The formulation may not account for the pigment's high oil absorption (58 ml/100g). The pigment is absorbing too much of the liquid phase, leaving insufficient medium for fluidity.
  • Solution: Re-formulate to adjust the binder-to-pigment ratio or incorporate appropriate dispersants that reduce the vehicle demand.

Q3: Why does the pigment settle and form a hard cake over time?

  • Potential Cause: Insufficient stabilization. The repulsive forces between particles are not strong enough to overcome gravity and van der Waals attractions.
  • Solution: Incorporate or increase the concentration of dispersing agents that provide electrosteric stabilization. Adjust the viscosity of the continuous phase to slow down sedimentation.

Characterization and Experimental Workflow

To systematically diagnose and resolve dispersion issues, a structured approach to characterization is essential. The following workflow outlines key experiments to identify the root cause of instability.

G start Start: Unstable Dispersion step1 Visual Inspection & Storage Test (Check for settling, syneresis) start->step1 step2 Particle Size Analysis (Check for agglomeration vs. target) step1->step2 step3 Rheology Measurement (Assess viscosity, yield point) step2->step3 step4 Dispersant Demand Curve (Find optimal dosage) step3->step4 step5 Formulation Adjust & Re-test step4->step5 Implement Findings

Experimental Protocols for Key Tests:

  • Storage Stability Test:

    • Method: Prepare the dispersion and fill a graduated cylinder or sealed jar to a defined level. Store it under controlled temperature. At regular intervals, inspect for sediment height, clarity of the supernatant liquid (syneresis), and ease of re-dispersion.
    • Quantitative Measure: Sediment volume ratio and a qualitative re-dispersion score (e.g., easy/medium/hard).
  • Particle Size Analysis:

    • Method: Utilize laser diffraction or dynamic light scattering techniques. Dilute a small sample of the dispersion in its continuous phase to the instrument's required concentration.
    • Quantitative Measure: Track the D50 (median particle size) and Span (distribution width) over time. An increasing D50 indicates agglomeration and instability.
  • Dispersant Demand Curve:

    • Method: Prepare a series of identical pigment and medium mixtures. Add varying percentages (e.g., 0.5%, 1.0%, 1.5%, 2.0% on pigment weight) of dispersant to each. Process under identical conditions (milling time/energy).
    • Quantitative Measure: Measure viscosity and fineness of grind for each sample. The optimal dispersant level is at the point of minimum viscosity and finest grind.

Optimization Strategies for Enhanced Stability

Based on the general principles derived from the search results, consider the following advanced formulation strategies:

  • Dispersant Selection: Choose dispersants that are specifically designed for organic pigments. They should anchor strongly to the pigment surface (wetting) and provide a strong steric or electrostatic barrier to prevent flocculation.
  • Milling Process Optimization: The pigment is supplied as a "fine powder" [1] [2], but primary particles must be separated. Ensure the milling media size and energy input are sufficient to de-agglomerate the pigment without causing crystal damage.
  • Compatibility Check: Ensure all components (resins, solvents, additives) in your formulation are compatible. Incompatibilities can cause dispersant desorption, leading to instant gelation or seeding.

References

controlling Diarylanilide Yellow particle size distribution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Particle Size Distribution

For researchers, key parameters describe the particle population. The following table summarizes these common metrics and their significance for quality control [1].

Parameter Description Significance in Quality Control
D10 The size at which 10% of the particles are smaller (the "fines") Helps control the tail of fine particles, which can affect surface area, reactivity, and flow.
D50 The median particle size; half the particles are larger and half are smaller. A central tendency measurement critical for ensuring batch-to-batch consistency.
D90 The size at which 90% of the particles are smaller. Helps control the tail of coarse particles, which can impact solubility, texture, and settling.
Distribution Width The spread between D90 and D10. A narrow distribution indicates uniform particle sizes, which is often optimal for predictable performance.

Troubleshooting Laser Diffraction Analysis

Laser diffraction is a common method, but the results can be affected by several factors. Here are common issues, their causes, and solutions based on industry best practices [2].

Problem Possible Causes Corrective Actions

| Broken Primary Particles | Excessive ultrasonic energy (in liquid) or high air pressure (in dry dispersion) fracturing fragile particles [2]. | - Perform microscopy before and after sonication to observe effects [2].

  • Conduct a "pressure titration" for dry powder: gradually increase pressure until results match a verified wet dispersion method [2]. | | "Ghost" or Artifact Peaks | Air bubbles in liquid dispersion, electrical noise, thermal effects, or using an inappropriate optical model [2]. | - Ensure proper sample degassing and use surfactants to reduce bubbles [2].
  • Verify that the liquid dispersion medium has a different refractive index than the sample.
  • Use microscopy to confirm the absence of particles in the suspicious size range [2]. | | Disconnected or Multi-modal Peaks | Results showing two or more distinct, separated peaks for a sample expected to be uniform [2]. | - Investigate thoroughly. This can indicate a bubble peak, an artifact, or a genuine mixture of milled and unmilled material [2].
  • Use orthogonal techniques (like microscopy) to verify the accuracy of the distribution [2]. | | Poor Method Accuracy | A method is repeatable but does not reflect the true particle size. | Validate method accuracy during development. Consistent and repeatable results are not necessarily accurate. Compare laser diffraction results with microscopy images of the final dispersed state [2]. |

Experimental Workflow for Reliable Analysis

The following diagram maps the key steps for developing and validating a robust particle size analysis method, helping to prevent the common problems outlined above.

Start Start Method Development MicroObserve Observe Sample via Microscope Start->MicroObserve Disperse Disperse Sample MicroObserve->Disperse Measure Perform Laser Diffraction Disperse->Measure Compare Compare with Microscope Measure->Compare Validate Method Validated Compare->Validate Results Agree Troubleshoot Investigate Discrepancy Compare->Troubleshoot Results Disagree Troubleshoot->MicroObserve

Frequently Asked Questions

Q: Why is particle size distribution so critical for a pigment like Diarylanilide Yellow? A: Controlling particle size is fundamental for achieving consistent color strength, hue, transparency, and dispersion stability. In pharmaceutical applications, it can also influence the manufacturability and stability of the final dosage form [3] [1].

Q: What is the most important step to ensure accurate particle size data? A: Microscopy. Directly observing the sample before and after dispersion is the most critical step for verifying that your laser diffraction results reflect the true primary particle size and are not artifacts of the measurement process [2].

Q: How do I set the right amount of ultrasonic energy for dispersing my sample? A: There is no universal setting. You must titrate the ultrasonic energy while using microscopy to monitor the effect. The goal is to apply the minimum energy required to break up agglomerates without fracturing the primary particles [2].

Q: Our laser diffraction method is very repeatable. Does that mean it's accurate? A: Not necessarily. A method can be highly repeatable yet consistently report the wrong size if it alters the primary particles (e.g., through fracturing). Repeatability confirms precision, but only validation via an orthogonal technique like microscopy confirms accuracy [2].

References

Methods to Prevent Agglomeration in Diarylide Yellow Pigments

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy involves treating the pigment during or after its synthesis with specific additives that modify the particle surface to prevent them from sticking together.

Method Key Agent / Technique Primary Effect / Purpose Relevant Pigment Type
Post-Coupling Treatment [1] Long-chain fatty alcohol (e.g., Stearyl alcohol) Reduces viscosity in liquid inks by preventing particle aggregation during drying. General Diarylide Yellow Organic Pigments
Polymorph Control [2] Specific aromatic carboxylic acids or anhydrides (e.g., p-tert-Butylbenzoic acid) Produces a specific, more stable crystal form (polymorph) that is less prone to undesirable agglomeration. Pigment Yellow 17 (A specific polymorph)
Surface-Active Agents [2] Amines (e.g., Stearylamine) or cationic surfactants Acts as a grinding aid or surface treatment to control particle interaction and growth. General Diarylide Yellow Pigments

Experimental Protocol for Fatty Alcohol Treatment

Based on the patent, here is a detailed methodology you can adapt for experimental use to prevent agglomeration using a long-chain fatty alcohol [1].

  • Pigment Slurry Preparation: Begin with an aqueous slurry of the crude Diarylanilide Yellow pigment directly after the coupling reaction and before the final drying stage.
  • Additive Introduction: Add the long-chain fatty alcohol to the slurry. The patent example uses stearyl alcohol.
    • Form: The additive can be introduced in a molten state.
    • Dosage: A typical starting point is a mass ratio of 1 part stearyl alcohol to 10 parts of the crude pigment.
  • Agitation and Mixing: Stir the mixture vigorously to ensure uniform distribution and interaction between the fatty alcohol and the pigment particles.
  • Filtration and Washing: Separate the treated pigment from the aqueous medium using standard filtration techniques.
  • Drying: Dry the filtered pigment cake. The presence of the fatty alcohol coating helps prevent the particles from fusing and aggregating during this critical step.

Key Considerations for Researchers

  • Mechanism of Action: The long-chain fatty alcohol functions by coating the pigment particles. This creates a physical and chemical barrier that reduces the strong intermolecular forces between particles, thereby inhibiting their agglomeration during the drying process [1].
  • Performance Outcome: The primary documented result of this treatment is a significant reduction in the viscosity of the final ink formulation without compromising the pigment's transparency or gloss [1].
  • Safety Note: While this compound pigments themselves are considered non-toxic, they can degrade at high temperatures (above 200 °C) to release 3,3'-dichlorobenzidine, a compound with associated health hazards. Standard laboratory safety practices should be followed [3] [4].

Experimental Workflow for Treatment and Analysis

This diagram outlines the key stages of the experimental process from treatment to final analysis.

start Start: Crude Pigment Slurry step1 Add Fatty Alcohol (e.g., Stearyl Alcohol) start->step1 step2 Agitate and Mix step1->step2 step3 Filter and Wash step2->step3 step4 Dry Pigment Cake step3->step4 step5 Analyze Results: Viscosity, Gloss, Transparency step4->step5 end Treated Pigment step5->end

References

optimizing Diarylanilide Yellow color strength tinctorial strength

Author: Smolecule Technical Support Team. Date: February 2026

Method to Enhance Color Strength

A proven approach for increasing the color strength of diarylide yellow pigments involves a pre-coupling modification step of the tetrazotized intermediate [1].

The core process involves tetrazotizing 3,3'-dichlorobenzidine and then modifying the resulting tetrazonium salt with a small amount of a first acetoacetarylide before completing the coupling reaction with a second, main acetoacetarylide [1].

The table below summarizes this modification method compared to the conventional process:

Feature Conventional Process Modified Process for Higher Strength
Core Method Direct coupling of tetrazonium salt with acetoacetarylide(s) [1] Pre-modification of tetrazonium salt with 3-5 mole% of a first acetoacetarylide before main coupling [1]
Key Benefit Standard color strength Increased color strength in the final pigment and ink formulations [1]
Key Drawback -- Adding soluble dyestuffs can decrease pigment dispersibility [1]

Experimental Workflow for the Modification Method

The following diagram outlines the key stages of this method, from preparation to the final product.

Start Start: Reaction Setup Step1 Tetrazotization Tetrazotize 3,3'-Dichlorobenzidine Start->Step1 Step2 Pre-coupling Modification Modify tetrazonium salt with 3-5 mol% of 1st Acetoacetarylide Step1->Step2 Step3 Main Coupling Reaction Couple modified salt into the 2nd Acetoacetarylide Step2->Step3 Step4 Product Recovery Filter slurry to form presscake (~20% pigment, 80% water) Step3->Step4 Step5 Drying & Application Dry presscake Incorporate into ink/coating Step4->Step5

Key Experimental Notes:

  • Reaction Medium: The modification is done using an acetic acid solution of the first acetoacetarylide [1].
  • Safety Consideration: Diarylanilide Yellow is incompatible with strong oxidizing agents and emits toxic fumes (chlorine, nitrogen oxides) if heated to decomposition [2].
  • Purification Insight: While not mentioned for this specific pigment, ultrafiltration is a recognized purification process in dye manufacturing that can remove impurities and salts, potentially leading to higher purity and performance in other dye classes [3].

References

Troubleshooting Guide: Thermal Decomposition of Diarylanilide Yellow

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines the core problem, its evidence, and immediate recommended actions.

Issue Evidence of Decomposition Recommended Immediate Actions

| Molecular Breakdown & Byproduct Formation: Decomposition occurs at elevated temperatures, leading to the formation of toxic compounds. | - Color Change/Fading

  • Emission of Toxic Fumes (chlorine, nitrogen oxides) [1]
  • Formation of PCB-11, a specific polychlorinated biphenyl, identified as a degradation product at temperatures over 200°C [2]. | 1. Cease Heating: Immediately discontinue application of thermal stress.
  • Ventilate Area: Ensure laboratory has adequate ventilation, especially fume hoods, to disperse toxic fumes.
  • Personal Protection: Use appropriate respirators if fumes are suspected (e.g., NIOSH-approved with organic vapor/acid gas cartridge) [1].
  • Containment: Dampen spilled solid material with water and seal in a vapor-tight plastic bag for proper disposal [1]. |

Frequently Asked Questions (FAQs)

Q1: What are the exact thermal limits for Diarylanilide Yellow? The pigment has a documented melting point range of 593 to 608°F (approximately 312 to 320°C), at which point it decomposes [1]. Furthermore, a key study notes that the formation of PCB-11 occurs at temperatures over 200°C [2]. Therefore, for safe operation, it is critical to keep the pigment well below these thresholds, ideally under 200°C, to prevent decomposition and byproduct formation.

Q2: What toxic byproducts are formed upon thermal decomposition? When heated to decomposition, this compound emits very toxic fumes of chlorine and nitrogen oxides [1]. Additionally, research has confirmed that PCB-11 is a specific degradation product stemming from the decomposition of diarylide yellow pigments at high temperatures [2].

Q3: How can I safely handle and dispose of this pigment in high-temperature experiments?

  • Storage: Store at ambient temperatures and keep away from oxidizing materials [1].
  • Firefighting: If combustion occurs, use a dry chemical, carbon dioxide, or Halon extinguisher [1].
  • Spill Response: Dampen solid spills with water and transfer the material to a sealed container. Wash all contaminated surfaces with soap and water [1].
  • Personal Protective Equipment (PPE): Where the neat chemical is handled, wear a recommended respirator and ensure skin and eye protection are available [1].

Experimental Data Summary

The table below consolidates quantitative data for easy reference during experimental planning.

Property Value Notes / Source
CAS Number 6358-85-6 [1] Chemical Identifier
Melting Point 593 - 608°F (decomposes) ≈ 312 - 320°C [1]
Critical Decomposition Temperature > 200°C Temperature at which PCB-11 formation is noted [2]
Water Solubility < 1 mg/mL at 72°F (22°C) [1] Insoluble
Specific Gravity 1.22 [1] Denser than water; will sink
Molecular Formula C₃₂H₂₆Cl₂N₆O₄ [3] [1] Confirmed crystal structure exists in bisketohydrazone form [3]

Experimental Workflow for Investigating Thermal Stability

For researchers needing to characterize the thermal behavior of this compound, the following workflow outlines a systematic approach. It incorporates methods referenced in the search results.

cluster_synth Synthesis Protocol [4] cluster_thermal Thermal Stress Parameters cluster_analysis Analysis Techniques Start Start: Pigment Sample (C.I. Pigment Yellow 12) Step1 Synthesis & Purification Start->Step1 Step2 Controlled Thermal Stress Step1->Step2 A Tetrazotize 3,3'-Dichlorobenzidine Step3 Byproduct Analysis Step2->Step3 D Isothermal Heating (e.g., 200°C - 350°C) Step4 Structural & Property Assessment Step3->Step4 F Chromatography/MS (Identify PCB-11, fumes) [2] [4] End Data Synthesis & Conclusion Step4->End G FTIR & Raman Spectroscopy (Molecular structure change) [4] B Couple with Acetoacetanilide A->B C Filter, Wash, and Dry Product B->C E Monitor for Visual Changes D->E F->G H X-ray Diffraction (Crystal structure change) [3] G->H

The core of the issue is that this compound is not suitable for applications requiring sustained high temperatures. The most significant failure point is exceeding its thermal stability threshold, leading to decomposition and the release of hazardous substances.

References

enhancing Diarylanilide Yellow light fastness weather resistance

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhancing Light & Weather Fastness

Photodegradation, the breaking down of chemical bonds by light (especially UV radiation), is the primary cause of fading [1] [2]. The strategies below focus on mitigating this process.

Strategy Mechanism Key Considerations
UV Absorbers (UVA) & Light Stabilizers [1] Absorb harmful UV radiation and convert it into harmless heat energy, preventing it from reaching the colorant molecules. Often used in combination with HALS for a synergistic effect.
Hindered Amine Light Stabilizers (HALS) [3] Inhibit the degradation process by scavenging free radicals generated by UV exposure. Particularly effective against photo-oxidation.
Optimize Pigment Concentration & Film Thickness [2] A higher concentration and thicker film provide a greater physical barrier to light penetration. Pastel shades and thin, transparent films are more vulnerable to fading [2].
Selection of Binders & Substrates [2] Using stable, durable binders and substrates that are themselves resistant to UV light and environmental stress. The entire system (pigment, binder, substrate) must be stable; a weak component can lead to failure.

Standardized Testing & Evaluation Protocols

To quantitatively assess the effectiveness of any enhancement, standardized accelerated testing is essential. The Xenon Arc Lamp is the industry-standard equipment for this purpose, as it best simulates the full spectrum of sunlight [4] [5] [6].

The workflow below outlines the key steps for conducting a reliable light fastness test.

cluster_prep Preparation & Calibration cluster_sample Sample Preparation cluster_test Test Execution & Analysis Start Start Test Preparation Inspect Inspect and Clean Chamber Start->Inspect Safety Perform Safety Checks (UV Glasses, PPE) Inspect->Safety Calibrate Calibrate Sensors (Radiometer, Temperature, Humidity) Safety->Calibrate Lamps Verify/Replace Xenon Lamp and Optical Filters Calibrate->Lamps Cut Cut and Label Samples Lamps->Cut Mount Mount Samples Tautly in Holders Cut->Mount Control Set Aside Unexposed Control Samples Mount->Control Params Set Test Parameters (Irradiance, Temp, Humidity, Cycles) Control->Params Monitor Run Test & Monitor for Stability/Deviations Params->Monitor Condition Condition Samples (24h at 21°C, 65% RH) Monitor->Condition Evaluate Evaluate Color Change (ΔE) and Physical Degradation Condition->Evaluate

Key Testing Standards and Parameters

For reliable results, tests should follow established international standards. The table below summarizes critical parameters from major protocols.

Standard Light Source Key Controlled Parameters Typical Assessment Method
ISO 105-B02 [7] [5] Xenon Arc Irradiance, Black Panel Temperature, Chamber Relative Humidity, Exposure Duration Blue Wool Scale (1-8) or Instrumental (ΔE)
AATCC TM16 (Option 3) [5] [8] Xenon Arc Irradiance, Black Panel Temperature, Chamber Relative Humidity, Exposure Duration Blue Wool Scale (1-8) or Instrumental (ΔE)
AATCC TM169 [8] Xenon Arc Irradiance, Temperature, Cyclic Water Spray Grey Scale for Color Change (1-5)

Frequently Asked Questions (FAQs)

Q1: Why do pastel shades of the same pigment fade faster than deep shades? This is due to lower pigment concentration. A thinner layer of colorant and a higher proportion of other materials (like white pigments or fillers) means less protection for each molecule, making the chromophores more vulnerable to UV photons [2].

Q2: Besides light, what other environmental factors accelerate color fading? Heat acts as a catalyst, speeding up photodegradation reactions [4]. Humidity and water exposure can lead to leaching and hydrolysis, while atmospheric pollutants can cause chemical attacks on the colorant structure [2].

Q3: What is the difference between a lightfastness rating and weatherability? Lightfastness is a specific property measuring resistance to fading from light exposure, typically quantified under narrow, controlled laboratory conditions. Weatherability is a broader measure of a material's resistance to all outdoor elements, including light, rain, heat, humidity, and pollutants [2]. A material with good lightfastness may not necessarily have good weatherability if its binder or substrate degrades in moist conditions.

Key Takeaways for Researchers

  • System Approach: Success depends on the entire system—the target molecule (Diarylanilide Yellow), stabilizers, binders, and substrate [2].
  • Quantify Improvements: Use standardized Xenon Arc tests (ISO 105-B02, AATCC TM16) to objectively measure the performance of different formulations against the Blue Wool Scale or instrumentally via ΔE values [5] [6].
  • Synergistic Formulations: The most effective results often come from combining UV absorbers with Hindered Amine Light Stabilizers (HALS) to both block UV radiation and quench free radicals [1] [3].

References

Diarylanilide Yellow solvent resistance in organic media

Author: Smolecule Technical Support Team. Date: February 2026

Pigment Yellow 12 Properties and Fastness

The table below summarizes key fastness properties for Pigment Yellow 12, a specific type of Diarylide Yellow, from a pigment supplier and technical descriptions [1].

Property Performance / Rating Notes / Context
Light Fastness 3 (on a scale of 1-8, where 8 is best) Considered low; lower than other Diarylide Yellows (PY13, PY83, etc.) [1].
Heat Resistance 160 °C Begins to decompose at 317°C [1]. Slight color change (green) when heated at 150°C for 20 min [1].
Water Resistance 5 (on a scale of 1-5, where 5 is best) Very low water solubility (less than 1 mg/mL at 22°C) [2].
Oil Resistance 5 (on a scale of 1-5, where 5 is best) [1]
Acid Resistance 4-5 (on a scale of 1-5, where 5 is best) [1]
Alkali Resistance 4 (on a scale of 1-5, where 5 is best) [1]
Alcohol Resistance 4-5 (on a scale of 1-5, where 5 is best) [1]

Pigment Yellow 12 exhibits medium solvent resistance and may show a tendency to recrystallize in certain solvent-based applications [1]. Its technical performance is dependent not only on its molecular structure but also on its solid-state characteristics, such as particle size, morphology, and the crystal structure arrangement [3].

Potential Issues and Troubleshooting

Based on the general characteristics of Diarylide Yellow pigments, you may encounter the following issues in your experiments:

  • Recrystallization: Pigment Yellow 12 has a tendency to recrystallize in some solvent-based systems, which can adversely affect color strength and performance [1].
  • Moderate Lightfastness: Performance is adequate for printing inks but may be insufficient for applications requiring high durability [1].
  • Crystal Structure and Performance: The superior performance of some diarylide pigments (e.g., Pigment Yellow 83) is linked to specific crystal structures with more intermolecular interactions [3]. Performance issues with a specific Diarylide Yellow may be related to its polymorphic form.

Experimental Workflow for Solvent Resistance Evaluation

For a standardized approach to evaluating solvent resistance, you can adapt the following workflow. This process is based on general principles for determining the solubility of difficult-to-test substances and physical-chemical property testing [4] [5].

A 1. Sample Preparation A1 Prepare saturated solution. Add excess pigment to solvent. Stir/mix. A->A1 B 2. Equilibrium C 3. Phase Separation B->C A2 Use controlled temperature. Allow sufficient time for equilibrium. B->A2 D 4. Concentration Analysis C->D A3 Separate undissolved pigment. Use filtration or centrifugation. Avoid micro-crystals in sample. C->A3 E 5. Data Interpretation D->E A4 Analyze supernatant. Use analytical methods like HPLC or UV-Vis. D->A4 A5 Determine solubility limit. Assess physical stability and color properties. E->A5 A1->B

Key Methodological Considerations
  • Achieving Saturation Equilibrium: This is a thermodynamic solubility method, which determines the maximum concentration of a substance at equilibrium [5]. Allow the mixture to equilibrate for a sufficient time with constant stirring. The required duration can vary significantly based on the pigment and solvent.
  • Critical Separation Step: After equilibration, it is crucial to effectively separate the undissolved solid pigment from the saturated solution. Techniques include filtration (using a 0.45 µm or smaller filter) or centrifugation [4]. Inefficient separation can lead to overestimation of solubility due to microcrystals or colloids in the analyzed sample [4].
  • Analytical Techniques: Common methods for quantifying dissolved pigment concentration include HPLC-UV and UV-Vis spectrophotometry.

References

safe handling Diarylanilide Yellow health hazards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Key Data

Property Description
CAS Number 6358-85-6 [1] [2] [3]
Chemical Formula C₃₂H₂₆Cl₂N₆O₄ [1] [4]
Common Names Diarylide Yellow, Benzidine Yellow G, C.I. Pigment Yellow 12 [1]
Physical Description Odorless, fine yellow powder [1]
Health Hazards Emits very toxic fumes of chlorine and nitrogen oxides when heated to decomposition [1] [4]. Chronic bioassays for carcinogenicity in rats and mice were negative [2].
Reactivity Incompatible with strong oxidizing agents [1] [4]. Azo dyes can be explosive when suspended in air at specific concentrations [1].

Safe Handling & Emergency Procedures

Here are the essential protocols for handling Diarylanilide Yellow in a laboratory setting, presented in a FAQ format.

FAQ 1: What are the key precautions for safe handling?

  • Prevent Dust Formation: Handle in a well-ventilated area and use process enclosures to avoid creating dust and aerosols [1] [4].
  • Use Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, fire-resistant impervious clothing, and tightly fitting safety goggles [1] [4].
  • Control Ignition Sources: Use spark-proof tools and explosion-proof equipment, as the dry powder can form explosive mixtures in air [1] [4].

FAQ 2: What should I do in case of accidental exposure?

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention [1] [4].
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water [1] [4].
  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician [1] [4].
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately [1] [4].

FAQ 3: How do I clean up a spill?

  • Containment: Prevent the spread of dust and avoid letting the chemical enter drains [1] [4].
  • Clean-up Method: Dampen the solid spill material with water, then transfer it to a suitable container. Use wet absorbent paper to pick up any remaining material [1].
  • Disposal: Seal all contaminated materials (clothing, absorbent paper) in a vapor-tight plastic bag for proper disposal. Dispose of the material at a licensed chemical destruction plant or by controlled incineration [1] [4].

FAQ 4: How should this chemical be stored? Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing materials [1] [4].

Experimental Data & Regulatory Context

Toxicological and Ecotoxicological Data The acute toxicity of this compound is relatively low. The oral LD₅₀ in female rats is 2,228 mg/kg body weight, and the dermal LD₅₀ in rats is greater than 3,000 mg/kg body weight [4]. A government screening assessment concluded that due to its very low solubility and limited bioavailability, it is not expected to be harmful to aquatic or soil-dwelling organisms at low concentrations and poses a low risk of harm to the environment [3].

Carcinogenicity Assessment The U.S. National Toxicology Program (NTP) conducted chronic bioassays on this compound, and the results were classified as "Negative" for evidence of carcinogenic activity in both male and female rats and mice [2]. This indicates that, under the tested conditions, the substance did not demonstrate carcinogenic potential.

The following workflow outlines the logical relationship between the key hazards, required controls, and emergency responses for this compound.

cluster_hazards Primary Hazards cluster_hazard_effects Effects cluster_controls Exposure Controls & PPE cluster_emergency Emergency Response Start Start: Handle This compound H1 Fine Yellow Powder Start->H1 H2 Heats to Decomposition Start->H2 H3 Incompatible with Strong Oxidizers Start->H3 HE1 Dust Explosion & Inhalation Risk H1->HE1 HE2 Emits Toxic Fumes (Cl₂, NOx) H2->HE2 HE3 Hazardous Reactions H3->HE3 C1 Engineering Controls: Adequate Ventilation, Dust Enclosures HE1->C1 C2 Personal Protective Equipment (PPE): Gloves, Impervious Clothing, Safety Goggles, Respirator HE1->C2 C3 Administrative Controls: No Ignition Sources, Spark-Proof Tools HE1->C3 HE2->C1 HE2->C2 HE3->C3 E1 Spill: Dampen, Contain, Dispose C1->E1 E3 Exposure: Follow First Aid Measures and Seek Medical Aid C2->E3 E2 Fire: Use Dry Chemical, CO₂, or Halon C3->E2

Key Experimental & Handling Insights

  • Low Absorption and Bioavailability: Studies indicate that diarylide yellow pigments are not readily absorbed by the body after ingestion and do not undergo metabolic cleavage to form hazardous aromatic amines like 3,3'-dichlorobenzidine in mammals [3] [4]. This is a key reason for their low toxicity profile.
  • Focus on Physical Form: The primary handling risks are related to its physical form as a fine powder (risk of inhalation and dust explosion) rather than systemic chemical toxicity [1] [3].
  • Regulatory Status: A comprehensive screening assessment by Health Canada and Environment Canada concluded that five diarylide yellow pigments, including Pigment Yellow 12, do not meet the criteria for being considered harmful to the environment or human health under the Canadian Environmental Protection Act [3].

References

Diarylanilide Yellow incompatible materials strong oxidizing agents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Hazards

The following table summarizes the core identification and hazard information for Diarylanilide Yellow that should be communicated to all researchers [1].

Property Description
Chemical Abstract Service (CAS) Registry Number 6358-85-6
Common Names C.I. Pigment Yellow 12; Benzidine Yellow; this compound
Appearance Odorless, fine yellow powder
Incompatibility Strong Oxidizing Agents
Decomposition Products When heated to decomposition, emits very toxic fumes of chlorine and nitrogen oxides [1].

Frequently Asked Questions

Here are answers to anticipated questions from research professionals.

  • Q1: What specific hazards are associated with this compound and strong oxidizing agents? While the exact reaction mechanisms are not detailed in the search results, this compound is explicitly listed as incompatible with strong oxidizing agents [1]. Furthermore, azo dyes, as a chemical class, can be explosive when suspended in air at specific concentrations [1]. The primary documented hazard occurs during thermal decomposition, which releases highly toxic gases including chlorine and nitrogen oxides.

  • Q2: What are the key handling and storage precautions for this pigment? You should adhere to the following protocols [1]:

    • Storage: Store at ambient temperatures and keep separate from oxidizing materials.
    • Spill Response: Dampen solid spills with water, transfer to a container, and seal in a vapor-tight plastic bag for disposal. Clean all surfaces with soap and water.
    • Personal Protective Equipment (PPE): Where the neat chemical is weighed and diluted, wear a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.
    • First Aid: Immediately flush eyes or skin with copious amounts of water for 20-30 minutes and seek medical attention if irritation develops.
  • Q3: What is the toxicological profile of this compound? A chronic bioassay study conducted by the National Cancer Institute concluded that technical-grade this compound did not provide evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice [2]. A 2014 Canadian government screening assessment also concluded that this compound pigments are not expected to be harmful to aquatic or soil-dwelling organisms at low concentrations and are not considered a danger to human life or health [3].

Experimental Workflow for Safety Assessment

The diagram below outlines a general logical workflow for assessing the safety and compatibility of this compound in an experimental setting, based on the information available.

Start Start: Assess Experimental Use of This compound Step1 Check for Oxidizing Agents in the Protocol Start->Step1 Step2 Identify Potential Incompatibility Risk Step1->Step2 Step3 Implement Controls: - Separate Storage - Avoid Mixing - Control Heat Step2->Step3 Step4 Wear Recommended PPE: - Respirator (Dust/Mist/OVAG) - Standard Lab Gear Step3->Step4 Step5 Proceed with Experiment with Enhanced Caution Step4->Step5

Key Experimental Considerations

Given the identified gap in specific test methodologies, here are critical points to guide your experimental planning:

  • Protocol Development: The search results do not contain detailed, pre-defined experimental protocols for testing the reaction between this compound and strong oxidizing agents. Your organization will likely need to develop and validate these methods in-house.
  • Focus on Physical State: The explosive potential of azo dyes is noted specifically when they are suspended in air [1]. This indicates that the physical form (e.g., dry powder creating dust) is a critical risk factor, not just the chemical identity.
  • Thermal Decomposition Concern: A significant concern noted in the literature is that thermal treatment of polymers containing diarylide yellow pigments above 200 °C can cause cleavage of the pigment, releasing aromatic amines, including 3,3'-dichlorobenzidine (DCB) [4]. This is a crucial consideration for any high-temperature applications.

References

troubleshooting Diarylanilide Yellow crystallization problems

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to Troubleshooting Crystallization Problems

Here are the key areas to investigate if you are facing issues with purity, yield, or crystal morphology. The following table summarizes common problems and their potential root causes [1].

Problem Area Specific Issues to Check Potential Impact on Crystallization
Feed Composition & Quality [1] Concentration, pH, temperature, dissolved solids, contamination/fouling. Impurity incorporation, unwanted nucleation, altered crystal shape/size.
Operating Conditions [1] Temperature, cooling rate, agitation, residence time, seeding rate. Poor crystal growth, inconsistent size distribution (CSD), unwanted oiling out.
Product Characteristics [1] Crystal purity, impurity content, crystal shape/structure/size. Final product quality, downstream processability, storage stability.
Detailed Troubleshooting Methodologies

Analyze Feed Composition and Quality The feed stream is the primary source of impurities. Consistently monitor and control its concentration, pH, temperature, and dissolved solids within the optimal range for your system [1]. Any contamination can introduce substances that interfere with heat and mass transfer in the crystallizer. For diarylanilides, verify the purity of starting materials and reaction intermediates, as structurally similar impurities can easily incorporate into the crystal lattice.

Optimize Operating Conditions and Parameters Fine-tuning crystallizer conditions is crucial for controlling supersaturation, crystal growth, and nucleation [1].

  • Supersaturation Control: Precisely manage temperature and cooling rates. Too-rapid cooling can generate excessive nucleation, leading to fine crystals and impurities being trapped.
  • Agitation: Ensure proper mixing to achieve uniform conditions but avoid excessive shear that can fracture crystals and create secondary nucleation sites.
  • Seeding: Introduce well-characterized seed crystals at the correct point of supersaturation to promote controlled crystal growth over spontaneous nucleation.

Perform Systematic Product Analysis Analyze the final crystals using techniques like microscopy (for shape and habit), X-ray diffraction (XRD) (for polymorphic form), and chromatography (for purity and impurity profiling) [1]. For diarylanilide yellow, closely compare the characteristics of problematic batches with those of successful batches to identify deviations in morphology or impurity content.

Crystallization Troubleshooting Workflow

The diagram below outlines a logical sequence for diagnosing and resolving crystallization issues.

G Start Start: Crystallization Problem (e.g., Low Purity, Poor Crystal Form) AnalyzeFeed Analyze Feed Composition & Quality Start->AnalyzeFeed CheckOperatingParams Check Operating Conditions & Parameters AnalyzeFeed->CheckOperatingParams AnalyzeProduct Analyze Product Characteristics CheckOperatingParams->AnalyzeProduct IdentifyRootCause Identify Most Likely Root Cause AnalyzeProduct->IdentifyRootCause ImplementAction Implement Corrective & Preventive Action IdentifyRootCause->ImplementAction Monitor Monitor Process & Verify Solution ImplementAction->Monitor Monitor->IdentifyRootCause  Problem  Persists?

Frequently Asked Questions

What are the first steps if my product does not crystallize at all? This often indicates insufficient supersaturation. Gently concentrate your solution by solvent evaporation or slowly lower the temperature further. Consider using anti-solvent addition—introducing a solvent in which your compound has lower solubility—to carefully generate supersaturation. Scratching the glass with a spatula or intentional seeding can also provide nucleation sites [2].

How can I control the polymorphic form of my crystals? Polymorphism is highly sensitive to crystallization conditions. The choice of solvent, the rate of cooling or anti-solvent addition, and the presence of specific impurities can all direct crystallization toward one polymorph over another. Using controlled seeding with the desired polymorph is one of the most reliable methods.

My crystals are always too small. How can I increase their size? Large crystals typically grow under conditions of low supersaturation, which favors growth on existing crystals over the formation of new nuclei. Try reducing your cooling rate, using a more dilute solution, and ensuring effective seeding to minimize spontaneous nucleation [1] [2].

Why is it important to monitor crystallization processes in real-time? Real-time monitoring with tools like Focused Beam Reflectance Measurement (FBRM) or Particle Vision Measurement (PVM) allows you to track changes in crystal count, size, and shape as they happen. This enables you to make immediate adjustments and develop a more robust and reproducible process.

I hope this technical guide provides a solid foundation for troubleshooting your this compound crystallization. The general principles outlined here are widely applicable.

References

Diarylanilide Yellow vs Hansa Yellow properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthesis

The core difference between these pigments lies in their molecular structure. Both are azo pigments (containing the -N=N- azo group), but Hansa Yellows are monoazo compounds, while Diarylide Yellows are disazo compounds [1] [2] [3].

The following diagram illustrates the general synthetic pathway and structural relationship shared by these pigments.

G Start Primary Aromatic Amine Diazotization Diazotization Reaction Reaction with NaNO₂ under acidic conditions Start->Diazotization Tetrazotization Tetrazotization (Benzidine derivative) Start->Tetrazotization For Diarylide DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Coupling Azo Coupling Reaction Reaction with a coupling component DiazoniumSalt->Coupling Monoazo Monoazo Pigment (e.g., Hansa Yellow) Coupling->Monoazo BisDiazonium Bis-diazonium Salt Tetrazotization->BisDiazonium SecondCoupling Second Coupling Reaction (2 moles of coupling component) BisDiazonium->SecondCoupling Disazo Disazo Pigment (e.g., Diarylide Yellow) SecondCoupling->Disazo

Synthesis Protocol (General Azo Coupling) [2] [3]:

  • Diazotization: A primary aromatic amine is dissolved in a solvent like acetonitrile. It is then reacted with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) and cooled in an ice bath to form a diazonium salt.
  • Coupling: In a separate vessel, the coupling component (e.g., acetoacetanilide for yellows) is dissolved in a mild base (e.g., NaOH). The cold diazonium salt solution is added to the coupling component in portions with stirring.
  • Product Isolation: The precipitated pigment is collected via vacuum filtration, washed with solvent and water, and dried.

For Diarylide Yellow, the process involves tetrazotization of a benzidine derivative (like 3,3'-dichlorobenzidine) first, followed by coupling with two moles of an acetoacetanilide coupling component [1] [3].

Comparison of Key Properties

The table below summarizes the key characteristics of Diarylide Yellow and Hansa Yellow based on the information available.

Property Diarylide Yellow Hansa Yellow
Chemical Classification Disazo pigment [1] [3] Monoazo pigment (Arylide Yellow) [2] [3]
Molecular Structure Larger, symmetrical bistetrahydrozone structure [1] Smaller, monoazo acetoacetanilide structure [1]
Color Bright yellow [1] Bright yellow; ranges from lemon to deep [4] [5]
Opacity/Transparency Opaque [6] Ranges from semi-transparent to transparent [4] [5]
Solvent Resistance Good to excellent [1] Poor [1]
Lightfastness Ranges from moderate to good (inferior to monoazo PY1) [1] Ranges from good to excellent (e.g., PY65 rated I on ASTM) [4]
Tinting Strength High color strength [1] High [7]
Primary Applications Dominant in printing inks [1] Decorative paints, artists' colors [1] [5]
Toxicity Incompatible with strong oxidizers; emits toxic fumes if decomposed [8] Generally considered non-toxic in artists' paints [4]

Performance and Application Analysis

  • Cost and Performance Balance: Diarylide Yellow PY13 is noted as one of the most important yellow organic pigments due to its optimal balance of cost, high colour strength, transparency, and solvent resistance, making it dominant in printing inks [1].
  • Stability in Artistic Use: For researchers in conservation science, it's important to note that Hansa Yellows like PY3 are valued for their transparency and brightness in artists' paints, while Diarylide Yellow (PY83) is also used in artists' acrylics for its opacity and lightfastness [6] [5]. Hansa Yellow Deep (PY65) is a cheaper, lightfast warm yellow [4].

References

General Toxicological Profile of Diarylide Yellow Pigments

Author: Smolecule Technical Support Team. Date: February 2026

  • Human Health: The assessment concluded that these pigments do not pose a significant danger to human life or health. They are expected to exhibit low to negligible absorption and low toxicity. The estimated margins of exposure from the use of consumer products and cosmetics were considered adequate to address uncertainties in the health effects data [1].
  • Environment: The assessment also concluded that these pigments do not have a harmful effect on the environment. Due to their particulate nature, very low solubility in water and octanol, and high molecular weight, they are not expected to bioaccumulate. No effects were found on aquatic, soil-dwelling, or sediment-dwelling organisms at the tested concentrations [1].

Reference Inhalation Study Protocol for Organic Pigments

While direct data on Diarylanilide Yellow is unavailable, the methodology from a short-term inhalation toxicity study on Diketopyrrolopyrrole (DPP) pigments—another class of high-performance organic pigments—provides a strong model for the experimental design that would be relevant for assessing this compound [2].

The table below summarizes the key parameters from this study, which can be used as a template for the required tests:

Experimental Parameter Detailed Methodology
Test System Wistar rats (a specific strain of laboratory rat) [2].
Exposure Route Head-nose inhalation (a standard method for assessing respiratory toxicity) [2].
Exposure Regimen 6 hours per day, for 5 consecutive days [2].
Target Concentration 30 mg/m³ as a high dose (selected based on occupational exposure limits for respirable nuisance dust) [2].
Toxicity Endpoints Broncho-alveolar lavage fluid (BALF) analysis & Microscopic examination of the entire respiratory tract [2].
BALF Biomarkers Polymorphonuclear neutrophils (PMN), inflammatory markers (MCP-1, Osteopontin) [2].
Histopathology Focus Pigment deposition, phagocytosis by macrophages, hypertrophy/hyperplasia of bronchioles and alveolar ducts, and general inflammation [2].
Recovery Period Effects were assessed both immediately after the final exposure and after a 3-week recovery period [2].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the referenced inhalation study protocol. You can use this DOT script with Graphviz to generate a visual representation.

G start Study Initiation exp 5-Day Inhalation Exposure (6 h/day, 30 mg/m³) start->exp assess1 Terminal Assessment: BALF & Histopathology exp->assess1 rec 3-Week Recovery Period exp->rec Subgroup end Data Analysis & Reporting assess1->end assess2 Post-Recovery Assessment: BALF & Histopathology assess2->end rec->assess2

Diagram Title: Inhalation Toxicity Study Workflow

References

Diarylanilide Yellow pigment performance benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

Diarylide Yellow Pigments at a Glance

Diarylide Yellow pigments are a class of disazoacetoacetanilide pigments known for providing bright, intense yellow colors with high transparency and color strength at a relatively low cost [1]. They are structurally characterized by their bisketohydrazone tautomeric form [1] [2].

The table below summarizes the identities and general characteristics of some major Diarylide Yellow pigments:

Colour Index Name CAS RN Common Anilide Coupling Component Key Reported Characteristics
Pigment Yellow 12 (PY12) 6358-85-6 Acetoacetanilide (unsubstituted) Lower cost; inferior color strength, lightfastness, and solvent resistance compared to others in the series [1].
Pigment Yellow 13 (PY13) 5102-83-0 Acetoacetanilide meta-Xylidide (e.g., N-(2,4-dimethylphenyl)) Mid-shade yellow for European 4-color process printing; high transparency; good balance of properties and cost [1].
Pigment Yellow 14 (PY14) 5468-75-7 Acetoacetanilide ortho-Toluidine (e.g., N-(2-methylphenyl)) Good heat and solvent resistance; used in publication gravure and packaging inks [3] [1].
Pigment Yellow 83 (PY83) 5567-15-7 Acetoacetanilide with chloro and methoxy groups (e.g., N-(4-chloro-2,5-dimethoxyphenyl)) Excellent fastness properties (solvent, light, heat, weather); high transparency and strength; wide use in inks, plastics, and metal deco [4] [3].

Performance and Environmental Data

The following table consolidates key experimental data and properties for these pigments, largely drawn from a Environment and Climate Change Canada and Health Canada assessment [4].

Property Experimental Data / Findings
Solubility Very low solubility in water (generally in the low µg/L range) and octanol (< 1 mg/L) [4].
Environmental Fate Under aerobic conditions, expected to degrade slowly in water, soil, and sediments. Not expected to bioaccumulate [4].
Ecotoxicity No effects found at 1,000 mg/kg in chronic soil/sediment tests. No effect at saturation in aquatic ecotoxicity studies without solvents [4].
Human Health Expected to exhibit low to negligible absorption and low toxicity. Margins between exposure estimates and effect levels are considered adequate [4].
Carcinogenicity A bioassay of technical-grade diarylanilide yellow in rats and mice concluded that the study did not provide evidence for carcinogenicity [5].

A Note on Performance in Recycling

Recent research highlights a performance consideration for these pigments in plastic packaging. A 2025 study identified that decomposed diarylide pigments are a primary cause of yellowing in recycled polyethylene (PE) obtained from printed plastic films [6].

  • Issue: The colorants are difficult to remove during solvent-based recycling processes, leading to discolored recycled plastic.
  • Solution: The study found that colorless recycled PE can be produced by using a proper solvent, adding an activated carbon adsorbent, and implementing proper mechanical filtration [6].

This diagram illustrates the process where pigment causes issues and the proposed solutions:

Start Printed Plastic Film STRAP STRAP Recycling Process Start->STRAP Problem Yellowed Recycled PE STRAP->Problem Cause Cause: Dissolved/Decomposed Diarylide Pigments Problem->Cause Solution1 Add Activated Carbon Adsorbent Cause->Solution1 Solution2 Improve Mechanical Filtration Cause->Solution2 Goal Colorless Recycled PE Solution1->Goal Solution2->Goal

Key Experimental Context

For accurate interpretation of the data in the tables, please note the following methodological contexts:

  • Synthesis: Diarylide Yellow pigments are typically synthesized by tetrazotisation of 3,3′-dichlorobenzidine, followed by azo coupling with the appropriate acetoacetanilide coupling component [1] [2].
  • Crystal Structure: Performance is dependent on solid-state characteristics. X-ray structures show these molecules are not planar and feature intramolecular hydrogen bonding and specific stacking arrangements in the crystal lattice [1] [2].
  • Regulatory Testing: The environmental and health data from the Canadian assessment is based on a weight-of-evidence approach, using empirical data from key studies and models to reach conclusions [4].

Industry Context and Alternatives

  • Primary Use: These pigments are dominant in the printing ink industry and are also used in paints, plastics, and coatings [1] [4].
  • Regulatory & Market Trends: There is growing regulatory scrutiny and search interest around this pigment class, likely driven by concerns over the starting material 3,3'-dichlorobenzidine [7]. This is pushing the market towards non-Diarylide alternatives.
  • Common Alternatives: Higher-performance alternatives often belong to different chemical families, such as:
    • Monoazo Pigments (e.g., Hansa Yellows): Brighter colors but generally poorer solvent resistance [1].
    • Disazo Condensation Pigments (e.g., PY93): Offer excellent fastness properties for more demanding applications [7].
    • Other High-Performance Pigments: chemistries are used for extreme durability.

References

validating Diarylanilide Yellow synthesis FTIR Raman LDI-MS

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Pigment Characterization

The following table summarizes the core techniques relevant for validating synthetic organic pigments like Diarylanilide Yellow.

Technique Fundamental Principle Key Application & Sensitivity Sample Preparation & Advantages
FTIR Spectroscopy [1] Measures absorption of infrared light, corresponding to the vibrational frequencies of chemical bonds in a sample. Sensitive to heteronuclear functional group vibrations and polar bonds (e.g., O-H, C=O, N-H) [1]. Can have constraints on sample thickness and uniformity to avoid signal saturation [1].
Raman Spectroscopy [1] Measures relative frequencies at which a sample scatters radiation, due to a change in molecular polarizability. Sensitive to homonuclear molecular bonds (e.g., C-C, C=C, C≡C) and the molecular fingerprint region [1]. Requires little to no sample preparation. Can be hampered by fluorescence interference [1].
LDI-MS (Information not available in search results) (Information not available in search results) (Information not available in search results) (Information not available in search results)

Experimental Protocols from Research Literature

Here are detailed methodologies for the characterization of yellow synthetic organic pigments, as employed in scientific studies.

Protocol Aspect Raman Spectroscopy for Pigment Identification [2] FTIR & Raman Reference Databases
Sample Origin Reference samples from commercial manufacturers (e.g., SunChemicals, Clariant, Ciba); micro-samples from historical paintings [2].
Instrumentation Raman microscope; specific example: Renishaw inVia Raman microscope with WiRE 2.0 software for dispersive spectroscopy [3].
Key Parameters Excitation wavelengths: 785 nm, 532 nm [3] [4] [5]; Laser Power: e.g., 2.4 mW [3]; Integration time/accumulations: e.g., 10 seconds, 10 accumulations [3].
Data Handling Spectrum comparison with reference databases; baseline correction applied [3] [2].

| Data Sources | | IRUG Database: Provides curated FTIR and Raman reference spectra for cultural heritage science [6] [4] [5]. SOP Spectral Library: An exhaustive collection of Raman spectra for synthetic organic pigments [3]. |

Workflow and Data Interpretation

The process of identifying an unknown pigment typically follows a structured workflow. The diagram below outlines the key steps from sample preparation to final confirmation.

Sample Preparation Sample Preparation Spectral Acquisition (FTIR & Raman) Spectral Acquisition (FTIR & Raman) Sample Preparation->Spectral Acquisition (FTIR & Raman) Database Comparison Database Comparison Spectral Acquisition (FTIR & Raman)->Database Comparison Functional Group & Fingerprint Analysis Functional Group & Fingerprint Analysis Database Comparison->Functional Group & Fingerprint Analysis Pigment Identification Pigment Identification Functional Group & Fingerprint Analysis->Pigment Identification Confirmation with Supplemental Data Confirmation with Supplemental Data Pigment Identification->Confirmation with Supplemental Data

To aid in interpreting the data, the following diagram illustrates the logical process of analyzing spectral features from both FTIR and Raman techniques to identify key molecular characteristics of the pigment.

FTIR Spectrum FTIR Spectrum Polar Bonds (C=O, N-H) Polar Bonds (C=O, N-H) FTIR Spectrum->Polar Bonds (C=O, N-H) Identify Diarylide Molecular Structure Diarylide Molecular Structure Polar Bonds (C=O, N-H)->Diarylide Molecular Structure Corroborate Raman Spectrum Raman Spectrum C-C Backbone & C=C Bonds C-C Backbone & C=C Bonds Raman Spectrum->C-C Backbone & C=C Bonds Identify C-C Backbone & C=C Bonds->Diarylide Molecular Structure Corroborate

Limitations and Missing Information

The search results successfully provided a foundation for FTIR and Raman analysis but had clear gaps.

  • Available Data: The principles and comparative advantages of FTIR and Raman spectroscopy are well-covered [1]. Specific reference spectra for this compound pigments (e.g., PY13, PY174) are available in cultural heritage databases [6] [5].
  • Missing Information: A direct, side-by-side comparison of FTIR and Raman spectra for the same this compound sample was not found. More critically, no information was available on LDI-MS (Laser Desorption/Ionization Mass Spectrometry) for these pigments. This includes experimental protocols, expected mass spectra, or characteristic mass fragments.

References

Diarylanilide Yellow comparative solvent resistance testing

Author: Smolecule Technical Support Team. Date: February 2026

Standard Solvent Resistance Test Method

The standard method for evaluating pigment solvent resistance is the Solvent Rub Test (ASTM D4752) [1].

  • Purpose: To determine the degree of cure of a baked film by measuring its resistance to a specified solvent [1].
  • Common Solvent: Methyl Ethyl Ketone (MEK) is typically used [1].
  • Procedure: A cheesecloth soaked with the solvent is rubbed back and forth on the coated surface. One forward and one backward rub constitutes a "double rub" [1].
  • Endpoint: The test continues until the film fails or breakthrough occurs. The number of double rubs sustained indicates the level of solvent resistance [1].

Factors Affecting Diarylide Yellow Pigment Performance

A pigment's solvent resistance is influenced by its inherent chemical and physical properties. The following table summarizes key differentiating factors for Diarylide Yellow pigments, with PY83 often noted for superior performance [2] [3].

Factor Impact on Solvent Resistance & Performance Comparison Example
Molecular Structure & Crystallinity [3] Strong intermolecular forces (e.g., hydrogen bonding) and high crystallinity reduce solubility. PY83's specific structure fosters strong networks, enhancing stability [3].
Particle Morphology [4] Larger particle size and increased crystallinity can improve stability and color performance. Post-treatment (pigmentation) increases crystallinity, changing chromaticity [4].
Hansen Solubility Parameters (HSP) [4] Pigments have greatest stability in solvents with HSPs vastly different from their own. High-quality pigments result from solvents with low HSP differences (Δδ) from the pigment [4].

Workflow for Solvent Resistance Evaluation

The diagram below outlines a general workflow for evaluating and comparing pigment solvent resistance based on the discussed methodologies.

G Pigment Solvent Resistance Evaluation Workflow cluster_analysis Pre-Test Analysis start Start Evaluation p1 Select Pigments for Comparison start->p1 p2 Analyze Key Properties p1->p2 p3 Perform ASTM D4752 Test p2->p3 a1 Molecular Structure Intermolecular Forces p2->a1 a2 Crystallinity (Powder XRD) p2->a2 a3 Particle Size & Morphology (SEM/TEM) p2->a3 a4 Hansen Solubility Parameters (HSP) p2->a4 p4 Analyze and Compare Results p3->p4 end Conclude on Performance p4->end

References

colorimetric analysis Diarylanilide Yellow vs other yellow pigments

Author: Smolecule Technical Support Team. Date: February 2026

Yellow Pigments Comparison

Pigment Name Type Key Colorimetric Features (CIELAB) Light-fastness Solvent Resistance Primary Applications Key Structural/Performance Notes
Diarylide Yellows (e.g., PY13, PY83) [1] [2] Organic (Disazo) Bright yellow, high color strength, high transparency [1]. Moderate to Superior (PY83) [2] Good to Superior (PY83) [2] Dominant in printing inks, some in coatings (PY83) [1] [2] Exist in bisketohydrazone form; performance linked to crystal structure and substituents [1] [2].
Monoazo Yellows (e.g., PY1) [1] Organic (Monoazo) Bright yellow of moderate intensity [1]. Good [1] Poor [1] Water-based decorative paints [1] -
Inorganic BiVO₄ [3] Inorganic Greenish-yellow hue, high saturation [3]. Excellent (Inherently high stability) Excellent Coatings, plastics [3] High production cost; color can be enhanced with phosphors [3].
Inorganic PbCrO₄ [3] Inorganic Excellent color properties [3]. Excellent Excellent Limited due to toxicity [3] Contains toxic lead and chromium; often replaced by hybrids [3].
Naples Yellow (Lead Antimonate) [4] [5] Inorganic (Historical) Hues from pale to bright yellow to dark orange [4]. Excellent Excellent Historical ceramics and art [4] Color varies with flux (e.g., salt lightens, tartar darkens) [4]; particle size influences color [5].

Experimental Data and Methodology

The quantitative data in the table is supported by specific experimental protocols.

  • Color Measurement Protocol: Color data for inorganic and historical pigments is typically acquired using a reflectance spectrophotometer configured for the CIELAB color space (e.g., D65 light source, 10° standard observer, 400–700 nm spectral range). Measurements are often repeated multiple times on a powdered sample to ensure accuracy [3] [5].
  • Pigment Synthesis and Processing: The color and performance of pigments are highly dependent on their synthesis. Diarylide pigments are produced by tetrazotisation of 3,3'-dichlorobenzidine followed by azo coupling with acetoacetanilide derivatives, and their crystal structures are determined by X-ray diffraction [1] [2]. Historical Naples yellow is synthesized by solid-state reaction of lead and antimony oxides at high temperatures (e.g., 800–1050°C), with fluxes like NaCl or K-tartrate added to influence the final hue [4] [5].

The relationship between a pigment's composition, structure, and its final properties is fundamental to its performance. The following diagram illustrates this logical pathway.

pigment_performance Start Pigment Design A Chemical Composition Start->A B Synthesis & Processing Start->B C Solid-State Properties A->C B->C D1 Molecular Structure C->D1 D2 Crystal Structure C->D2 D3 Particle Size & Morphology C->D3 E1 Color Strength and Hue D1->E1 E2 Lightfastness D1->E2 D2->E2 E3 Solvent Resistance D2->E3 D3->E1 E4 Opacity/Transparency D3->E4

Interpretation of Performance Data

Understanding the "why" behind the data is crucial for selecting the right pigment.

  • Organic vs. Inorganic Trade-offs: The search results confirm a classic trade-off. Diarylide Yellows offer superior color strength, brightness, and transparency compared to many inorganic pigments, making them dominant in printing inks [1]. However, their lightfastness is generally moderate, which can limit their use in outdoor applications or high-quality art supplies where inorganic pigments excel [1] [3].
  • The Superiority of PY83: Among Diarylide Yellows, Pigment Yellow 83 (PY83) is noted for its superior lightfastness and solvent resistance [2]. The crystal structure analysis shows that PY83 molecules are more planar and form denser, more tightly bound crystal structures with stronger intermolecular hydrogen bonding. This enhanced solid-state structure makes it more resistant to environmental factors and allows for its use in more demanding applications like industrial coatings [2].
  • Enhancing Inorganic Pigments: Research shows that the color properties of inorganic pigments like BiVO₄ can be enhanced by creating hybrid "fluorescent pigments." This is done by mixing the pigment with yellow phosphors (e.g., YAG:Ce³⁺), which are excited by blue light and emit yellow light, thereby increasing the overall color saturation and brightness without sacrificing the inherent stability of the inorganic component [3].

A Researcher's Guide to Application

When designing an experiment or product, your choice of yellow pigment should be guided by the following:

  • Choose Diarylide Yellows (like PY13) for: Cost-effective, high-strength, and transparent yellows in printing inks and other applications where moderate lightfastness is acceptable [1].
  • Choose High-Performance Diarylide (PY83) for: Applications requiring a brighter, stronger yellow with enhanced durability, such as in industrial coatings, where a higher cost is justified [2].
  • Choose Inorganic Pigments (like BiVO₄) for: Applications demanding excellent lightfastness, heat stability, and opacity, such as in outdoor coatings or plastics, where toxicity and cost are not primary constraints [3].
  • Consider Hybrid/Novel Systems for: Pushing the boundaries of color vividness in stable systems, for example, by combining stable inorganic matrices with fluorescent materials [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Crystallization

The core synthesis involves tetrazotisation of 3,3′-dichlorobenzidine followed by azo coupling with specific acetoacetanilide derivatives [1] [2]. Single crystals suitable for X-ray diffraction analysis are typically grown from high-boiling-point organic solvents like 1,2,4-trichlorobenzene through slow cooling over several days [1].

G Start Start: 3,3'-Dichlorobenzidine Step1 Tetrazotisation Start->Step1 Intermediate Tetrazonium Salt Step1->Intermediate Step2 Azo Coupling (2 mol coupling component) Intermediate->Step2 CouplingComp Acetoacetanilide Coupling Component CouplingComp->Step2 Product Crude Diarylide Pigment Step2->Product Cryst Crystallization (1,2,4-trichlorobenzene) Slow cooling from 200°C Product->Cryst Final Single Crystals for X-ray Analysis Cryst->Final

Molecular and Crystal Structure Features

Diarylide Yellow pigments exist exclusively in the bisketohydrazone tautomeric form in solid state [1] [2]. The molecular conformation is non-planar, with torsional rotations around central biphenyl bond and anilide linkage [1]. Crystal structures are characterized by:

  • Intermolecular hydrogen bonding networks involving ketohydrazone groups [1]
  • Molecules packed in stacked columns with antiparallel arrangement [2]
  • Substituents on anilide rings significantly influence crystal packing and intermolecular interactions [2]

G Core Core Bisketohydrazone Structure Conf1 Non-Planar Conformation Core->Conf1 Pack1 Antiparallel Molecular Stacks Core->Pack1 Pack2 Hydrogen Bonding Network Core->Pack2 Conf2 Torsional Rotation: - Biphenyl Bond - Anilide Linkage Conf1->Conf2 Effect1 Anilide Substituents Dictate Crystal Packing Conf2->Effect1 Pack1->Effect1 Pack2->Effect1 Effect2 Determines Technical Performance Effect1->Effect2

Comparative Crystal Structure Data

Table 1: Crystallographic Parameters of Diarylide Yellow Pigments

Pigment Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
PY12 Monoclinic P 1 21/n 1 17.850 7.37 - - [1]
PY13 Monoclinic P 1 21/n 1 18.631 7.450 21.512 98.15 [2]
PY14 Monoclinic P 1 21/n 1 18.906 7.410 21.173 96.96 [2]
PY63 Monoclinic P 1 21/n 1 19.235 7.399 21.387 99.73 [2]

Performance Characteristics Comparison

Table 2: Technical Performance of Diarylide Yellow Pigments

Pigment Anilide Substituents Color Strength Transparency Solvent Resistance Lightfastness Primary Applications Reference
PY12 None (unsubstituted) Moderate High Moderate Lower Low-cost printing inks [2] [3]
PY13 2,4-dimethyl High High Good Good (mid-shade) European 4-color process printing [2]
PY14 2-methyl High High Good Good Printing inks [2]
PY63 2-chloro - - - Inferior Limited use printing inks [2]

Key Experimental Protocols

X-ray Crystal Structure Determination

  • Crystal Growth: Dissolve crude pigment in 1,2,4-trichlorobenzene, heat to 200°C with stirring, then cool slowly over several days [1]
  • Data Collection: Use Mo Kα radiation (λ=0.7107 Å), measure at room temperature [1]
  • Structure Solution: Direct methods, refined by full-matrix least-squares [1]

Performance Testing Methodologies

  • Color Strength: Visual comparison and spectrophotometric analysis against standards
  • Solvent Resistance: Test migration and bleeding in various organic media [3]
  • Lightfastness: Expose samples to standardized light sources, measure color change over time [2]

Critical Performance Insights

  • Structural Determinants: ortho-Methyl groups in PY13 and PY14 create more optimal crystal packing versus unsubstituted PY12, explaining superior color strength and solvent resistance [2]
  • Application Trade-offs: High transparency makes these pigments ideal for printing inks, but lightfastness limitations restrict outdoor applications [2]
  • Commercial Significance: PY13 represents the most commercially important pigment, providing optimal balance of properties for process printing [2]

Conclusion for Researchers

The crystal engineering of Diarylanilide Yellow pigments demonstrates how subtle changes in molecular structure, particularly anilide ring substituents, profoundly impact solid-state packing and commercial performance. PY13 with 2,4-dimethyl substituents offers the optimal balance of color strength, transparency, and fastness properties for demanding printing applications.

Future development could explore novel substituent patterns and composite materials, like the PY13/SiO₂ core-shell particles that enhance solvent resistance for electrophoretic display applications [3].

References

×

Physical Description

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992)
Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid
Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline]

Color/Form

A yellow diazo pigment.

XLogP3

8.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

628.1392587 g/mol

Monoisotopic Mass

628.1392587 g/mol

Heavy Atom Count

44

Density

1.22 (NTP, 1992)

Melting Point

593 to 608 °F (decomposes) (NTP, 1992)
320 °C

UNII

N52TUS5TRY

Absorption Distribution and Excretion

PIGMENTS /INCLUDING PIGMENT YELLOW 12/ WERE NOT ABSORBED AFTER CHRONIC ORAL INGESTION & DID NOT UNDERGO METABOLIC SPLITTING TO 3,3-DICHLOROBENZIDINE OR 3,3-DIMETHYLBENZIDINE /IN MICE OR RATS/.
The average environmental exposure levels of four of the workers /in a dye manufacturing facility/ were 4.3, 5.2, 11.7, and 17.4 mg total particulate/cu m. The corresponding urinary concentrations of benzidine average 52, 11, 10, and 112 ppb, respectively /SRP: from the precursor during manufacturing/. /Benzidine-based dyes/
The oral and dermal absorption and distribution of water insoluble (WI) 3,3'-dichlorobenzidine (DCB) based pigments were evaluated in Fischer 344 rats. Chlorodiane blue (CDB) and pigment yellow 12 (PY-12) ... were synthesized from DCB and labeled with (14)C. Rats were given oral doses of ... 1.11 mg/kg labeled WI PY-12 for absorption studies or 0.99 mg/kg for a 24 hour balance study. ... In an 8 hour oral study of CDB, blood samples taken from 10 min to 8 hr showed radioactivity at background levels. Dermal application resulted in background levels, as well. After the oral dose, all of the administered dose was accounted for in feces. For PY-12, radioactivity in blood at background levels after oral or dermal application. The entire dose was accounted for in feces after the oral dose. ...

Metabolism Metabolites

Various bacteria and yeast normally found in the small and large intestine can reduce the azo bond in /some/ benzidine-based dyes and release benzidine. /Benzidine-based dyes/
Humans as well as other mammals can change (metabolize) /some/ benzidine-based dyes back to benzidine. The major organ in which /some/ benzidine-based dyes are metabolized to benzidine is the liver, but other organs also can do this to a greater or lesser degree. /Benzidine-based dyes/

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents
Cosmetics -> Hair dyeing

Methods of Manufacturing

3,3'-Dichlorobenzidene dihydrochloride + acetoactanilide (diazotisation/azo coupling).
Condensation of 3,3'-dichlorobenzidine di-diazotate with acetoacetanilide.

General Manufacturing Information

Construction
Custom Compounding of Purchased Resins
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Printing and Related Support Activities
Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-: ACTIVE

Dates

Last modified: 11-23-2023

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